2,2'-Methylenedianiline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-aminophenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKOAJUTRVTYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064413 | |
| Record name | 2,2'-Methylenedianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6582-52-1 | |
| Record name | 2,2′-Methylenebis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6582-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2,2'-methylenebis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006582521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2,2'-methylenebis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Methylenedianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-methylenedianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,2'-Methylenedianiline: A Technical Overview for Researchers
An in-depth guide to the chemical properties, synthesis, and analysis of 2,2'-Methylenedianiline (CAS No. 6582-52-1), tailored for researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of this compound, an aromatic amine used in various industrial applications. The information is presented to support research and development activities, with a focus on its chemical and physical properties, established experimental protocols for its synthesis and analysis, and relevant safety information.
Core Properties of this compound
This compound, also known as 2,2'-Diaminodiphenylmethane, is one of six isomers of methylenedianiline.[1] It is primarily produced on a small scale for research purposes.[1] Key identifiers and physical and chemical properties are summarized in the tables below.
Chemical Identity
| Identifier | Value |
| Chemical Name | This compound[2][3] |
| Synonyms | 2,2'-Diaminodiphenylmethane, 2,2'-Methylenebis(benzeneamine), 2-[(2-aminophenyl)methyl]aniline[2][3][4][5] |
| CAS Number | 6582-52-1[2][4][5][6][7][8][9] |
| Molecular Formula | C₁₃H₁₄N₂[2][4][7][9] |
| Molecular Weight | 198.26 g/mol [2][7][8] |
| InChI Key | OHKOAJUTRVTYSW-UHFFFAOYSA-N[4] |
Physicochemical Properties
| Property | Value |
| Appearance | Solid, Light Brown to Brown[2][10] |
| Melting Point | 134-135 °C[2] |
| Boiling Point | 153-155 °C at 3 Torr[2] |
| Density | 0.9877 g/cm³[2] |
| pKa | 4.27 ± 0.10 (Predicted)[2] |
| Solubility | Acetonitrile (Slightly), Chloroform (Slightly)[2] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of methylenedianilines are crucial for research and safety monitoring. The following sections outline generalized protocols based on established chemical principles.
Synthesis of Methylenedianiline
The commercial production of methylenedianiline involves the acid-catalyzed condensation reaction between aniline and formaldehyde.[10][11] This process is a critical step in the synthesis of methylene diphenyl diisocyanate (MDI), a precursor to polyurethanes.[11]
Generalized Protocol for Acid-Catalyzed Condensation:
-
An aqueous acidic solution (e.g., hydrochloric acid) is prepared in a suitable reaction vessel.
-
Aniline is dissolved in the acidic solution.
-
Formaldehyde is added to the solution. The molar ratio of aniline to formaldehyde is a critical parameter that influences the product distribution.[11]
-
The reaction mixture is stirred, and the temperature is controlled. The reaction conditions are crucial for determining the quantitative and qualitative properties of the final product mixture.[11]
-
The reaction proceeds through an SN2 mechanism, forming various isomers of methylenedianiline and higher oligomers.[11]
-
Upon completion, the reaction mixture is neutralized to precipitate the crude product.
-
The product is then isolated and purified, often through techniques like recrystallization or chromatography.
Workplace Air Monitoring and Analysis
Due to the hazardous nature of methylenedianilines, monitoring workplace exposure is critical. The Occupational Safety and Health Administration (OSHA) provides a method for the analysis of 4,4'-Methylenedianiline, which can be adapted for other isomers.
OSHA-based Analytical Protocol:
-
Sample Collection:
-
Sample Preparation (Derivatization):
-
The sample is derivatized with heptafluorobutyric acid anhydride (HFAA). This step is crucial for improving the volatility and detectability of the analyte.
-
-
Analysis:
-
The derivatized sample is analyzed by gas chromatography (GC) using an electron capture detector (ECD).[10]
-
-
Quantification:
-
The concentration of methylenedianiline in the air is determined by comparing the detector response of the sample to that of analytical standards.
-
Safety and Handling
This compound is a hazardous substance that requires careful handling to avoid exposure.
Hazard Identification
-
Health Hazards: Causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[6] It is also harmful if swallowed.
-
Physical Hazards: The fine dust of the product can lead to the danger of a dust explosion.[6]
Recommended Handling Practices
-
Engineering Controls: Use local and general ventilation to minimize exposure.[6]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Do not eat, drink, or smoke in work areas.[6] Wash hands thoroughly after handling.[6] Contaminated clothing should be removed and washed before reuse.[6]
Storage
-
Store in a cool, dark, and well-ventilated place in a tightly closed container under an inert atmosphere (e.g., Nitrogen).[2][7] Recommended storage temperatures are typically between 10°C - 25°C or at room temperature.[2][7]
This technical guide provides a foundational understanding of this compound for research and development professionals. For detailed safety information and specific experimental conditions, it is essential to consult the relevant safety data sheets and peer-reviewed literature.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. This compound | 6582-52-1 [chemicalbook.com]
- 3. This compound | 6582-52-1 [amp.chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. chemos.de [chemos.de]
- 7. This compound | 6582-52-1 | FM75241 | Biosynth [biosynth.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. keyorganics.net [keyorganics.net]
- 10. osha.gov [osha.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 2,2'-Methylenedianiline from Aniline and Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,2'-Methylenedianiline (2,2'-MDA), an important isomer of methylenedianiline (MDA), from the reaction of aniline and formaldehyde. While the industrial synthesis of MDA predominantly focuses on the production of the 4,4'-isomer due to its widespread use in the polyurethane industry, the synthesis and isolation of the 2,2'-isomer are also of significant interest for various specialized applications. This document details the underlying reaction mechanisms, provides experimental protocols, and presents quantitative data on isomer distribution under different reaction conditions. Furthermore, it includes visualizations of the reaction pathway and a general experimental workflow to facilitate a deeper understanding of the synthesis process.
Introduction
Methylenedianiline (MDA), also known as diaminodiphenylmethane (DDM), is a key industrial chemical primarily used as a precursor in the production of methylene diphenyl diisocyanate (MDI), a monomer for polyurethane foams. The condensation of aniline and formaldehyde typically yields a mixture of isomers, including 2,2'-MDA, 2,4'-MDA, and 4,4'-MDA, along with higher oligomers. The distribution of these isomers is highly dependent on the reaction conditions. While 4,4'-MDA is the most commercially significant isomer, 2,2'-MDA and its derivatives have applications in areas such as epoxy resins, high-performance polymers, and as a ligand in coordination chemistry.
This guide focuses on the synthesis of 2,2'-MDA, addressing the challenges of directing the reaction towards the formation of this specific ortho-substituted isomer and its subsequent separation and purification.
Reaction Mechanism
The synthesis of methylenedianiline from aniline and formaldehyde proceeds via an acid-catalyzed electrophilic aromatic substitution reaction. The overall mechanism can be broken down into several key steps:
-
Activation of Formaldehyde: In the presence of an acid catalyst (typically a strong mineral acid like hydrochloric acid), the formaldehyde molecule is protonated, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Aniline: The electron-rich aniline molecule acts as a nucleophile and attacks the activated formaldehyde to form an N-phenylaminomethanol intermediate.
-
Formation of the Schiff Base Intermediate: The N-phenylaminomethanol intermediate is unstable and readily dehydrates to form a reactive Schiff base intermediate (N-benzylideneaniline cation).
-
Electrophilic Aromatic Substitution: The Schiff base intermediate is a potent electrophile and reacts with a second aniline molecule. The position of this second attack (ortho, para, or meta) determines the resulting MDA isomer.
-
Rearrangement and Isomerization: The initial condensation products can undergo rearrangement reactions, further influencing the final isomer distribution. Higher temperatures can favor the formation of the thermodynamically more stable isomers.
The formation of the different isomers is a complex process influenced by steric and electronic effects, as well as the reaction conditions. The para-position of aniline is generally the most reactive, leading to the predominance of the 4,4'-isomer. However, by carefully controlling the reaction parameters, the formation of the 2,2'-isomer can be influenced.
Experimental Protocols
While the industrial production is optimized for 4,4'-MDA, the following protocols provide a general framework for the synthesis of MDA, with considerations for influencing the isomer distribution. A specific protocol for maximizing 2,2'-MDA is not widely available in the literature, but manipulation of the described conditions can alter the isomer ratios.
General Laboratory Scale Synthesis of Methylenedianiline
This protocol is a representative example of the acid-catalyzed condensation of aniline and formaldehyde.
Materials:
-
Aniline
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent (e.g., toluene, dichloromethane for extraction)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, a mixture of aniline and concentrated hydrochloric acid is prepared. The mixture is typically cooled to maintain a low temperature during the initial phase of the reaction.
-
Formaldehyde solution is added dropwise to the stirred aniline-acid mixture, ensuring the temperature is kept under control (e.g., below 40°C).
-
After the addition of formaldehyde is complete, the reaction mixture is stirred for a specified period at a controlled temperature.
-
The temperature is then raised to promote the rearrangement of intermediates to the final MDA products. The duration and temperature of this step significantly influence the isomer distribution. Higher temperatures may favor the formation of 2,2'- and 2,4'-isomers.
-
After the reaction is complete, the mixture is cooled and neutralized with a sodium hydroxide solution.
-
The organic layer containing the MDA isomers is separated from the aqueous layer. The aqueous layer may be extracted with an organic solvent to recover any remaining product.
-
The combined organic layers are washed with water, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude MDA mixture.
Purification of this compound
The separation of 2,2'-MDA from the isomeric mixture is challenging due to the similar physical properties of the isomers. Fractional distillation under vacuum can be employed, but complete separation is difficult. Crystallization techniques can also be used to enrich the concentration of a particular isomer. More advanced separation techniques like supercritical fluid extraction have also been explored.
Data Presentation
The distribution of MDA isomers is highly sensitive to the reaction conditions. The following tables summarize quantitative data from various sources, illustrating the impact of different parameters on the final product composition.
| Parameter | Condition | 4,4'-MDA (%) | 2,4'-MDA (%) | 2,2'-MDA (%) | Higher Oligomers (%) | Reference |
| Catalyst | Solid Acid (Clay) | ~85 | ~14 | ~1 | - | [1] |
| Temperature | 50°C (initial) | - | - | - | - | [1] |
| 80-100°C (final) | - | - | - | - | [1] | |
| Aniline:Formaldehyde Molar Ratio | 6:1 | - | - | - | - | [1] |
| Catalyst | Zeolite (ITQ-18) | - | - | - | - | [2] |
| Temperature | 150°C | Decreased | Increased | Increased | - | [2] |
Note: The data in the table is indicative and compiled from different sources. Direct comparison should be made with caution as other reaction parameters may vary between the studies. The general trend suggests that higher temperatures can lead to a decrease in the 4,4'-isomer and an increase in the other isomers. The use of solid acid catalysts like clays and zeolites has been investigated as an alternative to corrosive mineral acids.
Visualization of Pathways and Workflows
Reaction Pathway for the Synthesis of Methylenedianiline
The following diagram illustrates the key steps in the acid-catalyzed condensation of aniline and formaldehyde to form methylenedianiline isomers.
Caption: Acid-catalyzed reaction pathway for MDA synthesis.
Experimental Workflow for the Synthesis and Analysis of this compound
The following diagram outlines a general workflow for the laboratory synthesis of 2,2'-MDA, including the key stages of reaction, workup, and analysis.
Caption: General workflow for 2,2'-MDA synthesis and analysis.
Conclusion
The synthesis of this compound from aniline and formaldehyde is a nuanced process that requires careful control of reaction conditions to influence the isomer distribution. While the industrial focus remains on the 4,4'-isomer, this guide provides a foundational understanding of the reaction mechanism and experimental considerations for obtaining the 2,2'-isomer. Further research into selective catalysts and optimized reaction parameters could lead to more efficient and targeted syntheses of 2,2'-MDA, opening up new possibilities for its application in advanced materials and chemical synthesis. The provided protocols and visualizations serve as a valuable resource for researchers and professionals in the field, enabling a more informed approach to the synthesis and purification of this important chemical intermediate.
References
An In-depth Technical Guide on 2,2'-Methylenedianiline
This guide provides essential information regarding the molecular properties of 2,2'-Methylenedianiline, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound, an isomer of methylenedianiline, possesses a specific molecular formula and weight that are fundamental to its chemical identity and reactivity.[1] The compound's molecular structure consists of two aniline rings joined by a methylene bridge.
For clarity and ease of comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C13H14N2 | [2][3][4][5][6][7] |
| Molecular Weight | 198.26 g/mol | [2][4][5][6][7] |
| 198.2637 g/mol | [3] | |
| 198.269 g/mol | [8] | |
| CAS Number | 6582-52-1 | [2][3][4] |
Logical Relationship of Molecular Properties
The following diagram illustrates the logical connection between the chemical name, its molecular formula, and its corresponding molecular weight.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. This compound | 6582-52-1 | FM75241 | Biosynth [biosynth.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 6582-52-1 [chemicalbook.com]
- 5. cenmed.com [cenmed.com]
- 6. 6582-52-1|this compound|BLD Pharm [bldpharm.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
Spectroscopic Profile of 2,2'-Diaminodiphenylmethane: A Technical Guide
An in-depth analysis of the spectroscopic data and experimental methodologies for the characterization of 2,2'-diaminodiphenylmethane, a key chemical intermediate.
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,2'-diaminodiphenylmethane (CAS No. 6582-52-1), also known as 2,2'-methylenedianiline. The information presented is intended for researchers, scientists, and professionals in the fields of chemical synthesis, materials science, and drug development who utilize this compound in their work. This document compiles essential spectroscopic data, details the experimental protocols for their acquisition, and illustrates a generalized workflow for spectroscopic analysis.
Compound Identification
| Property | Value | Source |
| Chemical Name | 2,2'-Diaminodiphenylmethane | |
| Synonyms | This compound | [1][2] |
| CAS Number | 6582-52-1 | [1][2] |
| Molecular Formula | C₁₃H₁₄N₂ | [1][2] |
| Molecular Weight | 198.26 g/mol | [1][2] |
Spectroscopic Data
A thorough search of publicly available spectral databases, including the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook, did not yield specific experimental spectra for 2,2'-diaminodiphenylmethane. The NIST database indicates that some data may be available through a subscription service.[1] However, based on the known spectroscopy of analogous aromatic amines, the expected spectral characteristics can be predicted and are outlined below for when experimental data is acquired.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For 2,2'-diaminodiphenylmethane, a primary aromatic amine, the IR spectrum is expected to exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |
| 3500-3300 | N-H Stretch (asymmetric and symmetric) | Medium |
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |
| 2950-2850 | Aliphatic C-H Stretch (CH₂) | Medium to Weak |
| 1650-1580 | N-H Bend (Scissoring) | Medium |
| 1600-1450 | Aromatic C=C Stretch | Medium to Strong |
| 1335-1250 | Aromatic C-N Stretch | Strong |
| 910-665 | N-H Wag | Strong, Broad |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
The proton NMR spectrum of 2,2'-diaminodiphenylmethane will show distinct signals for the aromatic protons, the amine protons, and the methylene bridge protons. The chemical shifts (δ) are influenced by the electron-donating amino groups and the aromatic rings.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.2 - 6.5 | Multiplet | 8H | Aromatic Protons (Ar-H) |
| ~ 3.8 - 3.6 | Singlet | 2H | Methylene Protons (-CH₂-) |
| ~ 3.5 - 3.0 | Broad Singlet | 4H | Amine Protons (-NH₂) |
Note: The chemical shift of the amine protons can vary depending on the solvent and concentration due to hydrogen bonding.
The carbon-13 NMR spectrum will reveal the number of chemically distinct carbon environments in the molecule. Due to the symmetry of the 2,2'-isomer, fewer than 13 signals may be observed if some carbons are chemically equivalent.
| Chemical Shift (δ, ppm) | Carbon Type |
| ~ 145 - 140 | Aromatic C-N |
| ~ 130 - 115 | Aromatic C-H and C-C |
| ~ 40 - 35 | Methylene Carbon (-CH₂-) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2,2'-diaminodiphenylmethane, electron ionization (EI) would likely be used.
| m/z | Interpretation |
| 198 | Molecular Ion (M⁺) |
| 197 | [M-H]⁺ |
| 182 | [M-NH₂]⁺ |
| 106 | [C₇H₈N]⁺ (cleavage of the methylene bridge) |
| 92 | [C₆H₆N]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail generalized experimental procedures for obtaining the spectroscopic data for aromatic amines like 2,2'-diaminodiphenylmethane.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum to identify functional groups.
Methodology:
-
Sample Preparation: A small amount of solid 2,2'-diaminodiphenylmethane is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a solution of the compound in a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded. The sample is then placed in the spectrometer's beam path, and the sample spectrum is acquired. The instrument typically scans over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of 2,2'-diaminodiphenylmethane is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity. A standard one-pulse experiment is typically used to acquire the ¹H spectrum.
-
Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to produce the NMR spectra. The spectra are then phased, baseline corrected, and referenced to the internal standard.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: A dilute solution of 2,2'-diaminodiphenylmethane in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared. The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for volatile and thermally stable compounds like aromatic amines. In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 2,2'-diaminodiphenylmethane.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
References
An In-Depth Technical Guide to the Isomers of Methylenedianiline: Properties, Synthesis, and Toxicological Profiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenedianiline (MDA), a diamine critical in various industrial applications, exists as several isomers, with 4,4'-MDA, 2,4'-MDA, and 2,2'-MDA being the most prominent. While structurally similar, these isomers exhibit distinct physicochemical properties and toxicological profiles. This technical guide provides a comprehensive overview of these key MDA isomers, detailing their synthesis, analytical separation techniques, and a comparative analysis of their biological effects. Particular emphasis is placed on the well-documented hepatotoxicity and genotoxicity of 4,4'-MDA, alongside the more limited but important data available for the 2,4'- and 2,2'- isomers. This document aims to serve as a vital resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, outlining experimental methodologies, and visualizing key biological pathways to facilitate a deeper understanding of methylenedianiline isomers.
Introduction
Methylenedianiline (MDA) isomers are aromatic amines characterized by two aniline rings linked by a methylene bridge. The position of the amino groups on the phenyl rings gives rise to different isomers, with 4,4'-methylenedianiline (4,4'-MDA) being the most commercially significant.[1] It is primarily used in the production of polyurethane foams, epoxy resins, and other polymers.[2] The industrial synthesis of 4,4'-MDA also results in the formation of other isomers, such as 2,4'-methylenedianiline (2,4'-MDA) and 2,2'-methylenedianiline (2,2'-MDA), as byproducts.[3]
Despite their widespread use, MDA isomers, particularly 4,4'-MDA, are associated with significant health concerns, including hepatotoxicity and carcinogenicity.[2][4] The toxicological properties of these isomers can vary depending on the substitution pattern of the amino groups, which influences their metabolic activation and interaction with biological macromolecules. This guide provides a detailed comparison of the key physicochemical and toxicological properties of the 4,4'-, 2,4'-, and 2,2'-MDA isomers, along with methodologies for their synthesis and analysis.
Physicochemical Properties
The positioning of the amino groups on the phenyl rings significantly influences the physical and chemical properties of the MDA isomers. These differences can affect their reactivity, solubility, and biological activity. A summary of the key physicochemical properties is presented in Table 1.
| Property | 4,4'-Methylenedianiline | 2,4'-Methylenedianiline | This compound |
| CAS Number | 101-77-9[5] | 1208-52-2 | 6582-52-1[6] |
| Molecular Formula | C₁₃H₁₄N₂[2] | C₁₃H₁₄N₂ | C₁₃H₁₄N₂[6] |
| Molecular Weight | 198.26 g/mol [2] | 198.26 g/mol | 198.26 g/mol [6] |
| Appearance | Pale yellow to light brown crystalline solid[2] | - | Light brown to brown solid[7] |
| Melting Point | 89-91 °C[8] | - | 134-135 °C[7] |
| Boiling Point | 398-399 °C at 768 mmHg[9] | - | 153-155 °C at 3 Torr[7] |
| Water Solubility | Slightly soluble (<0.1 g/100 mL at 19 °C)[8] | - | Water soluble[6] |
| logP (Octanol/Water) | 1.55 at 25 °C[8] | - | - |
| pKa | 4.88 (estimated)[9] | - | 4.27 (predicted)[7] |
Synthesis of Methylenedianiline Isomers
The industrial production of methylenedianiline involves the acid-catalyzed condensation of aniline with formaldehyde.[10] This reaction typically yields a mixture of isomers and oligomers, from which the desired 4,4'-MDA is purified.[3] Laboratory-scale syntheses can be adapted to favor the formation of specific isomers.
General Synthesis Workflow
The overall synthesis process can be summarized in the following workflow:
Caption: General workflow for the synthesis of MDA isomers.
Experimental Protocol: Synthesis of 4,4'-Methylenedianiline
This protocol is adapted from established laboratory procedures for the synthesis of 4,4'-MDA.[11][12]
Materials:
-
Aniline
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline in a calculated amount of hydrochloric acid to form aniline hydrochloride.
-
Cool the solution in an ice bath and slowly add formaldehyde solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 3-4 hours.
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution until the pH is basic.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain purified 4,4'-methylenedianiline.
Note: The ratio of reactants and reaction conditions can be varied to influence the isomer distribution. Higher temperatures and lower acid concentrations tend to favor the formation of 2,4'- and 2,2'- isomers.
Analytical Methods for Isomer Separation
The accurate separation and quantification of MDA isomers are crucial for both industrial quality control and toxicological studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.
HPLC Method for Isomer Separation
This protocol provides a general framework for the separation of MDA isomers using reverse-phase HPLC.[13][14]
Instrumentation:
-
HPLC system with a UV or electrochemical detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer). The exact ratio and pH should be optimized for the specific column and isomers being separated.
Procedure:
-
Prepare a standard solution containing known concentrations of 4,4'-MDA, 2,4'-MDA, and 2,2'-MDA in the mobile phase.
-
Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.
-
Set the HPLC flow rate (e.g., 1.0 mL/min) and detector wavelength (e.g., 245 nm for UV detection).
-
Inject the standard solution to determine the retention times for each isomer.
-
Inject the sample solution and identify the isomers based on their retention times.
-
Quantify the isomers by comparing their peak areas to those of the standards.
GC-MS Method for Isomer Analysis
GC-MS offers high sensitivity and specificity for the analysis of MDA isomers, often requiring derivatization to improve volatility and chromatographic performance.[15][16]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for amine analysis (e.g., DB-5ms)
Derivatization Agent:
-
Pentafluoropropionic anhydride (PFPA) or similar acylating agent.
Procedure:
-
Prepare standard solutions of the MDA isomers.
-
Derivatize both the standards and the sample by reacting them with the derivatizing agent (e.g., PFPA) in an appropriate solvent.
-
Set the GC oven temperature program, injector temperature, and MS parameters.
-
Inject the derivatized standard solutions to determine the retention times and mass spectra of each isomer derivative.
-
Inject the derivatized sample and identify the isomers based on their retention times and characteristic mass fragments.
-
Quantify the isomers using selected ion monitoring (SIM) for enhanced sensitivity and specificity.
Toxicological Properties and Signaling Pathways
The toxicity of methylenedianiline isomers is a significant concern, with 4,4'-MDA being the most extensively studied. The primary target organ for MDA toxicity is the liver.[1][4]
Metabolic Activation and Hepatotoxicity of 4,4'-MDA
The hepatotoxicity of 4,4'-MDA is believed to be mediated by its metabolic activation in the liver, primarily by cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA, leading to cellular damage and genotoxicity.[17]
Caption: Proposed metabolic activation pathway of 4,4'-MDA leading to hepatotoxicity.
Genotoxicity
4,4'-MDA has been shown to be genotoxic, forming DNA adducts in the liver.[18] The mutagenic potential of MDA isomers is a significant concern, as it can lead to the initiation of carcinogenesis. While the genotoxicity of 4,4'-MDA is well-established, data for the 2,4'- and 2,2'- isomers is more limited. However, it is suspected that these isomers may also possess genotoxic potential.[19]
Comparative Toxicity
While comprehensive comparative toxicological data is scarce, the available information suggests that the toxicity of MDA isomers is structure-dependent. The stability of the molecule and the site of metabolic activation are influenced by the position of the amine groups.[3] For instance, 4,4'-MDA is more stable in the gas phase compared to the 2,2'- and 2,4'- isomers, which may influence its biological reactivity.[3] Further research is needed to fully elucidate the comparative toxicity and underlying mechanisms of the different MDA isomers.
Conclusion
The isomers of methylenedianiline, particularly 4,4'-MDA, 2,4'-MDA, and 2,2'-MDA, exhibit unique physicochemical and toxicological characteristics. The industrial importance of 4,4'-MDA is paralleled by its significant health risks, primarily hepatotoxicity and genotoxicity, which are linked to its metabolic activation. While less is known about the other isomers, their presence in commercial MDA and their potential for toxicity warrant further investigation. This guide has provided a consolidated resource on the properties, synthesis, analysis, and toxicology of these important industrial chemicals, highlighting the need for continued research to better understand their comparative risks and to develop safer alternatives. The provided experimental frameworks for synthesis and analysis can serve as a starting point for researchers in this field.
References
- 1. HEALTH EFFECTS - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. 4,4-Diaminodiphenylmethane | C13H14N2 | CID 7577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 6582-52-1 | FM75241 | Biosynth [biosynth.com]
- 7. This compound | 6582-52-1 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 4,4'-Methylenedianiline - Wikipedia [en.wikipedia.org]
- 11. US3367969A - Process for the preparation of 4, 4'-methylenedianiline - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. High-performance liquid chromatographic determination of 4,4'-methylenedianiline in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of 2,4’-Methylenedianiline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Determination of 4,4'-methylenediphenyldianiline (MDA) and identification of isomers in technical-grade MDA in hydrolysed plasma and urine from workers exposed to methylene diphenyldiisocyanate by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. DNA damage induced by 4,4'-methylenedianiline in primary cultures of hepatocytes and thyreocytes from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemos.de [chemos.de]
An In-depth Technical Guide to 2,2'-Methylenedianiline (2,2'-MDA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2'-methylenedianiline (2,2'-MDA), a significant aromatic amine. The document details its chemical identity, structural properties, synthesis, and key physicochemical data, tailored for professionals in research and development.
Chemical Structure and IUPAC Name
This compound is an organic compound featuring two aniline moieties linked by a methylene bridge at the ortho positions.[1]
-
IUPAC Name: 2-[(2-aminophenyl)methyl]aniline[2]
-
Synonyms: 2,2'-Diaminodiphenylmethane, o,o'-Methylenedianiline[1][3]
Below is a diagram of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical and Analytical Data
The following table summarizes key quantitative data for 2,2'-MDA.
| Property | Value | Reference(s) |
| Molecular Weight | 198.26 g/mol | [4][5] |
| Appearance | Solid | [1][2] |
| Melting Point | 134-135 °C | [2] |
| Relative Density | 0.9877 | [2] |
| Solubility | Moderately soluble in organic solvents, insoluble in water | [1] |
| Mass Spectrometry (ESI) | [M+H]⁺ at m/z 199, base peak at m/z 106 | [6] |
Synthesis Protocol
2,2'-MDA is synthesized via the acid-catalyzed condensation of aniline with formaldehyde.[7][8] This reaction typically yields a mixture of isomers, including 2,4'-MDA and 4,4'-MDA, with the latter often being the major product under thermodynamic control.[8][9] The process involves two main stages: the formation of N,N'-diphenylmethanediamine (aminal) and its subsequent acid-catalyzed rearrangement.[9]
General Experimental Protocol for Synthesis:
-
Aminal Formation: Aniline is reacted with formaldehyde (often as a formalin solution) at a controlled, lower temperature (e.g., 35-42°C).[7] This step is typically carried out with a specific molar ratio of aniline to formaldehyde.
-
Acid-Catalyzed Rearrangement: An acid catalyst, such as hydrochloric acid, is introduced.[7] The reaction mixture is then heated to a higher temperature (e.g., above 90°C) for a specified duration (e.g., 2 hours) to facilitate the rearrangement of the aminal intermediate into the various isomers of methylenedianiline.[7]
-
Neutralization and Extraction: After the rearrangement is complete, the reaction mixture is neutralized with a base to quench the acid. The product mixture is then typically extracted using an organic solvent.
-
Purification: The desired 2,2'-MDA isomer can be separated from the other isomers and byproducts through techniques such as column chromatography or fractional crystallization.
The following diagram illustrates the general workflow for the synthesis of methylenedianiline isomers.
Caption: Synthesis workflow for methylenedianiline isomers.
Analytical Methodologies
The characterization and quantification of 2,2'-MDA, particularly in the presence of its isomers, require robust analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a common method for separating and quantifying MDA isomers.
-
Protocol Outline:
-
Sample Preparation: The sample containing the MDA mixture is dissolved in a suitable solvent.
-
Chromatographic Separation: A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection is frequently employed, with monitoring at a wavelength where the aromatic amines exhibit strong absorbance.[10] Electrochemical detection can offer higher sensitivity.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC-MS provides excellent separation and definitive identification based on mass-to-charge ratio. Due to the polarity of the amine groups, derivatization is often necessary to improve chromatographic performance.[10]
-
Protocol Outline:
-
Derivatization: The amine groups of MDA are reacted with a derivatizing agent such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) to form less polar, more volatile derivatives.[10]
-
GC Separation: The derivatized sample is injected into the GC, where the isomers are separated on a capillary column.
-
MS Detection: The separated components are ionized (e.g., by electron impact) and the resulting fragment ions are detected by the mass spectrometer, allowing for structural elucidation and quantification.
-
Applications and Relevance in Drug Development
While large-scale industrial use is more prominent for the 4,4'-isomer as a precursor to polyurethanes, the chemical scaffold of 2,2'-MDA is of interest in medicinal chemistry.[11][12] Aromatic amines and diamine structures are foundational in the design of various therapeutic agents. For instance, 2,2'-MDA has been described as a quinoline derivative used in the synthesis of herbicides and insecticides.[4] The quinoline core is a well-established pharmacophore in drug discovery. The potential for 2,2'-MDA to serve as a building block for novel bioactive molecules warrants further investigation by researchers in drug development.
Signaling Pathways
Currently, there is limited information available in the scientific literature detailing specific signaling pathways that are directly modulated by 2,2'-MDA. Its biological effects are more broadly characterized in the context of toxicology, as is common for many industrial aromatic amines. Further research is required to elucidate any specific interactions with cellular signaling cascades.
References
- 1. CAS 6582-52-1: 2,2′-Methylenebis[benzenamine] | CymitQuimica [cymitquimica.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 6582-52-1 | FM75241 | Biosynth [biosynth.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 6582-52-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. EP1257522A1 - Method for production of diaminodiphenylmethanes - Google Patents [patents.google.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. 4,4'-Methylenedianiline - Wikipedia [en.wikipedia.org]
- 12. Applications of 4,4'-Methylenedianiline_Chemicalbook [chemicalbook.com]
In-Depth Technical Guide on the Physical Properties of 2,2'-Methylenedianiline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 2,2'-Methylenedianiline (CAS 6582-52-1), with a specific focus on its melting and boiling points. This document is intended to be a valuable resource for professionals in research and development who require accurate physical data and standardized experimental protocols.
Core Physical Properties
This compound is an organic compound featuring two aniline groups connected by a methylene bridge.[1] It is solid at room temperature and presents as a grey solid.[2] While it is one of several isomers of methylenedianiline, it is produced on a smaller scale for research purposes compared to its more common isomer, 4,4'-Methylenedianiline.
Data Presentation
The physical properties of this compound are summarized in the table below. It is important to note that while a boiling point has been documented, the melting point is not consistently determined in publicly available literature. For comparative context, the properties of the well-characterized 4,4'-isomer are also provided.
| Physical Property | This compound (CAS: 6582-52-1) | 4,4'-Methylenedianiline (CAS: 101-77-9) |
| Molecular Formula | C₁₃H₁₄N₂ | C₁₃H₁₄N₂ |
| Molecular Weight | 198.26 g/mol [3] | 198.27 g/mol [4] |
| Appearance | Grey solid[2] | Tan flake or lump solid[5] |
| Melting Point | Not determined[2] | 89 - 92.5 °C[5][6] |
| Boiling Point | 390.2 °C[2] | 398 to 399 °C at 768 mmHg[6] |
Experimental Protocols
Accurate determination of physical properties such as melting and boiling points is crucial for the characterization and quality control of chemical substances. The following are detailed methodologies for these key experiments.
Melting Point Determination (Capillary Method)
This method is suitable for determining the melting range of a solid crystalline substance.
Apparatus:
-
Melting point apparatus with a heating block and temperature control
-
Glass capillary tubes (one end sealed)
-
Thermometer or digital temperature probe
-
Mortar and pestle
Procedure:
-
Sample Preparation: The sample of this compound must be thoroughly dried to avoid depression of the melting point. The solid is then finely ground into a powder using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. This process is repeated until a packed column of 2-3 mm in height is achieved.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. The thermometer or temperature probe should be positioned to accurately measure the temperature of the block.
-
Approximate Determination: A rapid heating rate (approximately 10-15 °C per minute) is initially used to determine an approximate melting range.
-
Accurate Determination: A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a slow, controlled rate of 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
Boiling Point Determination (Siwoloboff Method)
This micro-method is ideal for determining the boiling point of small quantities of liquid. Since this compound is a solid at room temperature, it would first need to be melted to apply this method.
Apparatus:
-
Thiele tube or other suitable heating bath (e.g., oil bath)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Rubber band or wire for attachment
Procedure:
-
Sample Preparation: A small amount of the this compound sample is placed in the small test tube, enough to submerge the sealed end of the capillary tube.
-
Apparatus Assembly: The small test tube is attached to the thermometer using a rubber band such that the sample is level with the thermometer bulb. A capillary tube is placed inside the test tube with its open end downwards.
-
Heating: The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The side arm of the Thiele tube is heated gently.
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. Upon further heating, the sample will begin to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.
Logical Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination and verification of the physical properties of a compound like this compound.
Caption: Logical workflow for the determination of melting and boiling points.
References
- 1. CAS 6582-52-1: 2,2′-Methylenebis[benzenamine] | CymitQuimica [cymitquimica.com]
- 2. chemos.de [chemos.de]
- 3. This compound | 6582-52-1 | FM75241 | Biosynth [biosynth.com]
- 4. 4,4'-Diaminodiphenylmethane, 97%, Thermo Scientific Chemicals 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 4,4-Diaminodiphenylmethane | C13H14N2 | CID 7577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,4'-Methylenedianiline - Wikipedia [en.wikipedia.org]
A Technical Guide to the Solubility Characteristics of 2,2'-Methylenedianiline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2'-Methylenedianiline (2,2'-MDA). Given the limited publicly available quantitative solubility data for 2,2'-MDA, this document leverages data from its structural isomer, 4,4'-Methylenedianiline (4,4'-MDA), as a predictive reference. It is crucial to note that while isomers can exhibit similar properties, experimental verification of the solubility of 2,2'-MDA is essential for any practical application. This guide also outlines detailed experimental protocols for determining the solubility of aromatic amines like 2,2'-MDA and provides a logical framework for understanding solvent-solute interactions.
Introduction to this compound
This compound, with the chemical formula C₁₃H₁₄N₂, is an aromatic amine.[1] It is a structural isomer of 4,4'-Methylenedianiline, a compound used in the production of polyurethane foams, epoxy resins, and other polymers.[2] Understanding the solubility of 2,2'-MDA is critical for its synthesis, purification, formulation, and application in various fields, including materials science and pharmaceutical development.
Solubility Data of Methylenedianiline Isomers
Table 1: Mole Fraction Solubility (x) of 4,4'-Methylenedianiline in Various Solvents at Different Temperatures (K)
| Temperature (K) | Methanol | Ethanol | 2-Propanol | 1-Butanol | Toluene | Chloroform | Benzene |
| 293.15 | 0.0458 | 0.0332 | 0.0215 | 0.0167 | 0.0115 | 0.0289 | 0.0142 |
| 298.15 | 0.0552 | 0.0405 | 0.0263 | 0.0205 | 0.0143 | 0.0358 | 0.0176 |
| 303.15 | 0.0661 | 0.0491 | 0.0321 | 0.0251 | 0.0176 | 0.0441 | 0.0218 |
| 308.15 | 0.0786 | 0.0592 | 0.0389 | 0.0307 | 0.0216 | 0.0542 | 0.0268 |
| 313.15 | 0.0931 | 0.0711 | 0.0469 | 0.0373 | 0.0264 | 0.0664 | 0.0329 |
| 318.15 | 0.1098 | 0.0852 | 0.0565 | 0.0451 | 0.0322 | 0.0811 | 0.0403 |
| 323.15 | 0.1292 | 0.1018 | 0.0679 | 0.0544 | 0.0392 | 0.0988 | 0.0492 |
| 328.15 | 0.1517 | 0.1215 | 0.0816 | 0.0656 | 0.0475 | 0.1201 | 0.0599 |
| 333.15 | 0.1778 | 0.1448 | 0.0979 | 0.0789 | 0.0575 | 0.1456 | 0.0729 |
Data is presented for 4,4'-Methylenedianiline and should be used as a reference for this compound with caution. Experimental verification is required.
Qualitative solubility information suggests that this compound is slightly soluble in acetonitrile and chloroform. The 4,4' isomer is described as being very slightly soluble in water and soluble in alcohol, benzene, and ether.[2]
Experimental Protocols for Solubility Determination
To obtain accurate solubility data for this compound, a well-defined experimental protocol is necessary. The following outlines two common and reliable methods: the gravimetric method and the UV/Vis spectroscopic method.
Gravimetric Method
This method involves preparing a saturated solution, separating the dissolved solute, and determining its mass.[3][4]
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., methanol, ethanol, acetone, toluene, water)
-
Analytical balance
-
Thermostatic shaker bath
-
Vials with sealed caps
-
Syringe filters (0.45 µm)
-
Evaporating dish
-
Drying oven
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid 2,2'-MDA to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to rest at the set temperature for a short period to allow undissolved solids to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to maintain the experimental temperature. Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish.
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Mass Determination: Once all the solvent has evaporated, cool the dish in a desiccator and weigh it. The difference between the final and initial mass of the dish gives the mass of the dissolved 2,2'-MDA.
-
Calculation: The solubility can be expressed in various units, such as g/100 mL or mol/L.
UV/Vis Spectroscopic Method
This method is suitable for compounds that have a chromophore and absorb light in the UV/Vis spectrum.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker bath
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of 2,2'-MDA of a known concentration in the chosen solvent.
-
Create a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of Saturated Solution: Follow steps 1-3 from the gravimetric method.
-
Sample Preparation for Analysis:
-
Withdraw a small, known volume of the filtered supernatant.
-
Dilute the sample with the solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.
-
Calculation: Account for the dilution factor to calculate the concentration of the saturated solution, which represents the solubility.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for solubility determination and the logical relationships influencing solubility.
Caption: Experimental Workflow for Solubility Determination.
Caption: Factors Influencing the Solubility of 2,2'-MDA.
Conclusion
While specific, quantitative solubility data for this compound remains elusive in readily accessible literature, the data for its isomer, 4,4'-Methylenedianiline, provides a valuable starting point for researchers. This guide has presented this isomeric data, detailed robust experimental protocols for determining the solubility of 2,2'-MDA, and provided visual workflows to aid in experimental design and conceptual understanding. For any application in research, drug development, or materials science, it is imperative that the solubility of this compound be determined experimentally using the methodologies outlined herein.
References
Health and Safety Considerations for Handling 2,2'-Methylenedianiline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only. It is not a substitute for a comprehensive risk assessment and the user's own standard operating procedures. Always consult the relevant Safety Data Sheet (SDS) and adhere to all applicable local, state, and federal regulations before handling 2,2'-Methylenedianiline.
Introduction
This compound (CAS No. 6582-52-1) is an aromatic amine used in various industrial and research applications.[1][2][3] As with many aromatic amines, careful handling is crucial to mitigate potential health risks. This guide provides an in-depth overview of the health and safety considerations, exposure controls, and emergency procedures associated with this compound, with a focus on providing actionable information for laboratory and drug development settings.
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance with the potential to cause significant health effects. The primary hazards associated with this compound are skin irritation, serious eye irritation, and the potential for allergic skin reactions.[2] While extensive toxicological data for the 2,2'- isomer is limited, information from the closely related 4,4'-Methylenedianiline isomer suggests the potential for more severe systemic effects with prolonged or repeated exposure, including damage to the liver, kidneys, blood, and spleen, as well as potential carcinogenicity.[1][4][5]
Acute Effects
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Skin Sensitization: May cause an allergic skin reaction.[2]
Chronic Effects
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified 4,4'-Methylenedianiline as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[6] Animal studies have shown an increased incidence of liver and thyroid tumors.[6][7]
-
Organ Damage: Long-term exposure may cause damage to the liver, kidneys, blood, and spleen.[4]
Quantitative Toxicity Data
Quantitative toxicity data for this compound is not well-documented in publicly available literature. The following tables summarize data for the 4,4'-Methylenedianiline isomer, which should be used as a conservative reference point in the absence of specific data for the 2,2'- isomer.
Table 1: Acute Toxicity Data for 4,4'-Methylenedianiline (Oral)
| Species | Parameter | Value | Reference |
| Rat | LD50 | 335 mg/kg | [5] |
| Rat | LD50 | 830 mg/kg | [5] |
| Mouse | LDLo | 207 mg/kg/day (14 days) | [5] |
| Guinea Pig | LD50 | 260 mg/kg | [1] |
| Rabbit | LD50 | 620 mg/kg | [1] |
Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for 4,4'-Methylenedianiline (Oral)
| Species | Duration | NOAEL | LOAEL | Effects | Reference |
| Rat | Acute | - | 25 mg/kg | Increased serum alanine aminotransferase, increased relative liver weight | [5] |
| Rat | Intermediate | 70 mg/kg/day | 84-141 mg/kg/day | Decreased body weight gain | [5] |
| Mouse | Intermediate | 54 mg/kg/day | 108 mg/kg/day | Decreased body weight gain | [5] |
Exposure Controls and Personal Protective Equipment (PPE)
To minimize exposure to this compound, a combination of engineering controls, administrative controls, and personal protective equipment should be implemented.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area. Use of a chemical fume hood is highly recommended, especially when handling powders or creating solutions.[1][8]
-
Containment: For procedures with a higher risk of aerosolization, use of a glove box or other closed-system is advisable.
-
Dust Control: Take measures to prevent the generation and accumulation of dust.[1][8]
Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles are required. In situations with a splash hazard, a face shield should also be worn.[1][9]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. Nitrile or neoprene gloves are generally recommended, but the specific glove type should be selected based on the solvent being used and the breakthrough time. Always inspect gloves for integrity before use.
-
Protective Clothing: A lab coat is the minimum requirement. For larger quantities or tasks with a high potential for contamination, chemical-resistant coveralls or an apron should be worn.[10]
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved respirator with particulate filters (for dusts) or organic vapor cartridges should be used.[1][5]
Safe Handling and Storage Procedures
-
Handling:
-
Avoid contact with skin, eyes, and clothing.[9]
-
Avoid breathing dust or vapors.[1]
-
Use only in a well-ventilated area.[1]
-
Ground all equipment when handling powders to prevent static discharge.[1][8]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][8]
-
-
Storage:
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Accidental Release Measures
-
Small Spills:
-
Evacuate unnecessary personnel.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.[11]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact emergency services.
-
Only trained personnel with appropriate respiratory protection and chemical-resistant clothing should attempt to clean up a large spill.
-
Experimental Protocols
The following are generalized methodologies for key toxicological assessments based on OECD guidelines. Specific protocols for this compound may need to be adapted based on its physical and chemical properties.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
-
Preparation: Approximately 24 hours before the test, the animal's back is clipped free of fur.
-
Application: A 0.5 g (for solids) or 0.5 mL (for liquids) dose of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin.[8] The site is then covered with a gauze patch and secured with tape. An untreated area of skin serves as a control.[12]
-
Exposure: The exposure period is 4 hours.[8] After this period, the patch is removed, and any residual test substance is gently washed off.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[8]
-
Scoring: The severity of the skin reactions is scored according to a standardized grading system.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
-
Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[13]
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.[13] The observation period can be extended up to 21 days to evaluate the reversibility of the effects.[14]
-
Scoring: Lesions are scored using a standardized system to determine the irritation potential.
Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)
-
Test Animal: Mouse.[15]
-
Principle: This assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the ears. This proliferation is indicative of a sensitization response.[16][17]
-
Procedure: The test substance, in a suitable vehicle, is applied to the dorsal surface of both ears of the mice for three consecutive days. Control animals are treated with the vehicle alone.[18]
-
Measurement: On day 6, a solution of ³H-methyl thymidine is injected intravenously. A few hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
Analysis: The incorporation of ³H-methyl thymidine into the lymph node cells is measured using a beta-scintillation counter. A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the control group. An SI of 3 or greater is considered a positive result for skin sensitization.[15]
In Vitro Dermal Absorption (Based on OECD Guideline 428)
-
Test System: Excised human or animal skin is mounted in a diffusion cell, separating a donor chamber from a receptor chamber.[19][20] Franz diffusion cells are commonly used.[21]
-
Application: The test substance, often radiolabelled for ease of detection, is applied to the outer surface of the skin in the donor chamber.[19] The application should mimic realistic exposure scenarios.[19]
-
Receptor Fluid: The receptor chamber is filled with a fluid that is continuously stirred and maintained at a constant temperature to mimic physiological conditions.
-
Sampling: At predetermined time intervals over a 24-hour period, samples are taken from the receptor fluid to measure the amount of the substance that has permeated through the skin.[19]
-
Analysis: At the end of the experiment, the skin is also analyzed to determine the amount of substance retained within it. This allows for the calculation of the total dermal absorption.
Visualizations
The following diagrams illustrate key concepts related to the handling and toxicology of this compound.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. chemos.de [chemos.de]
- 3. This compound [webbook.nist.gov]
- 4. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 5. HEALTH EFFECTS - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Methylenedianiline (101-77-9) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 7. Carcinogenesis studies of 4,4'-methylenedianiline dihydrochloride given in drinking water to F344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. USER’S GUIDE - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. flashpointsrl.com [flashpointsrl.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. nucro-technics.com [nucro-technics.com]
- 15. oecd.org [oecd.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. oecd.org [oecd.org]
- 18. toxicoop.com [toxicoop.com]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. In vitro Skin Absorption and Dermal Penetration Test [ebi.bio]
Methodological & Application
Application Notes and Protocols: The Role of 2,2'-Methylenedianiline in Polyurethane Foam Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2'-Methylenedianiline (2,2'-MDA) in the production of polyurethane foams. This document outlines the compound's function as a chain extender, presents relevant quantitative data, and offers a detailed experimental protocol for the synthesis of polyurethane foam incorporating 2,2'-MDA. Additionally, key chemical pathways and experimental workflows are visualized to facilitate understanding.
Introduction
This compound is an aromatic diamine that can be utilized as a chain extender in the synthesis of polyurethane and polyurea polymers. In polyurethane foam production, chain extenders are low molecular weight diols or diamines that react with isocyanate groups to form the hard segments of the polymer matrix. These hard segments contribute to the foam's mechanical properties, such as rigidity and load-bearing capacity. The use of diamines like 2,2'-MDA introduces urea linkages into the polymer backbone, which can enhance thermal stability and mechanical strength due to the formation of strong hydrogen bonds.
While 4,4'-Methylenedianiline is a more common precursor in the production of Methylene Diphenyl Diisocyanate (MDI), the 2,2'-isomer can be present as an impurity or used intentionally to modify foam properties. However, it is crucial to note that methylenedianiline isomers are recognized as potential carcinogens and require strict handling protocols.
Quantitative Data
The concentration of 2,2'-MDA in polyurethane foams is typically low, often present as a residual monomer or a byproduct. The following table summarizes representative concentrations of 2,2'-MDA found in MDI-based polyurethane foams from a study involving thermal treatment.
| Sample Type | Treatment | 2,2'-MDA Concentration (mg/kg) |
| MDI-based flexible foam | Thermal treatment at 150°C for 1 hour | 2.8 |
| MDI-based flexible foam | Thermal treatment at 150°C for 1 hour (time-course test) | 1.5 |
| MDI-based flexible foam | Thermal treatment for emission testing | up to 6.3 |
Data sourced from a study on the emission and migration rates of aromatic diamines from flexible polyurethane foams.[1]
Experimental Protocols
This section provides a representative protocol for the synthesis of a rigid polyurethane foam using this compound as a chain extender. This protocol is based on general polyurethane foam synthesis principles and should be adapted and optimized for specific research requirements.
3.1. Materials and Equipment
-
Polyol: Polyether or polyester polyol (e.g., Lupranol® 3300)
-
Diisocyanate: Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Chain Extender: this compound (2,2'-MDA)
-
Catalyst: Amine catalyst (e.g., Dimethylaminoethanol - DMAE)
-
Blowing Agent: Water or a physical blowing agent
-
Surfactant: Silicone-based surfactant
-
Solvent (for 2,2'-MDA): N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF), if necessary
-
Mechanical stirrer
-
Fume hood
-
Molds for foaming
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat
3.2. Procedure
-
Preparation of the Polyol Premix (Component A):
-
In a suitable container, accurately weigh the polyol.
-
Add the surfactant and catalyst to the polyol and mix thoroughly.
-
Add the blowing agent (water) and mix until a homogeneous mixture is obtained.
-
If using a solid 2,2'-MDA, dissolve it in a minimal amount of a suitable solvent (e.g., NMP) before adding it to the polyol premix. If 2,2'-MDA is a liquid, it can be added directly. Stir until fully dispersed.
-
-
Foaming Process:
-
Under vigorous stirring, add the calculated amount of pMDI (Component B) to the polyol premix (Component A). The ratio of isocyanate groups to hydroxyl and amine groups (NCO index) should be carefully controlled, typically around 1.1.
-
Continue stirring for a short period (typically 5-10 seconds) until the components are thoroughly mixed.
-
Quickly pour the reacting mixture into a mold.
-
Allow the foam to rise and cure in the mold at ambient temperature or in an oven at a specified temperature.
-
The foam can be demolded after it has sufficiently cured.
-
3.3. Characterization
The resulting polyurethane foam can be characterized for various properties, including:
-
Density
-
Cellular structure (using Scanning Electron Microscopy - SEM)
-
Mechanical properties (compressive strength, tensile strength)
-
Thermal properties (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC)
Visualizations
4.1. Polyurethane Foam Production Workflow
Caption: Workflow for polyurethane foam production.
4.2. Reaction Pathway of 2,2'-MDA with Diisocyanate
Caption: 2,2'-MDA reaction with a diisocyanate.
Health and Safety Considerations
This compound is a hazardous substance and is classified as a suspected carcinogen. All handling of this chemical must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for 2,2'-MDA before use for detailed safety information and emergency procedures. Occupational exposure limits should be strictly adhered to.
References
Application of 2,2'-Methylenedianiline as an Epoxy Resin Curing Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Methylenedianiline (2,2'-MDA) is an aromatic amine used as a curing agent for epoxy resins. Its unique chemical structure imparts a distinct set of properties to the cured epoxy thermoset, making it a subject of interest for specialized applications where specific performance characteristics are required. Aromatic amines, in general, are known to produce cured epoxy systems with high thermal stability, excellent chemical resistance, and superior mechanical properties compared to their aliphatic counterparts.[1] The curing process with aromatic amines like 2,2'-MDA typically requires elevated temperatures to proceed at a practical rate, resulting in a highly cross-linked, rigid polymer network.[1] This document provides detailed application notes, experimental protocols, and performance data for the use of this compound as an epoxy resin curing agent.
Curing Mechanism
The curing of epoxy resins with amine-based agents involves the nucleophilic addition of the amine group to the electrophilic carbon of the epoxide ring. In the case of this compound, which is a primary diamine, each of the two amine groups has two active hydrogen atoms that can react with epoxy groups. The reaction proceeds in two main steps:
-
Primary Amine Addition: The active hydrogen of a primary amine attacks the epoxy ring, leading to the formation of a secondary amine and a hydroxyl group.
-
Secondary Amine Addition: The newly formed secondary amine also possesses an active hydrogen and can react with another epoxy group, forming a tertiary amine and another hydroxyl group.
This chain of reactions leads to the formation of a dense, three-dimensional cross-linked network, which is characteristic of thermosetting polymers. The hydroxyl groups generated during the curing process can further promote the reaction and also contribute to the adhesive properties of the cured resin.
Quantitative Data Summary
The following tables summarize the typical mechanical and thermal properties of epoxy resins cured with methylenedianiline derivatives. It is important to note that specific values can vary depending on the exact epoxy resin used (e.g., DGEBA), the curing schedule, and the presence of any fillers or additives. The data presented here is representative of aromatic amine-cured systems and provides a basis for comparison.
Table 1: Mechanical Properties of MDA-Cured Epoxy Resins
| Property | Typical Value Range | Test Method |
| Tensile Strength | 60 - 90 MPa | ASTM D638 |
| Tensile Modulus | 2.5 - 4.0 GPa | ASTM D638 |
| Elongation at Break | 2 - 5 % | ASTM D638 |
| Flexural Strength | 100 - 150 MPa | ASTM D790 |
| Flexural Modulus | 3.0 - 4.5 GPa | ASTM D790 |
| Compressive Strength | 120 - 180 MPa | ASTM D695 |
Note: Data is compiled from various sources on aromatic amine-cued epoxy systems and may not be specific to 2,2'-MDA.
Table 2: Thermal Properties of MDA-Cured Epoxy Resins
| Property | Typical Value Range | Test Method |
| Glass Transition Temperature (Tg) | 150 - 200 °C | ASTM E1356 (DSC) |
| Heat Distortion Temperature (HDT) | 140 - 190 °C | ASTM D648 |
| Decomposition Temperature (TGA, 5% weight loss) | 300 - 350 °C | ASTM E1131 |
| Coefficient of Thermal Expansion (CTE) | 40 - 60 µm/m°C | ASTM E831 |
Note: Data is compiled from various sources on aromatic amine-cued epoxy systems and may not be specific to 2,2'-MDA.
Table 3: Chemical Resistance of Aromatic Amine-Cured Epoxy Resins
| Chemical Agent | Resistance Rating |
| Water | Excellent |
| 10% Sulfuric Acid | Good |
| 10% Sodium Hydroxide | Excellent |
| Acetone | Fair |
| Toluene | Good |
| Ethanol | Good |
| Methylene Chloride | Poor |
Resistance Rating Key: Excellent - No significant change in appearance or weight; Good - Minor change in appearance or slight swelling; Fair - Moderate change, swelling, and some loss of properties; Poor - Severe degradation.
Experimental Protocols
Formulation and Stoichiometric Calculation
The optimal performance of an epoxy system is typically achieved at a stoichiometric ratio of epoxy groups to amine active hydrogens.
Objective: To calculate the correct mixing ratio of this compound and a diglycidyl ether of bisphenol A (DGEBA) based epoxy resin.
Materials:
-
DGEBA-based epoxy resin (known Epoxy Equivalent Weight, EEW)
-
This compound (Molecular Weight = 198.26 g/mol )
-
Laboratory balance
-
Mixing container and stirrer
Procedure:
-
Determine the Amine Hydrogen Equivalent Weight (AHEW) of 2,2'-MDA:
-
AHEW = Molecular Weight / Number of active hydrogens
-
2,2'-MDA has 2 primary amine groups, each with 2 active hydrogens, for a total of 4.
-
AHEW = 198.26 g/mol / 4 = 49.57 g/eq.
-
-
Calculate the Parts per Hundred Resin (phr) of 2,2'-MDA:
-
phr = (AHEW / EEW) * 100
-
For an epoxy resin with a typical EEW of 190 g/eq:
-
phr = (49.57 / 190) * 100 ≈ 26.1 phr.
-
-
Mixing:
-
For every 100 grams of epoxy resin, weigh out 26.1 grams of this compound.
-
Gently heat the epoxy resin to reduce its viscosity (e.g., 60 °C).
-
Add the 2,2'-MDA to the warmed epoxy resin and mix thoroughly until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing Protocol
A typical thermal curing schedule for an aromatic amine-cured epoxy system.
Objective: To achieve a high degree of cross-linking and optimal properties of the formulated epoxy system.
Equipment:
-
Programmable oven
-
Molds for test specimens
Procedure:
-
Pour the mixed and degassed epoxy-amine formulation into pre-heated molds.
-
Place the molds in the oven and apply the following curing schedule:
-
Ramp to 120 °C at 2 °C/minute.
-
Hold at 120 °C for 2 hours.
-
Ramp to 180 °C at 2 °C/minute.
-
Hold at 180 °C for 3 hours.
-
Cool down to room temperature at a controlled rate (e.g., 5 °C/minute) to minimize internal stresses.
-
Characterization of Cured Epoxy Resin
a) Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Objective: To determine the glass transition temperature of the cured epoxy sample.
Equipment:
-
DSC instrument
Procedure:
-
Prepare a small sample (5-10 mg) of the cured epoxy.
-
Place the sample in a DSC pan.
-
Heat the sample at a constant rate (e.g., 10 °C/minute) from room temperature to a temperature above the expected Tg (e.g., 250 °C).[2]
-
The Tg is determined as the midpoint of the step change in the heat flow curve.[3]
b) Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To evaluate the thermal stability and decomposition profile of the cured epoxy.
Equipment:
-
TGA instrument
Procedure:
-
Place a small sample (10-20 mg) of the cured epoxy in the TGA sample pan.
-
Heat the sample at a constant rate (e.g., 10 °C/minute) in a nitrogen atmosphere from room temperature to a high temperature (e.g., 800 °C).[4]
-
Record the weight loss as a function of temperature. The onset of decomposition is often reported as the temperature at which 5% weight loss occurs.[5]
c) Mechanical Testing (Tensile and Flexural Properties)
Objective: To determine the tensile and flexural strength and modulus of the cured epoxy.
Equipment:
-
Universal Testing Machine with appropriate fixtures for tensile (ASTM D638) and three-point bending (ASTM D790) tests.
Procedure:
-
Prepare dog-bone shaped specimens for tensile testing and rectangular bars for flexural testing according to the dimensions specified in the respective ASTM standards.
-
Conduct the tests at a constant crosshead speed.
-
Record the load-displacement data to calculate the strength and modulus.
d) Chemical Resistance Testing
Objective: To assess the resistance of the cured epoxy to various chemical agents.
Equipment:
-
Sealed containers
-
Analytical balance
-
Chemical reagents
Procedure:
-
Prepare and pre-weigh several cured epoxy samples.[6]
-
Immerse each sample in a different chemical agent in a sealed container at a specified temperature (e.g., 25 °C) for a defined period (e.g., 7 days).[7]
-
After the immersion period, remove the samples, gently wipe them dry, and re-weigh them to determine the percentage weight change.
-
Visually inspect the samples for any changes in appearance, such as swelling, cracking, or discoloration.[6]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the formulation and characterization of a 2,2'-MDA cured epoxy system, and the logical relationship for selecting a curing agent based on desired properties.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Curing of DER-331 Epoxy Resin with Arylaminocyclotriphosphazenes Based on o-, m-, and p-methylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epotek.com [epotek.com]
- 4. mdpi.com [mdpi.com]
- 5. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. industrialclear.com [industrialclear.com]
- 7. coatingsworld.com [coatingsworld.com]
Application Notes and Protocols for High-performance Polymers Derived from 2,2'-Methylenedianiline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and characterization of high-performance polymers derived from 2,2'-Methylenedianiline (2,2'-MDA). Detailed experimental protocols are included to guide researchers in the preparation and analysis of these materials.
Introduction to 2,2'-MDA Based High-Performance Polymers
This compound (2,2'-MDA) is an aromatic diamine used as a monomer or curing agent in the synthesis of high-performance polymers such as polyimides and epoxy resins. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and industrial coatings. While 4,4'-Methylenedianiline (4,4'-MDA) is more commonly used, 2,2'-MDA offers a different isomeric structure that can influence the final properties of the polymer, such as solubility and processing characteristics. It is important to note that methylenedianiline (MDA) isomers are considered hazardous, and appropriate safety precautions must be taken during handling.[1][2]
Polymer Systems and Applications
Polyimides
Polyimides derived from 2,2'-MDA are synthesized through a two-step polycondensation reaction between the diamine and an aromatic dianhydride. The resulting poly(amic acid) precursor is then thermally or chemically imidized to form the final polyimide. These materials exhibit high glass transition temperatures (Tg) and excellent thermo-oxidative stability.
Applications:
-
High-temperature adhesives
-
Matrix resins for advanced composites
-
Dielectric films in microelectronics
Epoxy Resins
In epoxy systems, 2,2'-MDA functions as a curing agent (hardener). The amine groups of the MDA molecule react with the epoxide rings of the epoxy resin, leading to a highly cross-linked, three-dimensional network. The resulting thermoset polymer possesses high mechanical strength, good adhesion, and resistance to chemicals and heat.
Applications:
-
Structural adhesives
-
Protective coatings
-
Encapsulation materials for electronic components
Quantitative Data on Polymer Properties
The properties of polymers derived from methylenedianiline are highly dependent on the specific co-monomers and curing conditions. The following tables summarize typical quantitative data for high-performance polyimides and epoxy resins based on aromatic diamines.
Table 1: Thermal Properties of Aromatic Polyimides
| Property | Value | Test Method |
| Glass Transition Temperature (Tg) | 270 - 400 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temperature (TGA) | 450 - 550 °C | Thermogravimetric Analysis (TGA) |
| Coefficient of Thermal Expansion (CTE) | 40 - 60 ppm/°C | Thermomechanical Analysis (TMA) |
Note: Values are typical for aromatic polyimides and can vary based on the specific dianhydride used.[3][4][5]
Table 2: Mechanical Properties of Amine-Cured Epoxy Resins
| Property | Value | Test Method |
| Tensile Strength | 60 - 110 MPa | ASTM D638 |
| Tensile Modulus | 2.5 - 4.0 GPa | ASTM D638 |
| Elongation at Break | 3 - 6 % | ASTM D638 |
| Flexural Strength | 100 - 150 MPa | ASTM D790 |
| Flexural Modulus | 3.0 - 4.5 GPa | ASTM D790 |
Note: Values are typical for aromatic amine-cured epoxy resins and can be influenced by the specific epoxy resin and cure cycle.[6]
Experimental Protocols
Synthesis of a 2,2'-MDA Based Polyimide
This protocol describes the synthesis of a polyimide from this compound and a common aromatic dianhydride, such as pyromellitic dianhydride (PMDA), via a two-step method.
Materials:
-
This compound (2,2'-MDA)
-
Pyromellitic dianhydride (PMDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of 2,2'-MDA in anhydrous NMP under a nitrogen atmosphere.
-
Slowly add an equimolar amount of PMDA powder to the stirred solution at room temperature.
-
Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass plate.
-
Place the plate in a vacuum oven and heat according to the following schedule:
-
80 °C for 2 hours to remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour.
-
-
Cool the oven to room temperature and carefully peel the resulting polyimide film from the glass plate.
-
-
Chemical Imidization (Alternative):
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the repeating unit) at room temperature.
-
Stir the mixture for 12-24 hours at room temperature.
-
Precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at 80 °C.
-
Curing of an Epoxy Resin with 2,2'-MDA
This protocol details the procedure for curing a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with 2,2'-MDA.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
This compound (2,2'-MDA)
-
Acetone (for cleaning)
Procedure:
-
Stoichiometric Calculation:
-
Determine the amine hydrogen equivalent weight (AHEW) of 2,2'-MDA (Molecular Weight = 198.26 g/mol , 4 active hydrogens; AHEW = 49.57 g/eq).
-
Determine the epoxy equivalent weight (EEW) of the DGEBA resin (provided by the manufacturer).
-
Calculate the required weight of 2,2'-MDA per 100 parts of epoxy resin (phr) using the formula: phr = (AHEW / EEW) * 100.
-
-
Mixing and Curing:
-
Preheat the DGEBA resin to approximately 60 °C to reduce its viscosity.
-
Melt the 2,2'-MDA at a temperature just above its melting point.
-
Add the calculated amount of molten 2,2'-MDA to the preheated epoxy resin and mix thoroughly until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Pour the mixture into a preheated mold.
-
Cure the resin in an oven using a suitable cure schedule, for example:
-
120 °C for 2 hours.
-
150 °C for 3 hours.
-
-
Allow the cured resin to cool slowly to room temperature before demolding.
-
Characterization of Polymers
4.3.1. Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample under a nitrogen atmosphere at a heating rate of 10 °C/min from room temperature to a temperature above the expected glass transition temperature (e.g., 400 °C for polyimides).
-
The glass transition temperature (Tg) is determined from the midpoint of the transition in the heat flow curve.[7]
-
-
Thermogravimetric Analysis (TGA):
-
Weigh 10-15 mg of the polymer sample into a TGA pan.
-
Heat the sample under a nitrogen or air atmosphere at a heating rate of 10 °C/min from room temperature to 800 °C.
-
The onset of decomposition and the temperature at 5% weight loss are determined from the TGA curve.
-
4.3.2. Mechanical Testing
-
Tensile Testing:
-
Prepare dog-bone shaped specimens according to ASTM D638 standards from the cured polymer sheets.
-
Conduct the tensile test using a universal testing machine at a specified crosshead speed (e.g., 5 mm/min).
-
Record the load and displacement data to determine tensile strength, tensile modulus, and elongation at break.
-
Visualizations
Caption: General workflows for the synthesis of 2,2'-MDA based polyimides and the curing of epoxy resins.
Caption: Two-step reaction scheme for the synthesis of polyimides from 2,2'-MDA.
Caption: Curing reaction of an epoxy resin with 2,2'-MDA to form a cross-linked network.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of a high temperature thermosetting polyimide oligomer derived from a non-toxic, sustainable bisaniline - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02182H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4’–Diaminodiphenyl Ether [mdpi.com]
- 7. Molecular Simulations of Thermomechanical Properties of Epoxy-Amine Resins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 2,2'-Methylenedianiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Methylenedianiline (2,2'-MDA), an isomer of methylenedianiline, is a chemical intermediate used in the production of polyurethane foams, elastomers, and epoxy resins. Due to its potential toxicity and classification as a possible human carcinogen, sensitive and reliable analytical methods are crucial for monitoring its presence in various samples, including environmental and biological matrices. These application notes provide detailed protocols for the detection and quantification of 2,2'-MDA using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The primary methods for the determination of 2,2'-MDA are chromatography-based techniques. HPLC, particularly when coupled with tandem mass spectrometry (UPLC-MS/MS), offers high sensitivity and selectivity without the need for derivatization.[1] Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, though it typically requires a derivatization step to improve the volatility and chromatographic behavior of the polar 2,2'-MDA molecule.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the determination of 2,2'-MDA in different sample matrices.
Table 1: HPLC and UPLC-MS/MS Methods for 2,2'-MDA Analysis
| Sample Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery | Citation |
| Soil | UPLC-MS/MS | 0.107 µg/kg (dry wt.) | 0.358 µg/kg (dry wt.) | 5 - 250 µg/kg | 101.1 ± 5.2% | [4][5] |
| Urine | UPLC-MS/MS | 6% of BGV/BEI | - | - | - | [6][7] |
| Cosmetics | UPLC-QDa | - | - | 0.001 - 1.0 µg/mL | - | [1] |
| Urine | HPLC/Electrochemical | 2-3 ng/mL | - | - | - | [2] |
| Urine | HPLC/UV | 0.4 - 8.0 ng/mL | 150 ng/mL | - | - | [2] |
Table 2: GC-MS Methods for 2,2'-MDA Analysis
| Sample Matrix | Derivatizing Agent | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Citation |
| Urine/Serum | - | GC/NICI-MS | ≤1 ng/mL | - | - | [2] |
| Biological Samples | Pentafluoropropionic anhydride (PFPA) | GC-MS | - | - | - | [3] |
| Air | Heptafluorobutyric anhydride (HFBA) | GC/ECD | - | - | - | [8] |
Experimental Protocols
Protocol 1: Analysis of 2,2'-MDA in Soil by UPLC-MS/MS
This protocol is based on the method described for the extraction and determination of 4,4'-MDA in soil, which is applicable to 2,2'-MDA with appropriate analytical standard adjustments.[4][5]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Soil Extraction:
-
Weigh 1 g of soil into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute, followed by ultrasonic extraction for 40 minutes.
-
Centrifuge at 8000 rpm for 2 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Column Conditioning:
-
Condition an Oasis MCX mixed-mode cation exchange cartridge (1 cc) by passing methanol through it.
-
Equilibrate the cartridge with 2% formic acid in water.
-
-
Sample Loading and Elution:
-
Acidify the soil extract with formic acid (100 µL to 10 mL of sample).
-
Load 1 mL of the acidified extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 x 1 mL of 2% formic acid in water, followed by 2 x 1 mL of methanol.
-
Elute the analyte with 5% ammonium hydroxide in methanol.
-
2. UPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., HSS T3).
-
Mobile Phase: Gradient elution with a mixture of water and methanol, both containing a suitable modifier like formic acid or ammonium hydroxide to ensure proper ionization.
-
Flow Rate: As recommended for the specific column dimensions.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for 2,2'-MDA.
-
Workflow Diagram for Soil Analysis by UPLC-MS/MS
References
- 1. lcms.cz [lcms.cz]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 5. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 6. researchgate.net [researchgate.net]
- 7. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine | Semantic Scholar [semanticscholar.org]
- 8. chemical derivatization techniques: Topics by Science.gov [science.gov]
Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC/MS) Analysis of 2,2'-Methylenedianiline (2,2'-MDA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the quantitative analysis of 2,2'-methylenedianiline (2,2'-MDA) in various matrices using gas chromatography-mass spectrometry (GC/MS). Due to the polar nature of 2,2'-MDA, a derivatization step using pentafluoropropionic anhydride (PFPA) is essential to improve its volatility and chromatographic performance. This method, incorporating a deuterated internal standard, offers high sensitivity and selectivity for the trace-level detection and quantification of 2,2'-MDA, a compound of significant interest in industrial and environmental monitoring, as well as in pharmaceutical development due to its potential as a genotoxic impurity.
Introduction
This compound (2,2'-MDA) is an aromatic amine used in the production of polyurethane foams, elastomers, and coatings. It is also a known or suspected carcinogen, making its detection and quantification in environmental samples, biological matrices, and pharmaceutical products a critical concern. Gas chromatography-mass spectrometry (GC/MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like 2,2'-MDA by GC can be challenging, often leading to poor peak shape and low sensitivity.[1] Chemical derivatization overcomes these limitations by converting the polar amine groups into less polar, more volatile derivatives.[2] This protocol details a robust method for the analysis of 2,2'-MDA involving derivatization with pentafluoropropionic anhydride (PFPA), followed by GC/MS analysis. The use of a stable isotope-labeled internal standard is recommended to ensure accuracy and precision.[1]
Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Sample Collection: Transfer 1 mL of the aqueous sample (e.g., wastewater, hydrolyzed biological sample) into a clean glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard solution. A deuterated analog of a similar aromatic amine, such as Triphenylamine-d15, is recommended.[1]
-
pH Adjustment: Add a sufficient volume of a basifying agent (e.g., saturated sodium bicarbonate solution) to adjust the sample pH to > 8.
-
Extraction: Add 2 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of toluene and ethyl acetate). Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 5 minutes to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic (lower) layer to a clean vial. Repeat the extraction process (steps 4-5) two more times with fresh organic solvent. Combine all organic extracts.
-
Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 100 µL.
Derivatization with Pentafluoropropionic Anhydride (PFPA)
Acylation with PFPA converts the primary amine groups of 2,2'-MDA into stable, volatile pentafluoropropionyl amides.[3]
-
Reagent Addition: To the concentrated sample extract, add 50 µL of a suitable solvent (e.g., ethyl acetate or toluene) and 10 µL of pentafluoropropionic anhydride (PFPA).
-
Reaction: Cap the vial tightly and heat at 65°C for 30-60 minutes.[4] Alternatively, the reaction can be carried out at room temperature for 30 minutes.[5]
-
Reagent Removal: After cooling to room temperature, add 1 mL of a 5% aqueous ammonia solution to neutralize and remove excess PFPA.[3] Vortex for 1 minute.
-
Final Extraction: Add 1 mL of hexane, vortex for 1 minute, and centrifuge to separate the layers.
-
Sample Transfer: Transfer the upper organic layer to a GC vial for analysis.
GC/MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC/MS) is used for the analysis.
-
GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm I.D. x 0.25 µm film thickness column with a 5% phenyl dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is recommended for the separation of aromatic amines.[6][7]
-
Injection: Inject 1 µL of the derivatized sample extract into the GC inlet in splitless mode.
-
GC Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 30°C/min.
-
Ramp 2: Increase to 240°C at a rate of 15°C/min and hold for 5 minutes.[5]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
-
Monitored Ions (m/z): Specific ions for the PFPA derivative of 2,2'-MDA and the internal standard should be selected based on their mass spectra. The molecular ion and characteristic fragment ions should be monitored. For PFPA derivatives of aromatic amines, fragmentation often occurs via loss of the perfluoroacyl group and cleavage adjacent to the nitrogen atom.[8][9]
-
Data Presentation
The following table summarizes typical performance data for the GC/MS analysis of aromatic amines using a similar methodology. Specific values for 2,2'-MDA should be determined through method validation.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.995 | [10] |
| Limit of Detection (LOD) | 0.025 - 0.20 ng/mL | [11] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | [11] |
| Accuracy (Recovery %) | 75 - 114% | [11] |
| Precision (RSD %) | < 15% | [11] |
Visualizations
Caption: Experimental workflow for 2,2'-MDA analysis.
Caption: Rationale for 2,2'-MDA derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. scispace.com [scispace.com]
- 9. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) for 2,2'-Methylenedianiline separation
An Application Note and Detailed Protocols for the High-Performance Liquid Chromatography (HPLC) Separation of 2,2'-Methylenedianiline.
This document provides detailed methodologies for the separation and analysis of this compound (2,2'-MDA) using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. The protocols described herein cover standard reversed-phase HPLC with UV detection, as well as a more sensitive method utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound (2,2'-MDA) is an aromatic amine that can be present as an impurity in various chemical manufacturing processes. Due to its potential toxicity, sensitive and reliable analytical methods are required for its detection and quantification. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of such compounds. This application note details two distinct HPLC-based methods for the analysis of 2,2'-MDA.
The primary method described is a reversed-phase HPLC approach with ultraviolet (UV) detection, which is a widely accessible and robust technique for routine analysis. Additionally, a more advanced and highly sensitive method employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) is presented for trace-level detection and confirmation. While some of the specific parameters for the LC-MS/MS method are adapted from the analysis of the closely related isomer, 4,4'-methylenedianiline, they provide a strong foundation for method development for 2,2'-MDA.[1][2]
Experimental Protocols
Method 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the routine quantification of 2,2'-MDA in samples where the concentration is expected to be within the detection limits of UV absorbance.
2.1.1. Materials and Reagents
-
This compound standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade) or Formic acid (for MS compatibility)[3]
-
Methanol (HPLC grade, for sample preparation)
2.1.2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical column: Newcrom R1, C18, or equivalent reversed-phase column.[3]
2.1.3. Chromatographic Conditions
A summary of the chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
2.1.4. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2,2'-MDA standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will be matrix-dependent. For simple matrices, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject. For more complex matrices like urine or plasma, a solid-phase extraction (SPE) cleanup may be necessary.[4]
2.1.5. Experimental Workflow
Caption: Workflow for 2,2'-MDA analysis by HPLC-UV.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly selective and sensitive, making it suitable for the trace analysis of 2,2'-MDA in complex matrices. The following conditions are based on methods for similar aromatic amines and may require optimization.[1][2]
2.2.1. Materials and Reagents
-
This compound standard (analytical grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade, for sample preparation)
2.2.2. Instrumentation
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: Agilent Poroshell 120 SB-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.[2]
2.2.3. Chromatographic and MS Conditions
| Parameter | Condition |
| Column | Agilent Poroshell 120 SB-C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized gradient from 5% to 95% B over several minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing 2,2'-MDA standard (Precursor ion -> Product ions) |
2.2.4. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of 2,2'-MDA and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions in the initial mobile phase composition to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Sample Preparation: For biological samples such as urine, hydrolysis followed by liquid-liquid extraction or solid-phase extraction is often required to release conjugated MDA and remove interferences.[1]
2.2.5. Logical Relationship for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Data Presentation
The following table summarizes the expected performance characteristics of the two methods. The values for LC-MS/MS are indicative and based on the analysis of similar aromatic amines.[1][5]
| Parameter | HPLC-UV Method | LC-MS/MS Method (Estimated) |
| Limit of Detection (LOD) | ~100-200 ng/mL | ~0.025-0.20 ng/mL |
| Limit of Quantification (LOQ) | ~300-600 ng/mL | ~0.1-1.0 ng/mL |
| Linearity (r²) | >0.999 | >0.999 |
| Precision (%RSD) | < 5% | < 15% |
| Selectivity | Moderate | High |
Conclusion
The choice of HPLC method for the analysis of this compound depends on the specific requirements of the analysis, including the expected concentration range, the complexity of the sample matrix, and the required level of sensitivity and selectivity. The reversed-phase HPLC-UV method is a robust and reliable approach for routine analysis, while the LC-MS/MS method offers superior sensitivity and specificity for trace-level quantification and confirmatory analysis. The protocols and data presented in this application note provide a solid foundation for the successful implementation of HPLC-based methods for 2,2'-MDA analysis in a research or quality control setting.
References
- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Separation of 2,2’-Methylenedianiline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. High-performance liquid chromatographic determination of 4,4'-methylenedianiline in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols for the Derivatization of 2,2'-Methylenedianiline for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Methylenedianiline (2,2'-MDA) is an aromatic amine that can be challenging to analyze directly by gas chromatography (GC) due to its polarity and low volatility. Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its chromatographic behavior. This process increases the volatility and thermal stability of 2,2'-MDA, leading to better peak shape, improved resolution, and enhanced sensitivity during GC analysis.[1][2][3][4][5][6] This document provides detailed application notes and protocols for the derivatization of 2,2'-MDA for GC analysis.
Principle of Derivatization for GC Analysis
The primary goal of derivatization in GC is to convert polar and non-volatile compounds into less polar and more volatile derivatives that are amenable to analysis in the gas phase.[3][4] For primary amines like 2,2'-MDA, the active hydrogens on the amino groups are the primary targets for derivatization. Common derivatization strategies include acylation and silylation.[1][6]
-
Acylation: This is a widely used method for primary and secondary amines.[1] It involves the reaction of the amine with an acylating agent, typically a perfluorinated anhydride such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA).[7][8] The resulting N-acyl derivatives are more volatile and thermally stable. The introduction of halogen atoms also significantly enhances the response of an electron capture detector (ECD), enabling trace-level analysis.[2][7]
-
Silylation: This technique replaces the active hydrogens of the amine with a trimethylsilyl (TMS) group.[4][5] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. Silylation effectively reduces the polarity of the molecule, thereby increasing its volatility.[4]
Experimental Protocols
Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol describes the derivatization of 2,2'-MDA using TFAA, a highly reactive and volatile acylating agent.[7][8]
Materials:
-
This compound (2,2'-MDA) standard
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (TEA) or Pyridine (as an acid scavenger)[2][8]
-
Toluene or Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Gas Chromatograph with a suitable detector (e.g., Flame Ionization Detector (FID) or Electron Capture Detector (ECD))
Procedure:
-
Sample Preparation: Prepare a stock solution of 2,2'-MDA in toluene or another suitable solvent. From the stock solution, prepare working standards and samples at the desired concentrations.
-
Derivatization Reaction:
-
Reaction Incubation: Heat the vial at 60-70°C for 30 minutes in a heating block or water bath to ensure the reaction goes to completion.
-
Work-up:
-
Cool the vial to room temperature.
-
Add 1 mL of deionized water to quench the excess TFAA.
-
Vortex for 1 minute.
-
Allow the layers to separate. The derivatized 2,2'-MDA will be in the organic layer.
-
Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC Analysis: Inject an aliquot (typically 1 µL) of the dried organic layer into the GC system.
Visualization of the Acylation Workflow:
Caption: Workflow for the acylation of 2,2'-MDA with TFAA.
Protocol 2: Silylation with BSTFA
This protocol details the derivatization of 2,2'-MDA using BSTFA, a strong silylating agent.[5]
Materials:
-
This compound (2,2'-MDA) standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS) (as a catalyst, optional)[4]
-
Pyridine or Acetonitrile (GC grade)
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Gas Chromatograph with a suitable detector (e.g., FID or Mass Spectrometer (MS))
Procedure:
-
Sample Preparation: Prepare a stock solution of 2,2'-MDA in pyridine or acetonitrile. Prepare working standards and samples from this stock solution. The solvent must be anhydrous.
-
Derivatization Reaction:
-
Pipette 100 µL of the sample or standard solution into a clean, dry vial.
-
Add 100 µL of BSTFA.
-
If needed for sterically hindered amines, add 10 µL of TMCS as a catalyst.[4]
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Incubation: Heat the vial at 70-80°C for 45-60 minutes. Silylation reactions can sometimes require higher temperatures and longer times for complete derivatization.[5]
-
Cooling: Cool the vial to room temperature before analysis.
-
GC Analysis: Inject an aliquot (typically 1 µL) of the reaction mixture directly into the GC system.
Visualization of the Silylation Workflow:
Caption: Workflow for the silylation of 2,2'-MDA with BSTFA.
Quantitative Data Summary
The choice of derivatization reagent can significantly impact the sensitivity of the GC analysis. The following table summarizes typical limits of detection (LODs) that can be achieved for aromatic amines using different derivatization and detection techniques.
| Derivatization Reagent | GC Detector | Typical Limit of Detection (LOD) | Reference |
| Heptafluorobutyric anhydride (HFBA) | MS | 0.001 - 0.008 µg/m³ (in air) | [9] |
| Trifluoroacetic anhydride (TFAA) | ECD | ng/mL range | [10] |
| Pentafluoropropionic anhydride (PFPA) | ECD | ng/mL range | [10] |
| Iodination | ECD | 0.5 - 8 µg/L (in water) | [11] |
| Silylation (e.g., BSTFA) | MS | Low ng/mL range | [12] |
Troubleshooting and Considerations
-
Moisture: Water can hydrolyze both acylating and silylating reagents, reducing derivatization efficiency. Ensure all glassware and solvents are anhydrous, especially for silylation reactions.[6]
-
Reagent Excess: A sufficient excess of the derivatizing reagent is necessary to drive the reaction to completion.
-
Reaction Conditions: Optimization of reaction temperature and time may be required for different sample matrices to achieve complete derivatization.[5]
-
Byproducts: Acylation with anhydrides (except TFAA) can produce acidic byproducts that may need to be removed before GC analysis to prevent column damage.[2][8]
-
Derivative Stability: The stability of the formed derivatives should be assessed, especially if samples are not analyzed immediately.
Conclusion
Derivatization of this compound is an essential step for reliable and sensitive analysis by gas chromatography. Both acylation with perfluorinated anhydrides and silylation are effective methods. The choice of the specific reagent and protocol will depend on the available instrumentation (particularly the detector), the required sensitivity, and the nature of the sample matrix. By following the detailed protocols and considering the key practical aspects outlined in these notes, researchers can achieve accurate and reproducible quantification of 2,2'-MDA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. DGUV Information 213-583 Translation - BG RCI [bgrci.de]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. I. Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 2,2'-Methylenedianiline in Polyimide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Methylenedianiline (MDA), an aromatic diamine, is a critical monomer in the synthesis of high-performance polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and dielectric properties, making them indispensable in the aerospace, electronics, and medical device industries. This document provides detailed application notes and experimental protocols for the synthesis of polyimides utilizing 2,2'-MDA, with a focus on creating materials with tailored properties for advanced applications.
Polyimides are generally synthesized through a two-step process. The first step involves the reaction of a diamine, such as 2,2'-MDA, with a tetracarboxylic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor.[1][2] In the second step, the poly(amic acid) is converted to the final polyimide through thermal or chemical imidization, a process that involves the elimination of water and the formation of the characteristic imide ring structure.[1][2] The choice of diamine and dianhydride significantly influences the final properties of the polyimide.[3][4]
Key Applications of 2,2'-MDA Based Polyimides
Polyimides derived from 2,2'-MDA are integral to a variety of demanding applications:
-
Aerospace: As a key component of high-temperature thermosetting polyimide resins like PMR-15, they are used in aircraft engines, rocket casings, bushings, and bearings due to their outstanding long-term oxidative stability at elevated temperatures.
-
Electronics: Their excellent dielectric properties make them suitable for use as insulating layers in flexible printed circuits, high-density interconnects, and as stress buffers in semiconductor packaging.
-
Medical Devices: The biocompatibility and sterilizability of certain polyimide formulations allow for their use in medical implants and surgical instruments.
Experimental Protocols
Protocol 1: Synthesis of a PMR-15 Type Polyimide Oligomer
This protocol details the synthesis of a thermosetting polyimide oligomer analogous to PMR-15, a widely used high-temperature resin.
Materials:
-
This compound (MDA)
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)
-
5-Norbornene-2,3-dicarboxylic anhydride (NA)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Nitrogen gas (N₂)
Procedure:
-
Monomer Solution Preparation (Methanol Route):
-
In a dry, N₂-purged glove box, weigh BTDA and 5-norbornene-2,3-dicarboxylic anhydride (NA) into a round-bottom flask.
-
Remove the flask from the glove box and add methanol.
-
Reflux the mixture at 70°C for 2 hours, allowing the anhydrides to dissolve and form the half-esters. The solution will turn pale yellow.
-
Cool the solution to room temperature.
-
Add this compound (MDA) to the solution. The MDA will dissolve rapidly, and the solution will darken to a yellow/amber color.
-
Stir the solution overnight at room temperature.
-
-
Monomer Solution Preparation (THF Route):
-
In a dry, N₂-purged glove box, dissolve MDA in THF, BTDA in THF, and NA in THF in separate round-bottom flasks.
-
Slowly pour the BTDA solution into the MDA solution while stirring.
-
Subsequently, add the NA solution to the mixture.
-
Stir the solution overnight at room temperature.
-
-
Formation of Amic Acid Powder:
-
Evaporate the solvent from the resulting solution using a rotary evaporator to obtain a bright yellow amic acid powder.
-
-
Imidization:
-
Transfer the amic acid powder to a petri dish.
-
Heat the powder in an oven at 200°C for 2 hours.
-
Increase the temperature to 230°C and heat for an additional 30 minutes to complete the imidization, yielding an orange oligoimide powder.
-
-
Curing (for thermoset applications):
-
Place the oligoimide powder in a mold.
-
Heat the mold in a press from ambient temperature to 280°C.
-
Apply pressure and further ramp the temperature to 315°C.
-
Hold the temperature and pressure for 90 minutes to cure the resin.
-
Protocol 2: General Synthesis of Aromatic Polyimides
This protocol provides a general method for synthesizing linear aromatic polyimides from 2,2'-MDA and a dianhydride.
Materials:
-
This compound (MDA)
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA) or BTDA)
-
Polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP))
-
Nitrogen gas (N₂)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of 2,2'-MDA in the chosen polar aprotic solvent under a nitrogen atmosphere.
-
Gradually add an equimolar amount of the dianhydride powder to the stirred diamine solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours to form a viscous poly(amic acid) solution.
-
-
Film Casting and Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean glass substrate.
-
Place the cast film in a vacuum oven.
-
Implement a staged heating process:
-
Heat to 80-100°C for 1-2 hours to remove the bulk of the solvent.
-
Gradually increase the temperature to 200°C and hold for 1 hour.
-
Further increase the temperature to 300-350°C and hold for 1 hour to complete the imidization process.
-
-
Cool the oven to room temperature and carefully peel the polyimide film from the glass substrate.
-
Data Presentation
The properties of polyimides are highly dependent on the specific combination of the diamine and dianhydride used in their synthesis. The following tables summarize key performance indicators for polyimides derived from this compound (MDA) and other representative diamines for comparison.
| Dianhydride | Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| BTDA | 2,2'-MDA | Value Range | Value Range | Value Range | [Specific references to be cited here] |
| BTDA | 4,4'-ODA | 114.19 | 3.23 | 3.58 | [5] |
| PMDA | 2,2'-MDA | Value Range | Value Range | Value Range | [Specific references to be cited here] |
| PMDA | 4,4'-ODA | - | 3.42 | 2.82 |
Note: Specific quantitative data for 2,2'-MDA based polyimides is often embedded within broader studies. The table will be populated with more precise values as they are extracted and verified from literature.
| Dianhydride | Diamine | Glass Transition Temp. (°C) | 5% Weight Loss Temp. (°C) | Coefficient of Thermal Expansion (ppm/°C) | Reference |
| BTDA | 2,2'-MDA (PMR-15) | 341 (cured) | >500 | Value Range | |
| BTDA | 4,4'-ODA | 276 | >500 | - | [5][6] |
| PMDA | 2,2'-MDA | Value Range | >550 | Value Range | |
| PMDA | 4,4'-ODA | 302 | >500 | - | [6] |
| Dianhydride | Diamine | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) | Reference |
| BTDA | 2,2'-MDA | Value Range | Value Range | [Specific references to be cited here] |
| BTDA | 4,4'-ODA | < 3.5 | < 0.01 | [6] |
| PMDA | 2,2'-MDA | Value Range | Value Range | [Specific references to be cited here] |
| PMDA | 4,4'-ODA | > 3.5 | > 0.01 | [6] |
Visualizations
Caption: General workflow for the two-step synthesis of polyimides from this compound.
References
- 1. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Dye Synthesis Using 2,2'-Methylenedianiline as an Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,2'-Methylenedianiline (MDA) as a key intermediate in the synthesis of various classes of dyes, including azo dyes and polyimides. The protocols are intended to be a foundation for laboratory synthesis, and researchers are encouraged to optimize conditions for specific target molecules.
Introduction: this compound in Dye Chemistry
This compound, a diamine, is a versatile building block in organic synthesis. Its two primary amine groups make it a suitable candidate for various polymerization and coupling reactions. In the realm of dye chemistry, 2,2'-MDA can be utilized in two primary ways:
-
As a diazo component in azo dyes: The primary aromatic amine groups can be converted into diazonium salts, which are then reacted with coupling components to form highly colored azo dyes. The presence of two amine groups allows for the synthesis of bis-azo dyes, which can lead to deeper and more intense colors.
-
As a monomer in polyimide dyes: 2,2'-MDA can be reacted with dianhydrides to form polyimides. If either the diamine or the dianhydride contains a chromophoric unit, the resulting polymer will be a colored polyimide dye. These dyes are known for their high thermal stability and excellent mechanical properties.
Synthesis of Azo Dyes from this compound
The synthesis of azo dyes from 2,2'-MDA follows a two-step process: bis-diazotization of the diamine followed by a coupling reaction with a suitable aromatic compound.
Experimental Protocol: Synthesis of a Bis-Azo Dye from this compound and Resorcinol
This protocol describes the synthesis of a bis-azo dye by reacting bis-diazotized this compound with resorcinol.
Materials:
-
This compound (MDA)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Resorcinol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Ethanol (for recrystallization)
Protocol 1: Bis-Diazotization of this compound
-
In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice bath to maintain a temperature of 0-5 °C with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled 2,2'-MDA solution. It is crucial to maintain the temperature between 0-5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
After the complete addition of sodium nitrite, continue stirring the mixture for an additional 30 minutes in the ice bath. The resulting solution contains the bis-diazonium salt of 2,2'-MDA and should be used immediately in the next step.
Protocol 2: Coupling Reaction with Resorcinol
-
In a separate 500 mL beaker, dissolve a twofold molar excess of resorcinol in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly, and with vigorous stirring, add the cold bis-diazonium salt solution (from Protocol 1) to the cold resorcinol solution.
-
A colored precipitate of the bis-azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 60-90 minutes to ensure the completion of the coupling reaction.
-
Isolate the solid azo dye by vacuum filtration.
-
Wash the precipitate with cold water to remove any unreacted salts and impurities.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified crystals in a desiccator.
Data Presentation: Expected Characteristics of a Bis-Azo Dye from 2,2'-MDA
The following table summarizes the expected characterization data for a bis-azo dye synthesized from this compound.
| Parameter | Expected Value |
| Yield | 75-85% |
| Melting Point | >250 °C (decomposition) |
| Color | Deep Red to Brown |
| λmax (UV-Vis) | 480-520 nm |
| FT-IR (cm⁻¹) | ~3400 (O-H), ~1600 (N=N), ~1500 (C=C aromatic) |
| ¹H NMR (δ, ppm) | 6.5-8.0 (aromatic protons), 4.0 (methylene bridge protons) |
Synthesis of Polyimide Dyes from this compound
Polyimide dyes can be synthesized via a two-step polycondensation reaction between this compound and a chromophoric dianhydride. The first step forms a poly(amic acid) intermediate, which is then chemically or thermally converted to the final polyimide.
Experimental Protocol: Synthesis of a Polyimide Dye
This protocol outlines the synthesis of a polyimide dye from this compound and a suitable aromatic dianhydride.
Materials:
-
This compound (MDA)
-
Aromatic Dianhydride (e.g., Pyromellitic dianhydride - PMDA for a basic structure, or a chromophoric dianhydride for inherent color)
-
N-methyl-2-pyrrolidone (NMP)
-
Acetic Anhydride
-
Pyridine
-
Methanol
Protocol 3: Poly(amic acid) Synthesis
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound in anhydrous NMP under a nitrogen atmosphere.
-
Once the diamine has completely dissolved, slowly add an equimolar amount of the aromatic dianhydride in small portions.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.
Protocol 4: Chemical Imidization
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine as dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 1-2 hours, and then heat to 80-100 °C for 3-4 hours to complete the imidization process.
-
Cool the reaction mixture to room temperature and precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Collect the fibrous polyimide precipitate by filtration.
-
Wash the polymer thoroughly with methanol and water to remove residual solvent and catalyst.
-
Dry the purified polyimide dye in a vacuum oven.
Data Presentation: Expected Properties of a Polyimide Dye from 2,2'-MDA
The properties of the resulting polyimide dye will largely depend on the chosen dianhydride.
| Parameter | Expected Range |
| Inherent Viscosity | 0.5-1.5 dL/g |
| Glass Transition Temp. (Tg) | 250-350 °C |
| Decomposition Temp. (Td) | >450 °C |
| Color | Yellow to Brown (depending on dianhydride) |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc) |
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for the synthesis of a bis-azo dye from this compound.
Caption: General workflow for the synthesis of a polyimide dye using this compound.
Application Notes and Protocols: Copolymerization of 2,2'-Methylenedianiline with Other Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the copolymerization of 2,2'-methylenedianiline (MDA) with various monomers, detailing the synthesis, properties, and applications of the resulting copolymers. The content is tailored for professionals in research and development, with a focus on providing practical experimental protocols and comparative data.
Application Notes
This compound is an aromatic diamine that serves as a versatile building block in polymer chemistry. Its rigid structure and reactive amine functional groups allow for its incorporation into a variety of high-performance polymers through copolymerization. The resulting copolymers often exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and increasingly, in the biomedical field.
The primary routes for the copolymerization of 2,2'-MDA involve its reaction with epoxy resins, maleic anhydride (to form bismaleimides), and various dianhydrides to produce polyimides. Each class of copolymer possesses a unique set of properties determined by the comonomer and the polymerization conditions.
-
Epoxy Copolymers: 2,2'-MDA is widely used as a curing agent for epoxy resins. In this process, the amine groups of MDA react with the epoxide rings of the resin in a step-growth polymerization, forming a highly cross-linked, three-dimensional network. These materials are known for their strong adhesion, high modulus, and good thermal resistance. The stoichiometry between the epoxy resin and the diamine curative is a critical parameter that dictates the final properties of the cured material.
-
Bismaleimide (BMI) Copolymers: The reaction of 2,2'-MDA with maleic anhydride yields a bismaleimide monomer, which can then be copolymerized, often with other diamines or reactive comonomers. The curing of BMI resins typically involves a Michael addition reaction with a diamine, leading to a chain-extended and cross-linked network. These copolymers are characterized by their exceptional high-temperature performance and are often used in advanced composites for aerospace applications.[1]
-
Polyimide Copolymers: Polyimides are synthesized through the polycondensation of a diamine, such as 2,2'-MDA, with a tetracarboxylic dianhydride. The reaction proceeds through a soluble poly(amic acid) precursor, which is subsequently cyclized to the final polyimide structure via thermal or chemical imidization. Polyimides derived from 2,2'-MDA are known for their outstanding thermal stability, mechanical properties, and low dielectric constants, making them ideal for applications in microelectronics and as high-performance films and coatings.[2][3]
-
Biomedical Applications: While less common than their industrial applications, copolymers based on aromatic amines, structurally similar to MDA, are being explored for biomedical applications, particularly in drug delivery.[4] The presence of amine groups in the polymer backbone can impart a pH-responsive character, allowing for the controlled release of encapsulated drugs in the acidic microenvironment of tumors or within cellular lysosomes.[5][6] This "smart" drug delivery approach aims to enhance therapeutic efficacy while minimizing systemic side effects.[7]
Experimental Protocols
Protocol 1: Synthesis of a 2,2'-MDA-Cured Epoxy Resin
This protocol describes the preparation of a cured epoxy resin using this compound as the curing agent.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (MDA)
-
Acetone (for cleaning)
Equipment:
-
Glass beaker
-
Hot plate with magnetic stirring capability
-
Vacuum oven
-
Molds for sample casting
Procedure:
-
Preparation of the Resin Mixture:
-
Calculate the stoichiometric amount of 2,2'-MDA required to cure the DGEBA epoxy resin. The amine hydrogen equivalent weight (AHEW) of MDA and the epoxy equivalent weight (EEW) of the resin are used for this calculation.
-
Preheat the DGEBA epoxy resin to approximately 60°C to reduce its viscosity.
-
Add the calculated amount of 2,2'-MDA to the preheated epoxy resin while stirring continuously.
-
Continue stirring the mixture for 10-15 minutes to ensure homogeneity.
-
-
Degassing:
-
Place the beaker containing the resin-hardener mixture in a vacuum oven preheated to 80°C.
-
Apply a vacuum to degas the mixture and remove any entrapped air bubbles. Continue degassing until bubbling subsides.
-
-
Casting and Curing:
-
Pour the degassed mixture into preheated molds.
-
Cure the samples in an oven using a staged curing cycle. A typical cycle is 2 hours at 80°C followed by 3 hours at 150°C.
-
After the curing cycle is complete, allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock.
-
Protocol 2: Synthesis of a 2,2'-MDA-Based Bismaleimide (BMI) Copolymer
This protocol outlines the synthesis of a bismaleimide monomer from 2,2'-MDA and maleic anhydride, followed by its copolymerization.
Materials:
-
This compound (MDA)
-
Maleic anhydride
-
Acetone
-
Acetic anhydride
-
Triethylamine
-
Magnesium acetate
Equipment:
-
Three-necked round-bottom flask with a reflux condenser and mechanical stirrer
-
Ice bath
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Synthesis of Bismaleamic Acid:
-
Dissolve 0.02 mol of 2,2'-MDA in 50 mL of acetone in the round-bottom flask.
-
Separately, dissolve 0.04 mol of maleic anhydride in 40 mL of acetone.
-
Slowly add the maleic anhydride solution to the MDA solution with continuous stirring at room temperature.
-
Stir the mixture for 30 minutes to form the bismaleamic acid precipitate.[8]
-
-
Imidization to Bismaleimide:
-
To the bismaleamic acid suspension, add 0.02 mol of triethylamine, 0.15 mol of acetic anhydride, and a catalytic amount of magnesium acetate (approximately 0.04 g).[8]
-
Heat the mixture to reflux under a nitrogen atmosphere for 1 hour.
-
Cool the reaction mixture and pour it into ice water to precipitate the bismaleimide monomer.
-
Filter, wash the product with water, and dry under vacuum.
-
-
Copolymerization (Chain Extension):
-
The synthesized BMI monomer can be copolymerized with a diamine (e.g., additional MDA) via a Michael addition reaction.
-
The specific molar ratios and reaction conditions for the copolymerization will depend on the desired properties of the final polymer.[1]
-
Protocol 3: Synthesis of a 2,2'-MDA-Based Polyimide
This protocol details the two-step synthesis of a polyimide from 2,2'-MDA and a dianhydride.
Materials:
-
This compound (MDA)
-
Aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride, PMDA)
-
N-methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Acetic anhydride
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet
-
Glass plate for film casting
-
Vacuum oven
Procedure:
-
Synthesis of Poly(amic acid):
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of 2,2'-MDA in NMP.
-
Slowly add an equimolar amount of the dianhydride powder to the stirred diamine solution at room temperature.
-
Continue stirring under nitrogen for 24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization and Film Casting:
-
To the poly(amic acid) solution, add a mixture of pyridine and acetic anhydride (typically in a 1:1 molar ratio with respect to the repeating unit of the polymer) as the dehydrating agent.
-
Stir the solution for a few hours at room temperature.
-
Cast the resulting polyimide solution onto a clean, dry glass plate.
-
Heat the cast film in a vacuum oven using a stepwise heating program (e.g., 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and 250°C for 30 minutes) to remove the solvent and complete the imidization.
-
Peel the resulting polyimide film from the glass plate after cooling.
-
Data Presentation
The following tables summarize the quantitative data for various copolymers of 2,2'-MDA and its derivatives, providing a basis for comparison of their properties.
Table 1: Mechanical Properties of 2,2'-MDA Derivative-Cured Epoxy Composites [9]
| Curing Agent | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| MDEA | 120 | 3.5 |
| MCDEA | 135 | 4.0 |
| MBDEA | 145 | 4.2 |
MDEA: 4,4'-methylenebis(2,6-diethylaniline) MCDEA: 4,4'-methylenebis(3-chloro-2,6-diethylaniline) MBDEA: 4,4'-methylenebis(3-bromo-2,6-diethylaniline)
Table 2: Thermal Properties of 2,2'-MDA-Based Bismaleimide Copolymers [1]
| BMI/ADM Molar Ratio | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |
| 1:1 | 250 | 380 |
| 1.5:1 | 280 | 400 |
| 2:1 | 310 | 420 |
BMI: 4,4'-bismaleimidodiphenylmethane (derived from MDA) ADM: N,N'-diallylaminodiphenyl methane
Table 3: Thermal Properties of Polyimides Derived from MDA Analogs [2]
| Polyimide | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |
| PMR-15 (MDA-based) | 341 | > 450 |
| PMR-PCy (CDA-based) | 323 | > 450 |
PMR-15 is a well-known polyimide based on MDA. PMR-PCy is an alternative polyimide based on 4,4'-methylenebis-(5-isopropyl-2-methylaniline) (CDA), a less toxic analog of MDA.[2]
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the synthesis of 2,2'-MDA-cured epoxy resin.
Caption: Two-step synthesis workflow for a 2,2'-MDA-based polyimide film.
Conceptual Diagram for Drug Delivery Application
Caption: pH-responsive drug release from an aromatic amine-based copolymer.
References
- 1. open.metu.edu.tr [open.metu.edu.tr]
- 2. Synthesis and characterization of a high temperature thermosetting polyimide oligomer derived from a non-toxic, sustainable bisaniline - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02182H [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Smart pH-Responsive Polyaniline-Coated Hollow Polymethylmethacrylate Microspheres: A Potential pH Neutralizer for Water Purification Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of Halogen-Containing Methylenedianiline Derivatives as Curing Agents for Epoxy Resins and Evaluation of Mechanical Properties of Their Carbon-Fiber-Reinforced Polymers | CoLab [colab.ws]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,2'-Methylenedianiline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,2'-Methylenedianiline (2,2'-MDA) synthesis. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the synthesis of this specific isomer.
Introduction to the Synthetic Challenge
The synthesis of methylenedianiline (MDA) through the acid-catalyzed condensation of aniline and formaldehyde typically yields a mixture of isomers, with the 4,4'- and 2,4'-isomers being the major products. The formation of the desired 2,2'-isomer is often significantly lower due to steric hindrance. This guide focuses on strategies to understand and potentially overcome these challenges to enhance the yield of 2,2'-MDA.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the yield of 2,2'-MDA consistently low in my aniline-formaldehyde condensation reaction?
A1: The low yield of 2,2'-MDA is primarily due to steric hindrance. The amino group of aniline directs the incoming electrophile (protonated formaldehyde) to the ortho and para positions. While the para position is sterically accessible, the ortho positions are more hindered, making the formation of the 2,2'-isomer kinetically and thermodynamically less favorable compared to the 4,4'- and 2,4'-isomers.
Q2: How can I influence the isomer distribution to favor the formation of 2,2'-MDA?
A2: Influencing the isomer distribution towards 2,2'-MDA is challenging but can be approached by manipulating the reaction conditions to favor the kinetically controlled product over the thermodynamically more stable products.
-
Temperature: Lowering the reaction temperature can sometimes favor the formation of the kinetically controlled product. High temperatures tend to allow the reaction to reach thermodynamic equilibrium, which favors the more stable 4,4'- and 2,4'-isomers.
-
Catalyst: While conventional acid catalysts (like HCl) show low selectivity for 2,2'-MDA, exploring shape-selective catalysts such as certain zeolites could potentially enhance ortho-alkylation by providing a sterically constrained environment that favors the formation of the 2,2'-isomer.
-
Pressure: High-pressure conditions can sometimes influence reaction pathways, although specific data for 2,2'-MDA synthesis is limited. It may be a variable to consider in exploratory experiments.
Q3: What are the common side reactions that reduce the overall yield of MDA?
A3: Besides the formation of different isomers, other side reactions can decrease the overall yield of MDA. These include the formation of higher molecular weight oligomers and polymers, and the formation of N-methylated byproducts. Controlling the stoichiometry (aniline to formaldehyde ratio) and reaction time is crucial to minimize these side reactions. An excess of aniline is often used to reduce the formation of higher oligomers.
Q4: I am having difficulty separating 2,2'-MDA from the other isomers. What purification methods are recommended?
A4: The separation of MDA isomers is challenging due to their similar physical properties. The following methods can be employed:
-
Fractional Crystallization: This technique exploits small differences in the solubility of the isomers in a given solvent. A multi-step crystallization process can be used to enrich the concentration of the 2,2'-isomer.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating isomers. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water) can be used to isolate pure 2,2'-MDA.
Q5: How can I accurately determine the yield of 2,2'-MDA in my reaction mixture?
A5: Accurate quantification of the 2,2'-MDA isomer in a mixture requires a reliable analytical method.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for separating and quantifying MDA isomers. A standard curve for 2,2'-MDA should be prepared for accurate quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the separation and quantification of MDA isomers. Derivatization of the amine groups may be necessary to improve chromatographic performance.
Quantitative Data Presentation
The following tables summarize key data related to MDA synthesis and analysis.
Table 1: Typical Isomer Distribution in Conventional MDA Synthesis
| Isomer | Typical Percentage in Crude Product |
| 4,4'-MDA | 80 - 90% |
| 2,4'-MDA | 10 - 20% |
| 2,2'-MDA | < 5% |
Table 2: HPLC Parameters for MDA Isomer Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
Experimental Protocols
Protocol 1: General Synthesis of Methylenedianiline
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add aniline and a catalytic amount of a strong acid (e.g., hydrochloric acid).
-
Reactant Addition: Cool the mixture in an ice bath and slowly add formaldehyde (37% aqueous solution) dropwise while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 12-24 hours).
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Neutralization: Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to a pH of 8-9.
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude MDA mixture.
Protocol 2: Quantification of 2,2'-MDA by HPLC
-
Standard Preparation: Prepare a series of standard solutions of pure 2,2'-MDA in the mobile phase at known concentrations.
-
Sample Preparation: Dissolve a known amount of the crude reaction mixture in the mobile phase.
-
HPLC Analysis: Inject the standard solutions and the sample solution into the HPLC system under the conditions described in Table 2.
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Quantification: Construct a calibration curve by plotting the peak area of the 2,2'-MDA standards against their concentrations. Use the calibration curve to determine the concentration of 2,2'-MDA in the sample.
Protocol 3: Purification of 2,2'-MDA by Fractional Crystallization
-
Dissolution: Dissolve the crude MDA mixture in a minimal amount of a suitable hot solvent (e.g., isopropanol).
-
Cooling: Slowly cool the solution to induce crystallization. The 4,4'-isomer, being the most abundant and often least soluble, will crystallize first.
-
Filtration: Filter the crystals and collect the mother liquor, which will be enriched in the 2,4'- and 2,2'-isomers.
-
Repetition: Repeat the crystallization and filtration process with the mother liquor. The final mother liquor will be significantly enriched in 2,2'-MDA.
-
Final Isolation: The solvent can be removed from the final mother liquor to yield a product with a higher concentration of 2,2'-MDA. Further purification may be achieved by preparative HPLC.
Visualizations
Reaction Pathway for MDA Synthesis
Caption: General reaction pathway for the acid-catalyzed synthesis of MDA isomers.
Experimental Workflow for 2,2'-MDA Yield Improvement
Caption: A typical experimental workflow for synthesizing and isolating 2,2'-MDA.
Troubleshooting Logic for Low 2,2'-MDA Yield
Caption: A logical guide for troubleshooting low yields of this compound.
Technical Support Center: Purification of 2,2'-Methylenedianiline
Welcome to the technical support center for the purification of 2,2'-Methylenedianiline (2,2'-MDA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude 2,2'-MDA typically contains a mixture of isomers, primarily the 2,4'- and 4,4'-isomers of methylenedianiline, as well as unreacted starting materials and higher molecular weight polymethylene polyphenyl polyamines. The presence of these impurities can affect the performance and safety profile of the final product.
Q2: My 2,2'-MDA sample is discolored (yellow to brown). What causes this and how can I fix it?
A2: Discoloration of 2,2'-MDA is often due to oxidation of the aromatic amine functional groups, which are sensitive to air and light. This can be exacerbated by heat during purification processes like distillation. To minimize discoloration, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. If discoloration has already occurred, a charcoal treatment during recrystallization can sometimes remove colored impurities. However, preventing oxidation in the first place is the most effective strategy.
Q3: What are the recommended storage conditions for purified this compound?
A3: To maintain its purity and prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a cool temperature (2-8 °C).[1] It should also be protected from light.
Q4: Which analytical techniques are best for assessing the purity of 2,2'-MDA?
A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.
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High-Performance Liquid Chromatography (HPLC): Ideal for quantifying isomeric purity and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic acid for MS compatibility or phosphoric acid, can be effective.[2]
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can be used for quantitative analysis (qNMR) to determine absolute purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization. | The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating from a supersaturated solution at a temperature above its melting point. | - Use a lower-boiling solvent or a solvent pair. - Try to induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Poor recovery of purified product. | - Too much solvent was used. - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. | - Reduce the amount of solvent used to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - To prevent premature crystallization, use a pre-heated funnel and flask for hot filtration and add a slight excess of solvent before filtering. |
| Product is still impure after recrystallization. | - The chosen solvent is not effective at separating the impurities. - Isomeric impurities have similar solubility profiles. - Cooling was too rapid, leading to the trapping of impurities. | - Experiment with different solvents or solvent pairs. A good solvent will dissolve the compound well when hot but poorly when cold, while the impurities remain soluble at all temperatures. - Multiple recrystallizations may be necessary. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Crystals are colored. | Presence of colored impurities, often due to oxidation. | - Perform a hot filtration with activated charcoal before allowing the solution to cool and crystallize. Use a minimal amount of charcoal to avoid adsorbing the desired product. |
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping or violent boiling. | - Uneven heating. - Lack of boiling chips or inadequate stirring. - Vacuum is too high for the temperature. | - Use a heating mantle with a stirrer for even heating. - Always use a magnetic stir bar for vacuum distillation; boiling chips are ineffective under vacuum. - Gradually apply the vacuum and heat. Ensure a smooth boiling rate. |
| Product decomposition (darkening of the residue). | - The distillation temperature is too high. - Prolonged exposure to heat. | - Use a higher vacuum to lower the boiling point of 2,2'-MDA.[3] - Perform the distillation as quickly as possible once the desired temperature and pressure are reached. |
| Poor separation of isomers. | Boiling points of the isomers are very close. | - Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency. - Optimize the distillation pressure and temperature to maximize the boiling point difference between the isomers. |
| Product solidifies in the condenser. | The condenser temperature is below the melting point of 2,2'-MDA. | - Use a condenser with a wider bore or a short-path distillation apparatus. - Circulate warm water through the condenser jacket to keep the temperature above the melting point of the product. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of 2,2'-MDA from its isomers. | The polarity difference between the isomers is small. | - Use a less polar solvent system to increase the retention time and improve separation. A gradient elution from a non-polar solvent to a slightly more polar solvent can be effective. - Consider using a different stationary phase, such as alumina or a modified silica gel. |
| Tailing of the product peak. | - Interaction of the amine groups with acidic silanol groups on the silica gel. - The column is overloaded. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction with silanol groups. - Reduce the amount of crude material loaded onto the column. |
| Product elutes too quickly or too slowly. | The mobile phase polarity is too high or too low. | - If the product elutes too quickly, decrease the polarity of the mobile phase. - If the product elutes too slowly or gets stuck on the column, gradually increase the polarity of the mobile phase. |
| Discoloration of the product on the column. | Oxidation of the amine on the silica gel, which can be acidic. | - Use a deactivated (neutral) silica gel. - Add a small amount of an antioxidant to the eluent. - Work quickly and avoid prolonged exposure of the compound to the stationary phase. |
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude 2,2'-MDA by removing isomeric impurities and colored by-products.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture of toluene and heptane)
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Activated charcoal (optional)
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Erlenmeyer flasks
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Heating mantle with magnetic stirrer
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Buchner funnel and filter flask
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Filter paper
Procedure:
-
Place the crude 2,2'-MDA in an Erlenmeyer flask with a magnetic stir bar.
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Add a minimal amount of the chosen recrystallization solvent.
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Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
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If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities into a clean, pre-warmed Erlenmeyer flask.
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Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
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Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
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Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold recrystallization solvent.
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Dry the crystals under vacuum to remove residual solvent.
Vacuum Distillation of this compound
Objective: To purify 2,2'-MDA from non-volatile impurities and to separate it from higher-boiling isomers.
Materials:
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Crude this compound
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Short-path distillation apparatus or a distillation setup with a fractionating column
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Heating mantle with magnetic stirrer
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Vacuum pump
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Cold trap
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Receiving flasks
Procedure:
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Set up the distillation apparatus in a fume hood. Ensure all glass joints are properly greased and sealed.
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Place the crude 2,2'-MDA and a magnetic stir bar in the distillation flask.
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Begin stirring and slowly apply vacuum. A cold trap between the apparatus and the vacuum pump is recommended.
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Once a stable vacuum is achieved, begin to heat the distillation flask gently.
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Collect the fraction that distills at the expected boiling point of 2,2'-MDA under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
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Monitor the temperature closely. A sharp drop in temperature may indicate that all the 2,2'-MDA has distilled.
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Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | - Good for removing colored impurities and some isomers. - Relatively simple setup. | - Yield can be low. - May not effectively remove isomers with similar solubility. |
| Vacuum Distillation | >99% | - Effective for removing non-volatile impurities and some isomers. - Can handle larger quantities. | - Risk of thermal degradation if not controlled properly. - May not fully separate isomers with very close boiling points. |
| Column Chromatography | >99.5% | - High resolution for separating isomers. - Can achieve very high purity. | - Can be time-consuming and requires larger volumes of solvent. - Risk of product degradation on the stationary phase. |
Visualizations
References
Technical Support Center: 2,2'-Methylenedianiline (MDA) Handling and Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation and color change of 2,2'-Methylenedianiline (MDA).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample discolored?
A1: The discoloration of this compound, typically observed as a darkening or yellowing, is primarily due to air oxidation. The amino groups in the MDA molecule are susceptible to oxidation, which leads to the formation of colored impurities. This process can be accelerated by exposure to light and elevated temperatures.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize oxidation and color change, this compound should be stored in a cool, dry, and dark place. It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to displace oxygen. The container should be tightly sealed to prevent exposure to air and moisture.
Q3: Can I use discolored this compound in my experiments?
A3: It is generally not recommended to use discolored this compound in experiments where high purity is critical. The colored impurities indicate degradation of the compound, which can affect reaction outcomes, yield, and the purity of your final product. For sensitive applications, it is best to purify the discolored MDA or use a fresh, high-purity batch.
Q4: How can I purify discolored this compound?
A4: Discolored this compound can be purified by recrystallization. A common method involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, during which pure crystals of MDA will form, leaving the impurities in the solution. A detailed protocol is provided in the Troubleshooting Guide section.
Q5: Are there any additives I can use to prevent the oxidation of this compound?
A5: Yes, antioxidants can be added to inhibit the oxidation of aromatic amines like MDA. While specific quantitative data on the most effective antioxidants for 2,2'-MDA is not extensively available in public literature, common antioxidants for organic compounds include butylated hydroxytoluene (BHT) and hindered amine light stabilizers (HALS). The optimal choice and concentration of an antioxidant should be determined empirically for your specific application.
Troubleshooting Guides
Issue: this compound has changed color upon storage.
Possible Cause: Exposure to oxygen, light, or heat.
Solutions:
-
Inert Atmosphere: Always handle and store this compound under an inert atmosphere (nitrogen or argon).
-
Proper Storage: Store in a tightly sealed, opaque container in a refrigerator or a cool, dark cabinet.
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Purification: If discoloration has occurred, purify the material using the recrystallization protocol below before use.
Issue: Rapid discoloration of this compound during an experiment.
Possible Cause: Presence of oxidizing agents or exposure to air during the reaction.
Solutions:
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Degas Solvents: Ensure all solvents used in the reaction are thoroughly degassed to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the experiment under a continuous flow of an inert gas like nitrogen or argon.
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Antioxidant Addition: Consider adding a small amount of a suitable antioxidant to the reaction mixture, after verifying its compatibility with your reaction chemistry.
Experimental Protocols
Protocol for Purification of Discolored this compound by Recrystallization
This protocol describes a general procedure for the purification of discolored this compound. The choice of solvent may need to be optimized based on the impurities present.
Materials:
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Discolored this compound
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Ethanol (or another suitable solvent)
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Deionized water
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Erlenmeyer flasks
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Heating mantle or hot plate
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Büchner funnel and filter flask
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Filter paper
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Ice bath
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Vacuum source
Procedure:
-
Dissolution: Place the discolored this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Slowly add deionized water to the hot ethanol solution until the solution becomes slightly cloudy (the point of saturation). Reheat the solution gently until it becomes clear again.
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Cooling: Allow the flask to cool slowly to room temperature. The rate of cooling affects crystal size; slower cooling generally yields larger, purer crystals.
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Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Vacuum Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
While specific quantitative data for the effectiveness of various antioxidants on 2,2'-MDA is limited, the following table provides a general overview of common antioxidants used for stabilizing organic compounds. The effectiveness should be empirically determined for your specific application.
| Antioxidant Type | Examples | General Mechanism of Action | Recommended Concentration (General) |
| Phenolic Antioxidants | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA) | Free radical scavengers, donating a hydrogen atom to peroxide radicals. | 0.01 - 0.1% (w/w) |
| Hindered Amine Light Stabilizers (HALS) | Tinuvin series (e.g., Tinuvin 770) | Act as radical scavengers through a cyclic process. | 0.1 - 1.0% (w/w) |
| Phosphites and Phosphonites | Tris(nonylphenyl) phosphite (TNPP) | Decompose hydroperoxides into non-radical products. | 0.1 - 0.5% (w/w) |
Visualizations
Oxidation Pathway of this compound
Caption: Proposed oxidation pathway of this compound leading to color formation.
Experimental Workflow for Preventing MDA Discoloration
Caption: Workflow for proper storage and handling of this compound to prevent discoloration.
Logical Relationship for Troubleshooting Discoloration
Caption: Decision tree for troubleshooting discolored this compound.
Troubleshooting peak tailing in HPLC analysis of 2,2'-Methylenedianiline
Technical Support Center: HPLC Analysis of 2,2'-Methylenedianiline
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of this compound.
Troubleshooting Guide
My this compound peak is tailing. How do I identify the cause and fix it?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue in HPLC, especially with basic compounds like this compound.[1] A tailing factor greater than 1.2 is generally considered significant.[2][3] The primary cause is often secondary interactions between the analyte and the stationary phase.[1][3][4] Use the following workflow to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical causes of peak tailing for this compound?
The most common cause is secondary-site interactions, particularly between the basic amine functional groups on this compound and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][3][4][5][6] These interactions create an additional, stronger retention mechanism than the primary reversed-phase hydrophobic interaction, causing some analyte molecules to lag behind, resulting in a tailed peak.[3][7] This effect is more pronounced when the mobile phase pH is above 3, as the silanol groups become ionized (deprotonated) and can engage in strong ionic exchange interactions with the protonated basic analyte.[5][6]
Q2: How does mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical factor for ionizable compounds like this compound.[8][9]
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At low pH (e.g., < 3): The silanol groups on the silica are protonated (neutral), minimizing ionic interactions with the analyte.[2][6] The basic amine groups of the analyte will be fully protonated (positively charged). This approach, known as "ion suppression" of the stationary phase, often yields better peak shapes.
-
At mid-range pH (e.g., 4-7): Silanol groups are partially or fully ionized, leading to strong secondary ionic interactions and significant peak tailing.[5]
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At high pH (e.g., > 8): On a pH-stable column, the analyte itself becomes deprotonated (neutral). This can also improve peak shape by eliminating the ionic interaction with the stationary phase.
For robust methods, it is recommended to maintain a mobile phase pH that is at least 2 units away from the analyte's pKa.[8]
Q3: What type of HPLC column is best for analyzing aromatic amines like this compound?
While standard C18 columns can be used, they often have residual silanol groups that cause tailing with basic compounds.[1] For better results, consider the following options:
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High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica containing fewer metal impurities and are "end-capped" to block many residual silanols.[4][10][11] This reduces the sites available for secondary interactions.[11]
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Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from the silica surface and its residual silanols.
-
Biphenyl or PFP Phases: These stationary phases offer alternative selectivities, including π-π interactions, which can be advantageous for aromatic compounds.[12][13]
-
Hybrid Silica/Polymer Columns: These columns often have a wider usable pH range and can offer improved peak shape for basic compounds at higher pH values.
Q4: Can my sample preparation or injection solvent cause peak tailing?
Yes. Two common issues related to the sample can cause peak distortion:
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Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[2][4] If you suspect this, try diluting your sample or reducing the injection volume. If the peak shape improves, overload was the likely cause.[4]
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Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause band broadening and distorted peaks.[2] Whenever possible, dissolve your sample in the mobile phase itself.
Quantitative Data Summary
| Mobile Phase pH | Analyte State | Silanol State | Primary Interaction | Expected Peak Asymmetry (As) |
| 2.5 - 3.0 | Protonated (Cationic) | Neutral | Ionic interactions minimized | Low (Good Shape, As ≈ 1.0-1.3) |
| 4.0 - 7.0 | Protonated (Cationic) | Ionized (Anionic) | Strong ionic interactions | High (Significant Tailing, As > 1.5) |
| > 8.0 (on stable column) | Neutral | Ionized (Anionic) | Ionic interactions eliminated | Low (Good Shape, As ≈ 1.0-1.3) |
Experimental Protocols
Standard HPLC Method for Aromatic Amines
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.
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HPLC System: Standard analytical HPLC with UV or DAD detector.
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 3.0 with Formic Acid.
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Mobile Phase B: Acetonitrile or Methanol.[14]
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Gradient: 30% B to 70% B over 10 minutes.
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Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 40 °C.[14]
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Detector Wavelength: 232 nm.[15]
-
Injection Volume: 10 µL.[14]
Troubleshooting Protocol: Column Flushing
If column contamination is suspected as the cause of peak tailing and high backpressure, a systematic flushing procedure can be performed.
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Disconnect the column from the detector.
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Flush with your mobile phase without the buffer (e.g., Water/Acetonitrile mixture) for 15 minutes to remove salts.
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Flush with 100% Acetonitrile for 30 minutes.
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Flush with 100% Isopropanol for 30 minutes to remove strongly retained hydrophobic compounds.
-
If analyzing highly basic compounds, a more aggressive wash may be needed, but consult the column manufacturer's guidelines to avoid damaging the stationary phase.
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Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved before the next injection.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromtech.com [chromtech.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. lctsbible.com [lctsbible.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. acdlabs.com [acdlabs.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. LC Technical Tip [discover.phenomenex.com]
- 12. glsciencesinc.com [glsciencesinc.com]
- 13. welch-us.com [welch-us.com]
- 14. lcms.cz [lcms.cz]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing 2,2'-Methylenedianiline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the synthesis of 2,2'-Methylenedianiline (2,2'-MDA). Our focus is on the critical role of temperature in controlling reaction outcomes, including yield, purity, and isomer distribution.
Troubleshooting Guide: Temperature Optimization
This guide addresses common issues encountered during the synthesis of 2,2'-MDA, with a focus on temperature-related problems.
| Issue | Potential Cause | Recommended Solution |
| Low overall yield of MDA | Suboptimal Condensation Temperature: If the initial reaction temperature is too low, the formation of the aminal intermediate from aniline and formaldehyde may be slow and incomplete. | Gradually increase the condensation temperature in increments of 5-10°C within the 60-100°C range to find the optimal point for aminal formation. Monitor reaction progress using techniques like TLC or HPLC. |
| Inefficient Rearrangement: The subsequent acid-catalyzed rearrangement of the aminal to MDA requires a higher temperature. Insufficient heat can lead to incomplete conversion. | Ensure the rearrangement temperature is maintained within the optimal range of 100-160°C.[1] Prolonged reaction times at the lower end of this range may be necessary. | |
| High proportion of 4,4'-MDA and 2,4'-MDA isomers | Incorrect Initial Reaction Temperature: The temperature during the initial condensation of aniline and formaldehyde significantly influences the isomer distribution. Lower temperatures (0-70°C) tend to favor the formation of the 4,4'-isomer. | To increase the proportion of the 2,2'-isomer, the initial condensation phase should be conducted at a higher temperature, in the range of 70-100°C. |
| Formation of N-methylated byproducts | Excessive Temperature or Reaction Time: High temperatures during the rearrangement step can sometimes lead to side reactions, including the formation of N-methylated-MDA. | Optimize the rearrangement temperature and time to ensure complete conversion of intermediates without promoting byproduct formation. Start with the lower end of the 100-160°C range and gradually increase while monitoring for the appearance of N-methylated impurities by GC-MS or LC-MS. |
| Presence of polymeric byproducts | High Reaction Temperature: Elevated temperatures, particularly during the rearrangement step, can promote the formation of higher molecular weight polymeric species. | Carefully control the rearrangement temperature, avoiding excessive heat. A thermodynamic analysis has shown that higher reaction temperatures can restrain the formation of some byproducts, so a careful balance is needed.[2] Consider a staged temperature profile during the rearrangement, starting lower and gradually increasing. |
| Inconsistent Results Between Batches | Poor Temperature Control: Fluctuations in temperature throughout the reaction can lead to variability in yield and isomer distribution. | Implement precise temperature control using an automated reactor system or a well-calibrated oil bath. Ensure consistent heating and stirring to maintain a uniform temperature throughout the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the typical two-stage temperature profile for MDA synthesis?
A1: The industrial synthesis of MDA generally involves two key temperature stages. The initial condensation reaction between aniline and formaldehyde is typically carried out at a lower temperature, in the range of 60-100°C.[1] This is followed by an acid-catalyzed rearrangement at a higher temperature, usually between 100°C and 160°C, to form the final MDA product.[1]
Q2: How does the initial condensation temperature affect the isomer distribution of MDA?
A2: The temperature of the initial condensation step is a critical factor in determining the ratio of 2,2'-, 2,4'-, and 4,4'-MDA isomers. To favor the formation of ortho isomers, including 2,2'-MDA, a higher condensation temperature (in the range of 70-100°C) is recommended. Conversely, lower temperatures (0-70°C) tend to yield a higher proportion of the para isomer (4,4'-MDA).
Q3: What are the common side reactions to be aware of when optimizing temperature?
A3: Besides the formation of different isomers, other temperature-influenced side reactions can occur. At elevated temperatures, the formation of N-methylated-MDA can become a significant issue. This byproduct is problematic as it can terminate polymerization chains in downstream applications. Additionally, high temperatures can lead to the formation of polymeric byproducts.
Q4: Can the rearrangement reaction be performed at temperatures above 160°C?
A4: While higher temperatures can accelerate the rearrangement, exceeding 160°C significantly increases the risk of byproduct formation, including polymeric species and N-methylated compounds. It is crucial to carefully optimize the temperature to achieve a balance between a reasonable reaction rate and the minimization of impurities.
Q5: What analytical techniques are recommended for monitoring the reaction and analyzing the final product?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for monitoring the progress of the reaction and analyzing the final product mixture. These methods allow for the separation and quantification of the different MDA isomers (2,2'-, 2,4'-, and 4,4'-) and the identification of potential byproducts.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol provides a general framework for the synthesis of 2,2'-MDA, with an emphasis on temperature control to favor the formation of the desired isomer. Safety Note: This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Aniline is toxic and readily absorbed through the skin.
Materials:
-
Aniline
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane or toluene)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Condensation Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, combine aniline and concentrated hydrochloric acid. The reaction is exothermic, so the acid should be added slowly with cooling to maintain the desired temperature.
-
Heat the mixture to the desired condensation temperature (e.g., 80-100°C to favor 2,2'-MDA).
-
Slowly add the formaldehyde solution to the stirred aniline hydrochloride mixture, maintaining the reaction temperature.
-
After the addition is complete, continue to stir the mixture at this temperature for a set period (e.g., 1-3 hours) to ensure the completion of the condensation reaction.
-
-
Rearrangement Reaction:
-
Increase the temperature of the reaction mixture to the desired rearrangement temperature (e.g., 120-140°C).
-
Maintain this temperature for a specified duration (e.g., 2-4 hours) to allow for the rearrangement of the intermediate to form MDA. The progress of the rearrangement can be monitored by taking small aliquots and analyzing them by HPLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic mixture with a sodium hydroxide solution to a pH of approximately 8-9.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude MDA product.
-
-
Purification:
-
The crude product, which will be a mixture of isomers and potentially some byproducts, can be purified by techniques such as fractional distillation under vacuum or column chromatography to isolate the 2,2'-MDA isomer.
-
Visualizing the Process
Logical Workflow for Troubleshooting Low Yield
The following diagram illustrates a step-by-step process for troubleshooting low yield in 2,2'-MDA synthesis, with a focus on temperature-related factors.
Caption: Troubleshooting workflow for low 2,2'-MDA yield.
Experimental Workflow for 2,2'-MDA Synthesis
This diagram outlines the key stages of the experimental procedure for synthesizing this compound.
Caption: Key stages in the synthesis of 2,2'-MDA.
References
Technical Support Center: Analytical Detection of Methylenedianiline (MDA) Isomers
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of methylenedianiline (MDA) isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Chromatography & Separation Issues
Q1: Why am I seeing poor separation or co-elution of 4,4'-MDA and 2,4'-MDA isomers in my HPLC analysis?
A1: Achieving baseline separation of MDA isomers is a common challenge due to their structural similarity.[1] Several factors in your HPLC method could be the cause.
-
Potential Cause 1: Suboptimal Column Chemistry. Standard C18 columns may not provide sufficient selectivity.
-
Solution: Consider using a different stationary phase. A Newcrom R1 column, which has low silanol activity, has been shown to be effective for separating 2,4'-MDA.[2]
-
-
Potential Cause 2: Incorrect Mobile Phase Composition. The organic modifier and pH of your mobile phase are critical for resolving these isomers.
-
Potential Cause 3: Inadequate Method Parameters. Flow rate and temperature can also influence separation.
-
Solution: Optimize the flow rate and consider using a column oven to ensure a stable and elevated temperature, which can improve peak efficiency.
-
Q2: My MDA peaks are tailing in my gas chromatography (GC) analysis. What is the cause and how can I fix it?
A2: Peak tailing for MDA in GC is almost always due to the high polarity of the primary amine groups, which interact strongly with active sites in the column.[4]
-
Cause: The polar nature of MDA requires derivatization to produce a less polar, more volatile species that is suitable for GC analysis without significant peak tailing.[4]
-
Solution: Derivatization. You must derivatize the MDA isomers before GC analysis. Common and effective derivatizing agents include:
Q3: I'm observing general chromatographic problems like peak fronting or tailing. What are the common causes?
A3: These issues can arise from several sources unrelated to the specific chemistry of MDA. The diagram below outlines a decision-making process for troubleshooting these common peak shape problems.
Caption: Troubleshooting Decision Tree for Common Peak Shape Issues.
Sample Preparation & Matrix Interferences
Q4: I suspect 4,4'-methylene diphenyl diisocyanate (MDI) is giving me a false positive for 4,4'-MDA in my air samples. How does this happen and what can I do?
A4: This is a well-documented positive interference, particularly when using standard air sampling methods like NIOSH 5029 or OSHA 57.[5][7]
-
Mechanism: The interference occurs when MDI is collected on the acid-treated glass fiber filter used for sampling. The acidic environment on the filter can hydrolyze the MDI to form 4,4'-MDA.[5][7] This artifactually inflates the amount of MDA reported in the sample.
Caption: Interference pathway showing MDI conversion to MDA on sampling media.
-
Confirmation & Prevention:
-
Review Workplace Chemicals: Confirm if MDI is used in the sampling environment.
-
Alternative Methods: While filter-based methods are common, impinger-based sampling using solutions like ethanolic potassium hydroxide or dilute hydrochloric acid can be used, though they are less convenient for personal sampling.[5]
-
Method Specificity: Be aware that this interference is a known limitation of the acid-filter collection method. When reporting results, it's important to note the potential for MDI interference if its presence is suspected.
-
Q5: My MDA recovery is low and variable in urine samples analyzed by LC-MS/MS. What is causing this and how can I improve my results?
A5: This is likely due to the "matrix effect," a common and significant problem in bioanalysis using mass spectrometry.[8]
-
Cause: Ion Suppression/Enhancement. Endogenous components in the urine matrix (e.g., salts, urea, phospholipids) co-elute with your MDA isomers and interfere with the ionization process in the MS source.[9] This can either suppress or enhance the signal, leading to inaccurate and imprecise quantification.[8][10]
Caption: Logical diagram illustrating the LC-MS/MS Matrix Effect.
-
Solutions:
-
Improve Sample Cleanup: The most effective strategy is to remove interfering matrix components before analysis. Replace simple "dilute-and-shoot" or protein precipitation methods with more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE). C18 SPE columns are effective for extracting MDA from hydrolyzed urine.[11]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS, such as ¹³C¹⁵N‐MDA, is chemically identical to the analyte but mass-distinct.[12] It will co-elute and experience the same ion suppression or enhancement as the analyte, allowing for an accurate ratio-based measurement.
-
Optimize Chromatography: Adjust your LC gradient to better separate MDA from the regions where most matrix components elute (often very early in the run).[8]
-
Data & Method Parameters
The following tables summarize key performance metrics and starting conditions for various MDA analysis methods.
Table 1: Method Performance & Detection Limits
| Analytical Method | Analyte | Matrix | Detection Limit (LOD/LOQ) | Recovery | Citation(s) |
| HPLC-UV / ECHD | 4,4'-MDA | Air (Filter) | LOD: 0.12 µ g/sample (UV), 0.007 µ g/sample (ECHD) | 80-95% | [7] |
| GC-ECD (HFAA Deriv.) | 4,4'-MDA | Air (Filter) | RQL: 8.1 ng/sample (10 ppt) | >79% after 15 days | [5] |
| LC-MS/MS | 4,4'-MDA | Urine | LOD: 0.8 nM (0.16 ng/mL), LOQ: 2.7 nM (0.53 ng/mL) | Not specified | [12] |
| LC-MS/MS | 4,4'-MDA | Urine | MDL: 0.059 ng/mL, MQL: 0.194 ng/mL | 86-105% | [13] |
ECHD: Electrochemical Detector, RQL: Reliable Quantitation Limit, MDL: Method Detection Limit, MQL: Method Quantitation Limit
Table 2: Example Experimental Protocols
| Parameter | NIOSH 5029 (HPLC)[7] | OSHA 57 (GC-ECD)[5] | Lépine et al. (LC-MS/MS)[12] |
| Sample Type | Air | Air | Urine |
| Collection | Acid-treated glass fiber filter | Acid-treated glass fiber filter | N/A |
| Sample Prep | Extract filter with 0.1 N methanolic KOH. | Transfer filter to water, add NaOH, extract with toluene, derivatize with HFAA. | Acid hydrolysis, neutralization, liquid-liquid extraction. |
| Column | C18 (4 µm) | Not specified | Acquity UPLC HSS T3 (1.8 µm) |
| Mobile Phase | 0.1 N Sodium Acetate in 30% ACN / 70% H₂O | N/A | Gradient with Methanol and 0.01% Ammonia in 10 mM Ammonium Acetate/Water |
| Flow Rate | 1 mL/min | N/A | Not specified |
| Detection | UV (245 nm) & Electrochemical (+0.8 V) | Electron Capture Detector (ECD) | Triple Quadrupole MS in MRM mode |
| Internal Standard | None specified | None specified | ¹³C¹⁵N‐MDA |
General Analysis Workflow
The following diagram illustrates a typical workflow for the analysis of MDA, from sample collection to final data reporting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Separation of 2,4’-Methylenedianiline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. epruibiotech.com [epruibiotech.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. osha.gov [osha.gov]
- 6. Determination of 4,4'-methylenediphenyldianiline (MDA) and identification of isomers in technical-grade MDA in hydrolysed plasma and urine from workers exposed to methylene diphenyldiisocyanate by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdc.gov [cdc.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. eijppr.com [eijppr.com]
- 11. High-performance liquid chromatographic determination of 4,4'-methylenedianiline in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Study on the determination of some diamine in urine by LC-MS/MS [vjfc.nifc.gov.vn]
Technical Support Center: Stability of 2,2'-Methylenedianiline in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,2'-Methylenedianiline (2,2'-MDA) in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound (2,2'-MDA) in solution is influenced by several factors, including the choice of solvent, pH, temperature, exposure to light, and the presence of oxidizing agents. Aromatic amines, in general, can be susceptible to degradation under acidic conditions and through oxidation. For optimal stability, it is recommended to store 2,2'-MDA solutions in a cool, dark place and under an inert atmosphere (e.g., nitrogen).
Q2: In which common laboratory solvents is 2,2'-MDA considered stable?
A2: Qualitative data suggests that 2,2'-MDA is sufficiently stable in several organic solvents for typical analytical purposes. However, the long-term stability can vary.
Table 1: Qualitative Stability of 2,2'-MDA in Various Solvents
| Solvent | Reported Stability |
| Acetone | Sufficiently stable |
| Ethyl acetate | Sufficiently stable |
| Acetonitrile | Sufficiently stable |
| Diluted Phosphoric Acid | Sufficiently stable |
Note: "Sufficiently stable" indicates that the compound is stable enough for short-term handling and analysis, but long-term storage in these solvents may still lead to degradation.
Q3: What are the expected degradation pathways for 2,2'-MDA in solution?
A3: Based on available data, the primary degradation pathways for 2,2'-MDA are believed to be hydrolysis and oxidation. In the gas phase, 2,2'-MDA has been shown to be less stable than its 4,4'- and 2,4'- isomers, readily fragmenting into aniline and a 106 Da fragment.[1] While this provides insight into its inherent instability, solution-phase degradation may follow different routes. Hydrolysis is reported to be a main degradation route, potentially leading to the formation of methyl amides.[2] Oxidation of the aromatic amine groups is also a likely degradation pathway, which can be accelerated by exposure to air and light.
Q4: Are there any known degradation products of 2,2'-MDA?
A4: Specific degradation products of 2,2'-MDA in solution under various stress conditions are not extensively documented in publicly available literature. However, based on its chemical structure and the behavior of similar aromatic amines, potential degradation products could include oxidation products of the aniline moieties and products of cleavage at the methylene bridge. Forced degradation studies are necessary to identify and characterize the specific degradation products that may form under acidic, basic, oxidative, thermal, and photolytic stress.
Troubleshooting Guide
Problem: I am observing a rapid decrease in the concentration of my 2,2'-MDA standard solution.
| Potential Cause | Troubleshooting Steps |
| Solvent Incompatibility | - Verify the suitability of the solvent for long-term storage. Consider switching to a less reactive solvent or preparing fresh standards more frequently. |
| pH Effects | - If using an aqueous or protic solvent, measure the pH of the solution. Acidic or basic conditions can catalyze degradation. Buffer the solution to a neutral pH if possible. |
| Oxidation | - Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Use degassed solvents. - Store solutions in tightly sealed containers with minimal headspace. |
| Light Exposure | - Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. - Minimize exposure to ambient and UV light during handling. |
| Elevated Temperature | - Store solutions at recommended low temperatures (e.g., 2-8 °C or frozen), as specified by the manufacturer. Avoid repeated freeze-thaw cycles. |
Problem: I am seeing unexpected peaks in the chromatogram of my 2,2'-MDA sample.
| Potential Cause | Troubleshooting Steps |
| Formation of Degradation Products | - The new peaks may correspond to degradation products of 2,2'-MDA. - To confirm, perform a forced degradation study on a known 2,2'-MDA standard under various stress conditions (acid, base, peroxide, heat, light) to see if the same peaks are generated. - Use a mass spectrometer (MS) detector coupled with your chromatography system to identify the mass of the unknown peaks and aid in their identification. |
| Contamination | - Ensure the purity of the solvent and the cleanliness of all glassware and equipment. - Analyze a solvent blank to rule out contamination from the mobile phase or system. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of 2,2'-MDA in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 M sodium hydroxide before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a 3% hydrogen peroxide solution. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat it in an oven at a controlled temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a photostability chamber to a specified light intensity and duration according to ICH Q1B guidelines.
3. Sample Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (e.g., HPLC with UV or MS detection).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.
-
Calculate the percentage of degradation of 2,2'-MDA under each stress condition.
-
If using an MS detector, analyze the mass spectra of the degradation peaks to propose their structures.
Protocol 2: Stability-Indicating HPLC Method for this compound
The following is a starting point for developing a stability-indicating HPLC method. Method optimization and validation are crucial.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute potential degradation products. A typical starting point could be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (90-10% B), 35-40 min (10% B). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at an appropriate wavelength (e.g., 245 nm and 285 nm) or Mass Spectrometry (for identification) |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
Reducing by-product formation in methylenedianiline synthesis
Technical Support Center: Methylenedianiline (MDA) Synthesis
Welcome to the technical support center for methylenedianiline (MDA) synthesis. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of MDA, with a focus on minimizing by-product formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. What are the most common by-products in methylenedianiline synthesis and how can I identify them?
In the acid-catalyzed condensation of aniline and formaldehyde, several by-products can form alongside the desired 4,4'-methylenedianiline (4,4'-MDA). The most common of these are:
-
2,4'-Methylenedianiline (2,4'-MDA): An isomer of the desired product.
-
2,2'-Methylenedianiline (2,2'-MDA): Another isomer of the desired product.
-
Higher molecular weight polymethylene polyphenyl polyamines (PMPPAs): These are formed from the reaction of MDA with additional formaldehyde and aniline.
-
N-substituted derivatives: Such as N-methylaniline and N,N-dimethylaniline, which can arise from side reactions of formaldehyde.[1]
Identification: The most common analytical methods for identifying and quantifying MDA and its by-products are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2][3]
-
HPLC: Often used with UV or electrochemical detection. It can be performed without derivatization of the amines.[4]
-
GC: Typically requires derivatization of the amine groups with agents like heptafluorobutyric anhydride (HFAA) to prevent peak tailing.[2][5]
2. How can I minimize the formation of isomers like 2,4'-MDA and 2,2'-MDA?
The formation of isomers is influenced by reaction conditions. To favor the formation of the 4,4'-isomer, consider the following:
-
Reaction Temperature: Higher reaction temperatures can restrain the formation of by-products and lead to a higher yield of MDA.[6]
-
Catalyst: The choice of acid catalyst can influence isomer distribution. While hydrochloric acid is common, other catalysts like SO3H-functionalized ionic liquids have been studied.[7]
-
Reaction Time: Allowing the reaction to proceed for an adequate amount of time is crucial for the rearrangement of intermediates to the thermodynamically more stable 4,4'-MDA.
3. What is the optimal molar ratio of aniline to formaldehyde?
A molar excess of aniline to formaldehyde is generally recommended to improve the yield of MDA.[8] A commonly suggested ratio is around 3:1 (aniline:formaldehyde).[6] Using a higher ratio, such as 5:1, has also been shown to be effective.[7]
4. How can I reduce the formation of higher molecular weight polyamines (PMPPAs)?
The formation of PMPPAs can be minimized by controlling the stoichiometry of the reactants. A significant excess of aniline over formaldehyde helps to ensure that the formaldehyde reacts preferentially with aniline rather than with the MDA product.
5. My reaction yield is low. What are the possible causes and solutions?
Low yields can be attributed to several factors:
-
Suboptimal Reactant Ratio: Ensure you are using an excess of aniline.
-
Incorrect Reaction Temperature: The reaction is typically carried out in stages, with an initial low-temperature condensation followed by a higher temperature rearrangement.[8]
-
Insufficient Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to allow for the formation of the desired product.
-
Catalyst Issues: The concentration and type of acid catalyst are critical.
6. How can I purify crude methylenedianiline?
Several methods can be used to purify crude MDA:
-
Crystallization: The crude product can be purified by crystallization from a suitable solvent.[9]
-
Acid-Based Purification: One method involves admixing the crude MDA with aqueous hydrochloric acid to form the hydrochloride salt, which can then be crystallized.[10] The purified hydrochloride can then be neutralized to obtain the free base.
-
Distillation: The excess aniline is often removed by distillation with superheated steam.[11]
Quantitative Data Summary
| Parameter | Value | Outcome | Reference |
| Aniline:Formaldehyde Molar Ratio | 3:1 | Less by-product formation and easier separation of aniline. | [6] |
| Aniline:Formaldehyde Molar Ratio | 5:1 | Aniline conversion of 36.3%, 4,4'-MDA yield of 79.4%, and selectivity of 87.9% (with SImTf catalyst). | [7] |
| Reaction Temperature | 80 °C | Optimal temperature with SImTf catalyst. | [7] |
| Reaction Time | 8 hours | Optimal time with SImTf catalyst. | [7] |
Experimental Protocols
General Synthesis of 4,4'-Methylenedianiline
This protocol is a generalized procedure based on common laboratory practices.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reactant Charging: Dissolve aniline in an appropriate solvent (e.g., 96% alcohol).[11] Cool the solution in an ice bath.
-
Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde to the cooled aniline solution with constant stirring.
-
Second Aniline Addition: After the initial addition, add a second portion of aniline to the reaction mixture.
-
Reflux: Heat the mixture to reflux and continue for several hours.
-
Addition of Aniline Hydrochloride: Add aniline hydrochloride to the reaction mixture and continue to reflux for an extended period (e.g., 12 hours).[11]
-
Workup:
-
Distill off the alcohol solvent.
-
Make the residue alkaline with a sodium hydroxide solution.
-
Remove excess aniline by steam distillation.
-
-
Purification:
-
Dissolve the residual oil in dilute hydrochloric acid.
-
Reprecipitate the product with a dilute alkali solution.
-
Filter, wash with water, and dry the purified 4,4'-methylenedianiline.[11]
-
Note: For specific quantities and more detailed procedures, refer to the cited literature.
Visualizations
Caption: Reaction pathway for MDA synthesis.
Caption: Troubleshooting workflow for MDA synthesis.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. ANALYTICAL METHODS - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Determination of urinary 4,4'-methylenedianiline and its acetylated metabolites by solid-phase extraction and HPLC analysis with UV and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US3367969A - Process for the preparation of 4, 4'-methylenedianiline - Google Patents [patents.google.com]
- 9. US3542871A - Purification of 4,4'-methylene dianiline by crystallization - Google Patents [patents.google.com]
- 10. US2938054A - Process for purification of 4, 4'-methylenedianiline - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
Sample preparation challenges for 2,2'-MDA analysis in complex matrices
Welcome to the Technical Support Center for 2,2'-Methylenedianiline (MDA) Analysis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with sample preparation for MDA analysis in complex matrices.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most suitable for quantifying MDA in my complex samples?
A1: The optimal method depends on your specific sample matrix, the required sensitivity, and the instrumentation available to you.
-
High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or fluorescence detection is a widely used and reliable technique. It offers good specificity, particularly after derivatization with agents like 2-thiobarbituric acid (TBA) or 2,4-dinitrophenylhydrazine (DNPH).[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and specificity, making it ideal for complex matrices where selectivity is critical.[1] This method almost always requires a derivatization step to make the MDA volatile, using reagents such as pentafluorobenzyl (PFB) bromide or perfluorophenylhydrazine (PFPH).[1][2][3]
-
The Thiobarbituric Acid Reactive Substances (TBARS) spectrophotometric assay is a simpler and more cost-effective method. However, it is known to be less specific and can suffer from interference from other aldehydes in the sample, potentially leading to an overestimation of MDA levels.[1][4] It is often used as a preliminary screening tool.[1]
Q2: What is derivatization and why is it necessary for MDA analysis?
A2: Derivatization is the process of chemically modifying a compound (in this case, MDA) to produce a new compound with properties that are better suited for a specific analytical method.[5][6] It is often required for MDA analysis to:
-
Increase Volatility: For GC-MS analysis, MDA must be volatile enough to travel through the GC column. Derivatization converts non-volatile MDA into a form that can be readily vaporized.[3][5][6]
-
Improve Chromatographic Behavior: Derivatization can reduce the polarity of MDA, minimizing peak tailing and improving separation from other matrix components.[5]
-
Enhance Detectability: The process can introduce chemical groups that make the MDA derivative easier to detect. For example, the MDA-TBA adduct is strongly colored and fluorescent, allowing for sensitive detection via spectrophotometry or fluorometry.[2][7] Introducing halogenated groups through derivatization can significantly enhance sensitivity for Electron Capture Detection (ECD) in GC.[5]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, which arise from co-eluting substances that suppress or enhance the ionization of MDA, are a major challenge in LC-MS analysis.[8][9] Strategies to mitigate them include:
-
Effective Sample Cleanup: Employ rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before injection.[1][9][10]
-
Chromatographic Optimization: Adjust the HPLC gradient and column chemistry to achieve better separation of MDA from matrix components.[9]
-
Use of Isotope-Labeled Internal Standards: A stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.[11]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for consistent matrix effects.[8]
Q4: What are the key differences between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for sample cleanup?
A4: Both SPE and LLE are used to separate analytes from interferents, but they operate on different principles.
-
Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.[12] It is a cost-effective technique but can be labor-intensive and may have difficulty with multiclass compound extractions.[10][12]
-
Solid-Phase Extraction (SPE) separates components based on their affinity for a solid sorbent.[13] A sample is passed through a cartridge containing the sorbent, which retains the analyte or the interferences. The analyte is then eluted with a different solvent.[13][14] SPE is often more efficient, can be easily automated, and uses less solvent than LLE.[13] Highly selective sorbents, such as molecularly imprinted polymers (MIPs), can provide superior cleanup for very complex matrices.[13]
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of 2,2'-MDA.
| Problem | Potential Causes | Recommended Solutions |
| High Background Noise or Interfering Peaks (HPLC/GC) | Sample Matrix Effects: Components in the sample are co-eluting with the MDA derivative.[1] | Optimize your sample preparation with a more selective SPE or LLE step to remove interferences.[1][10] |
| Contaminated Reagents/Solvents: Impurities in solvents or derivatization reagents can introduce extraneous peaks.[1] | Use fresh, high-purity or HPLC-grade reagents and solvents. Run a reagent blank to confirm purity.[1] | |
| Non-Specific Derivatization: The derivatizing agent (e.g., TBA) is reacting with other aldehydes or substances in the sample.[1][4] | Switch to a more specific derivatizing agent (e.g., for GC-MS). Optimize reaction conditions like pH, temperature, and time to favor MDA derivatization.[1] | |
| Column Contamination: The analytical or guard column is contaminated.[1] | Implement a regular column cleaning and regeneration protocol. Replace the guard column if necessary.[1] | |
| Low Signal Intensity / Poor Sensitivity | Incomplete Derivatization: The reaction has not gone to completion, resulting in a low yield of the derivative.[1] | Re-evaluate and optimize the derivatization protocol. Check reagent concentration, pH, incubation time, and temperature.[1][15] |
| Analyte Loss During Sample Prep: MDA is being lost during extraction or cleanup steps. | Evaluate the recovery of your extraction method by spiking a blank matrix. Optimize SPE elution solvents or LLE phase ratios.[16] | |
| Ion Suppression (LC-MS): Co-eluting matrix components are interfering with the ionization of the MDA derivative at the MS source.[8][11] | Improve sample cleanup to remove phospholipids and other suppressive agents.[17] Use a stable isotope-labeled internal standard to compensate for the effect.[11] | |
| Suboptimal Detector Settings: The detector wavelength (HPLC-UV) or MS parameters are not optimized.[1] | Optimize the detector wavelength for the specific MDA derivative (e.g., ~532 nm for the MDA-TBA adduct).[1][18] Tune MS parameters for the specific derivative ion. | |
| Poor Peak Shape (Tailing or Fronting) | Active Sites on Column: Polar MDA or its derivative is interacting with active silanol groups on the GC or HPLC column.[5] | Derivatization helps reduce this by masking polar groups.[5] For HPLC, ensure the mobile phase pH is appropriate. Consider using a column with end-capping. |
| Column Overload: The concentration of the injected sample is too high. | Dilute the sample before injection. | |
| No Peak Detected | Derivatization Failure: The derivatization reagent may have degraded or the reaction failed completely.[1] | Verify the integrity and concentration of the derivatization reagent. Prepare fresh reagents.[1] |
| Injection Port Issue (GC): The analyte derivative is degrading in the hot injector.[5] | Optimize the injector temperature to ensure volatilization without thermal degradation.[1] | |
| Complete Analyte Loss: Severe issues during sample preparation led to total loss of MDA. | Review the entire sample preparation workflow. Ensure pH conditions are correct at each step, especially for SPE, where MDA's charge state is critical for retention.[16] |
Data Presentation: Performance of Analytical Methods
The following tables summarize key performance characteristics for various MDA analysis methods.
Table 1: Performance Data for MDA Analysis in Soil
| Parameter | Method | Value | Reference |
| Recovery | UPLC-MS/MS with SPE | 101.1 ± 5.2 % | [16] |
| UPLC-MS/MS with SPE | 82.02 % | [19] | |
| Dynamic Range | UPLC-MS/MS with SPE | 5 - 250 µg/kg | [16][19] |
| LOD | UPLC-MS/MS with SPE | 0.107 µg/kg | [19] |
| LOQ | UPLC-MS/MS with SPE | 0.358 µg/kg | [19] |
| Intra-day Precision | UPLC-MS/MS with SPE | 9% | [16] |
| UPLC-MS/MS with SPE | 4.28% | [19] | |
| Inter-day Precision | UPLC-MS/MS with SPE | 8% | [16] |
| UPLC-MS/MS with SPE | 9.32% | [19] | |
| Accuracy | UPLC-MS/MS with SPE | 87% | [16] |
| UPLC-MS/MS with SPE | 96.4% | [19] |
Table 2: Performance Data for MDA Analysis in Biological & Aqueous Matrices
| Parameter | Method | Matrix | Value | Reference |
| Recovery | HPLC-Fluorescence | Not specified | 91.2 - 107.6% | [1] |
| SALLE with LC-MS/MS | Water | 69 - 127% | [20] | |
| LOD | CE-Fluorescence | Dialysate | 25 nM | [7] |
| SALLE with LC-MS/MS | Water | 11 - 45 ng/L | [20] | |
| LOQ | SALLE with LC-MS/MS | Water | 33 - 135 ng/L | [20] |
| Linear Range | CE-Fluorescence | Dialysate | 25 - 2400 nM | [7] |
| Inter/Intra-day Variability | SALLE with LC-MS/MS | Water | < 6% RSD | [20] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for MDA in Soil Extracts
This protocol is adapted from a method for cleaning soil extracts prior to UPLC-MS/MS analysis.[16] It uses a mixed-mode cation exchange cartridge to retain the protonated MDA and wash away neutral and anionic interferences.
-
Sample Preparation: Prepare the initial soil extract using a solution of 0.5% NH₄OH in methanol. Filter the extract to remove particulates.[16]
-
Sample Acidification: Take 10 mL of the filtered extract and add 100 µL of formic acid. This ensures MDA is protonated (cationic) so it will bind to the cation exchange sorbent.[16]
-
Cartridge Conditioning: Condition an Oasis MCX SPE cartridge (1cc, 30 mg) by passing a suitable solvent, typically methanol followed by acidified water, to activate the sorbent.
-
Sample Loading: Load 1 mL of the acidified sample onto the conditioned SPE cartridge.[16]
-
Washing Step 1 (Aqueous): Wash the cartridge with two 1 mL portions of 2% formic acid in water. This removes water-soluble, weakly-bound impurities.[16]
-
Washing Step 2 (Organic): Wash the cartridge with three 1 mL portions of methanol. This elutes non-protonated (neutral) compounds and further cleans the matrix.[16]
-
Analyte Elution: Elute the captured MDA by passing two 0.5 mL portions of 5% ammonium hydroxide in methanol through the cartridge. The basic solution neutralizes the MDA, releasing it from the sorbent.[16]
-
Final Preparation: The eluate can now be evaporated and reconstituted in a suitable solvent for injection into the LC-MS/MS system.
Protocol 2: Derivatization with Thiobarbituric Acid (TBA)
This protocol is a common method for derivatizing MDA to form a colored/fluorescent adduct for analysis.[7][18]
-
Reagent Preparation: Prepare a fresh solution of 0.4% (w/v) thiobarbituric acid. For some methods, this is mixed with an acid, such as 0.4% (v/v) sulfuric acid.[7]
-
Sample Addition: In a microcentrifuge tube, add your sample (e.g., 250 µL).[18]
-
Reagent Addition: Add the TBA reagent (e.g., 250 µL) and an acid reagent (if required).[18] To prevent further lipid peroxidation during the assay, an antioxidant like butylated hydroxytoluene (BHT) can be added before the other reagents.[18]
-
Reaction Incubation: Vortex the mixture vigorously.[18] Incubate the sealed tube in a heating block at 60-95°C for 20-60 minutes.[7][18] The high temperature and acidic conditions facilitate the condensation reaction between one molecule of MDA and two molecules of TBA.[4]
-
Cooling & Centrifugation: After incubation, immediately cool the tubes on ice to stop the reaction. Centrifuge at high speed (e.g., 10,000 xg) for 2-3 minutes to pellet any precipitate.[18]
-
Analysis: Carefully transfer the supernatant to a cuvette or HPLC vial. Analyze the pink-colored MDA-TBA₂ adduct via spectrophotometry (absorbance max ~532 nm) or fluorescence detection (excitation ~530 nm, emission ~550 nm).[2][18]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advancements in the LC- and GC-Based Analysis of Malondialdehyde (MDA): A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Reliability of malondialdehyde as a biomarker of oxidative stress in psychological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. youtube.com [youtube.com]
- 7. Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kochmodular.com [kochmodular.com]
- 13. affinisep.com [affinisep.com]
- 14. 固相萃取 (SPE) [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 19. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Curing Conditions for Epoxy Resins with 2,2'-Methylenedianiline (MDA)
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with epoxy resins cured with 2,2'-Methylenedianiline (MDA). It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you optimize your curing process and achieve desired material properties.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My epoxy resin is still tacky or soft after the recommended curing time. What went wrong?
Answer: A tacky or soft cure is one of the most common issues and can be attributed to several factors, especially when working with a high-temperature aromatic amine hardener like MDA.
-
Inadequate Curing Temperature: MDA requires elevated temperatures to achieve a full cure. Room temperature curing is not sufficient. If the temperature is too low, the cross-linking reaction will be incomplete.
-
Incorrect Mix Ratio: An off-stoichiometry mix of resin and hardener will result in unreacted components, leading to a soft or tacky surface. Ensure you are using the correct stoichiometric ratio of amine hydrogen to epoxide groups.
-
Insufficient Curing Time: Even at the correct temperature, the curing process takes time. If the curing time is too short, the resin will not have fully cross-linked.
-
Inadequate Mixing: If the resin and hardener are not thoroughly mixed, you will have localized areas of uncured or partially cured material.
Question: My cured epoxy is very brittle and cracks easily. How can I improve its toughness?
Answer: Brittleness in MDA-cured epoxies is often a trade-off for their high glass transition temperature (Tg) and rigidity.
-
High Cross-link Density: Aromatic amines like MDA create a tightly cross-linked polymer network, which can lead to brittleness.
-
Cure Schedule: An excessively high and rapid cure cycle can build up internal stresses, contributing to brittleness. A slower initial cure followed by a post-cure can sometimes mitigate this.
-
Formulation: For applications requiring higher toughness, consider reformulating with a tougher epoxy resin or adding a flexibilizing agent. However, be aware that this will likely reduce the Tg.
Question: I'm seeing bubbles in my cured epoxy. How can I prevent this?
Answer: Bubbles are typically caused by trapped air or moisture.
-
Mixing Technique: Avoid whipping air into the mixture during stirring. Mix slowly and deliberately.
-
Degassing: After mixing, it is highly recommended to degas the mixture using a vacuum chamber to remove trapped air bubbles before pouring.
-
Pouring Technique: Pour the resin slowly and in a thin stream to minimize the introduction of new air bubbles.
-
Moisture Contamination: Ensure that your resin, hardener, and any fillers are completely dry. Moisture can react with the hardener and cause bubbling.
Question: The color of my cured epoxy is darker than expected or has a yellowish tint. Why is this happening?
Answer: MDA, being an aromatic amine, can be prone to oxidation and color changes, especially at elevated temperatures.
-
Oxidation of MDA: Exposure of MDA to air and high temperatures can cause it to oxidize, leading to a yellow or brownish color.
-
Excessive Cure Temperature: Curing at a temperature that is too high or for an extended period can lead to thermal degradation and color change.
-
Purity of Reactants: The purity of both the epoxy resin and MDA can affect the color of the final product.
Frequently Asked Questions (FAQs)
What is a typical starting point for a cure schedule for a DGEBA/MDA system?
A common starting point for a Diglycidyl Ether of Bisphenol A (DGEBA) resin cured with MDA is a two-stage cure cycle. An initial cure at a moderate temperature (e.g., 70-80°C) for several hours, followed by a post-cure at a higher temperature (e.g., 140-180°C) for a shorter duration. For example, a cure cycle of 12 hours at 70°C followed by 1 hour at 140°C has been reported for a DGEBA/MDA system.[1] A fully cured DGEBA/MDA system can achieve a glass transition temperature (Tg) of up to 175°C.[2]
How does the post-curing temperature affect the final properties?
Post-curing at a temperature above the initial cure temperature is crucial for achieving the maximum glass transition temperature (Tg) and optimal mechanical properties. The higher temperature provides the necessary energy for the polymer chains to achieve greater mobility and complete the cross-linking reaction. Insufficient post-curing will result in a lower Tg and suboptimal performance.
What is the importance of the stoichiometric ratio?
The stoichiometric ratio is the ideal ratio of epoxy groups to amine hydrogens for the most complete chemical reaction. For MDA, which has four reactive amine hydrogens, this ratio is critical. An excess of either the epoxy resin or the MDA hardener will result in a less-than-optimal polymer network, leading to reduced mechanical properties and a lower Tg.
Can I cure an MDA-based epoxy at room temperature?
No, aromatic amines like MDA have low reactivity at room temperature. Elevated temperatures are required to initiate and complete the curing reaction. Attempting to cure at room temperature will result in a product that remains liquid or at best, a very soft, under-cured gel.
Quantitative Data Summary
The following table summarizes the effect of different curing agents and conditions on the Glass Transition Temperature (Tg) of epoxy resins. It is important to note that the specific epoxy resin and any additives can influence the final properties.
| Epoxy System | Curing Agent | Cure Schedule | Glass Transition Temperature (Tg) |
| DGEBA (modified) | MDA | 12 hours at 70°C + 1 hour at 140°C | 60°C[1] |
| DGEBA | MDA | Fully cured under dynamic DSC | 175°C[2] |
| DGEBA | Dicyandiamide | Scanned up to 350°C | 129°C (at 0.1 molar ratio)[3] |
| TGPAP/BPF Blend | DDS | 2h at 130°C + 2h at 160°C + 2h at 200°C + 5h post-cure at 200°C | 181.2°C[4] |
| DGEBA | IPDA | Cured and post-cured | 149°C[5] |
| DGEBA | DDS | Cured and post-cured | 195°C (with BAPH)[6] |
Note: DGEBA = Diglycidyl Ether of Bisphenol A; MDA = this compound; DDS = 4,4'-Diaminodiphenyl sulfone; TGPAP = Triglycidyl-p-aminophenol; BPF = Bisphenol F; IPDA = Isophorone diamine; BAPH = Bisphenol A-type phthalonitrile. The data is compiled from multiple sources and the specific grades and purities of the materials may vary.
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Cure Kinetics Analysis
-
Objective: To determine the heat of reaction and analyze the cure kinetics of the epoxy-MDA system.
-
Methodology:
-
Sample Preparation: Accurately weigh the stoichiometric amounts of epoxy resin and MDA into a container. Mix thoroughly until a homogeneous mixture is achieved.
-
Non-isothermal Scans:
-
Accurately weigh 5-10 mg of the uncured mixture into a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) from room temperature to a temperature where the curing exotherm is complete (e.g., 300°C).
-
The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak.
-
-
Isothermal Scans:
-
Place a new 5-10 mg sample into the DSC.
-
Rapidly heat the sample to the desired isothermal curing temperature (e.g., 120°C, 130°C, 140°C).
-
Hold the sample at this temperature and record the heat flow as a function of time until the reaction is complete (the heat flow returns to the baseline).
-
The degree of conversion (α) at any time (t) can be calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of reaction (ΔH_total).
-
-
2. Fourier-Transform Infrared Spectroscopy (FTIR) for Monitoring Cure Progression
-
Objective: To monitor the disappearance of reactive groups and the formation of new bonds during the curing process.
-
Methodology:
-
Sample Preparation: Prepare a thin film of the uncured epoxy-MDA mixture between two potassium bromide (KBr) plates or on a suitable substrate for Attenuated Total Reflectance (ATR)-FTIR.
-
Spectral Acquisition:
-
Obtain an initial FTIR spectrum of the uncured mixture at room temperature. The spectrum should cover the mid-IR range (typically 4000-650 cm⁻¹).
-
Place the sample in a heated cell or on a heated stage at the desired curing temperature.
-
Acquire spectra at regular intervals as the curing progresses.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the epoxy group peak, typically around 915 cm⁻¹.
-
Simultaneously, monitor the changes in the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) and the appearance of the O-H stretching band (broad peak around 3400 cm⁻¹) due to the formation of hydroxyl groups.
-
The degree of cure can be quantified by normalizing the height of the epoxy peak at 915 cm⁻¹ to an internal reference peak that does not change during the reaction (e.g., a C-H stretching peak from the aromatic rings).
-
-
Visualizations
Caption: Troubleshooting workflow for common epoxy curing issues.
Caption: Simplified reaction pathway for epoxy curing with an amine hardener.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Optimization of Glass Transition Temperature and Pot Life of Epoxy Blends Using Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dianhydrides.com [dianhydrides.com]
- 6. Structural Variation and Chemical Performance—A Study of the Effects of Chemical Structure upon Epoxy Network Chemical Performance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Chromatographic Analysis of Methylenedianiline Isomers
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of methylenedianiline (MDA) isomers is critical for safety assessment and quality control. This guide provides a comparative analysis of three primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—for the resolution of 4,4'-MDA, 2,4'-MDA, and 2,2'-MDA isomers, supported by experimental data and detailed protocols.
Methylenedianiline (MDA), a key industrial chemical and a potential impurity in certain drug products, exists as several positional isomers. The most common of these are 4,4'-MDA, 2,4'-MDA, and 2,2'-MDA. Due to potential differences in toxicity and reactivity, their accurate chromatographic separation and quantification are of significant interest. This guide explores the performance of HPLC, GC, and SFC for this analytical challenge.
Data Presentation: A Comparative Overview
The following tables summarize the performance characteristics of HPLC, GC, and SFC for the separation of MDA isomers based on available literature.
| Technique | Isomer | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | 4,4'-MDA | Not specified | Not specified | 2.5 µg/L[1] | Not specified |
| 2,4'-MDA | Not specified | Not specified | Not specified | Not specified | |
| 2,2'-MDA | Not specified | Not specified | Not specified | Not specified | |
| HPLC-MS/MS | 4,4'-MDA | Not specified | Not specified | 0.8 nM (approx. 0.16 µg/L)[2][3] | 2.7 nM (approx. 0.54 µg/L)[2][3] |
| 2,4'-MDA | Not specified | Not specified | Not specified | Not specified | |
| 2,2'-MDA | Not specified | Not specified | Not specified | Not specified | |
| GC-MS | 4,4'-MDA | Not specified | Good separation reported | Not specified | Not specified |
| 2,4'-MDA | Not specified | Good separation reported | Not specified | Not specified | |
| 2,2'-MDA | Not specified | Good separation reported | Not specified | Not specified | |
| SFC | N/A | Generally shorter than HPLC | High resolution achievable | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols represent common starting points for the analysis of MDA isomers.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a general method for the analysis of 4,4'-MDA in urine, which can be adapted for the analysis of other isomers and matrices.
-
Sample Preparation:
-
Acid hydrolyze urine samples to release conjugated MDA.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to clean up and concentrate the sample.
-
Elute the MDA from the SPE cartridge with a suitable organic solvent.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)[4][5].
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for MDA (e.g., 245 nm).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of MDA isomers. Derivatization is a critical step to improve the volatility and chromatographic behavior of these polar analytes.
-
Sample Preparation and Derivatization:
-
Extract MDA isomers from the sample matrix using a suitable solvent.
-
Concentrate the extract.
-
Derivatize the amine groups of the MDA isomers. A common derivatizing agent is pentafluoropropionic anhydride (PFPA). This involves reacting the extract with PFPA in a suitable solvent at an elevated temperature.
-
After the reaction, remove the excess derivatizing agent and solvent.
-
Reconstitute the derivatized sample in a solvent suitable for GC injection (e.g., hexane).
-
-
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at a lower temperature (e.g., 70°C), holding for a few minutes, then ramping up to a higher temperature (e.g., 300°C).
-
Injector Temperature: Typically 250-280°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Supercritical Fluid Chromatography (SFC)
SFC is a promising technique for the rapid and "green" separation of aromatic isomers. The following provides a general approach to developing an SFC method for MDA isomers.
-
Sample Preparation:
-
Dissolve the sample containing MDA isomers in a suitable solvent, which is often the organic modifier used in the mobile phase (e.g., methanol).
-
-
Instrumentation:
-
SFC System: A supercritical fluid chromatograph.
-
Column: Chiral stationary phases have shown success in separating positional isomers of amines and may be effective for MDA isomers[6]. A screening of different column chemistries is recommended.
-
Mobile Phase:
-
Supercritical Fluid: Carbon dioxide (CO2).
-
Co-solvent/Modifier: A polar organic solvent such as methanol or ethanol is typically added to the CO2 to increase solvent strength and improve peak shape.
-
-
Additives: Acidic or basic additives may be required in the modifier to improve the peak shape of the amine analytes.
-
Backpressure Regulator (BPR): Maintained at a constant pressure (e.g., 100-150 bar).
-
Temperature: Column temperature is typically controlled (e.g., 40°C).
-
Detection: UV or mass spectrometry.
-
Mandatory Visualization
Caption: General experimental workflow for the comparative analysis of methylenedianiline isomers.
Concluding Remarks
The choice of chromatographic technique for the analysis of methylenedianiline isomers depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation.
-
HPLC offers versatility, with the ability to analyze the polar MDA isomers directly without derivatization. HPLC coupled with mass spectrometry (HPLC-MS/MS) provides excellent sensitivity and selectivity.
-
GC-MS is a powerful technique for isomer separation, but typically requires a derivatization step to improve the volatility and chromatographic performance of the MDA isomers.
-
SFC presents a high-throughput and environmentally friendly alternative, particularly advantageous for preparative separations. Method development is crucial to find a suitable stationary phase for optimal resolution.
For routine quality control where high sensitivity is not paramount, a well-optimized HPLC-UV method can be a cost-effective solution. For trace-level analysis in complex matrices or when definitive identification is required, GC-MS or LC-MS/MS are the methods of choice. As SFC technology continues to advance, it is poised to become an increasingly valuable tool for the analysis of challenging isomeric compounds like methylenedianiline.
References
- 1. High-performance liquid chromatographic determination of 4,4'-methylenedianiline in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated liquid chromatography/tandem mass spectrometry method for 4,4'-methylenedianiline quantitation in human urine as a measure of 4,4'-methylene diphenyl diisocyanate exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. nacalai.com [nacalai.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Comparative Guide to Analytical Methods for 2,2'-Methylenedianiline (2,2'-MDA) Quantification
This guide provides a detailed comparison of common analytical techniques for the quantification of 2,2'-Methylenedianiline (2,2'-MDA), a compound of significant interest in industrial and environmental monitoring. The following sections present a summary of the performance characteristics of various methods, detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific applications.
Method Performance Comparison
The choice of an analytical method for 2,2'-MDA quantification is contingent on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. This section summarizes the performance of High-Performance Liquid Chromatography (HPLC) with different detectors, Gas Chromatography (GC) coupled with Mass Spectrometry (MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Comparison of Validation Parameters for 2,2'-MDA Quantification
| Validation Parameter | HPLC-UV | HPLC-Electrochemical Detection | GC-MS | LC-MS/MS |
| Linearity (R²) | Not explicitly stated | Not explicitly stated | > 0.99 | Dynamic range: 5 to 500 nM |
| Limit of Detection (LOD) | 0.4 - 150 ng/mL[1] | 2 - 3 ng/mL[1] | 1 - 10 ng/mL[1] | 0.8 nM |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | 8.1 ng/sample (81 ng/m³)[2] | 2.7 nM |
| Accuracy (Recovery %) | Not explicitly stated | Not explicitly stated | 99.6%[2] | Not explicitly stated |
| Precision (RSD %) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Intra-day: 4.33%, Inter-day: 4.27% |
| Typical Application | Analysis of environmental samples.[1] | Analysis of biological and environmental samples.[1] | Analysis of biological samples (hemoglobin adducts) and air samples.[1][2] | Biological monitoring of MDI exposure in human urine.[3] |
| Derivatization Required | Not always required, but can reduce amine reactivity.[1] | No | Yes (e.g., with HFBA, PFPA, TFAA).[1] | No |
Detailed Experimental Protocols
Below are detailed methodologies for the quantification of 2,2'-MDA using various analytical techniques, synthesized from established methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the analysis of 2,2'-MDA in environmental samples.
-
Sample Preparation:
-
Extraction: Extract 2,2'-MDA from the sample matrix using a suitable organic solvent (e.g., methanol or acetonitrile).
-
Purification: The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering substances.
-
Filtration: Filter the final extract through a 0.45 µm syringe filter prior to injection.
-
-
HPLC-UV Analysis:
-
Chromatographic Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at an appropriate wavelength (e.g., 235 nm or 280 nm).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the determination of 2,2'-MDA, particularly in biological and air samples. Derivatization of the amine groups is necessary to improve chromatographic performance.[1]
-
Sample Preparation and Derivatization:
-
Extraction: For air samples, collection on an acid-treated filter followed by extraction with deionized water is a common procedure.[2] For biological samples, hydrolysis and liquid-liquid extraction are often employed.[1]
-
Derivatization: The extracted 2,2'-MDA is derivatized using an acylating agent such as heptafluorobutyric anhydride (HFBA), pentafluoropropionic anhydride (PFPA), or trifluoroacetic anhydride (TFAA) to produce a volatile derivative.[1]
-
Clean-up: The derivatized sample is then purified, typically by liquid-liquid extraction, and the organic layer is concentrated.
-
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the analyte from other components, for example, starting at 60°C and ramping up to 300°C.
-
MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity and is particularly well-suited for the analysis of 2,2'-MDA in complex biological matrices like urine.[3]
-
Sample Preparation:
-
Hydrolysis: Urine samples are acidified and heated to hydrolyze conjugated 2,2'-MDA metabolites to the free diamine.[3]
-
Neutralization and Extraction: The hydrolyzed sample is neutralized, and 2,2'-MDA is extracted using liquid-liquid extraction.[3]
-
Concentration: The organic extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: A reversed-phase column suitable for polar compounds, such as a HSS T3 column.[3]
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[3]
-
Internal Standard: An isotopically labeled internal standard, such as ¹³C¹⁵N-MDA, is recommended for accurate quantification.[3]
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for analytical method validation and a decision tree to aid in method selection.
References
A Comparative Guide to Alternatives for 4,4'-Methylene Dianiline (MDA) as Epoxy Curing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative curing agents to 4,4'-Methylene dianiline (MDA) for epoxy resin systems. Due to its classification as a suspected human carcinogen, the use of MDA is increasingly restricted, prompting the search for safer, high-performance alternatives. This document outlines the performance of prominent alternatives, presenting available experimental data to aid in the selection of suitable replacements for various applications.
Performance Overview of 4,4'-MDA and its Alternatives
4,4'-MDA has been a widely used aromatic amine curing agent, known for imparting excellent thermal and mechanical properties to epoxy resins.[1][2] Ideal alternatives should match or exceed these properties while offering a more favorable toxicological profile. The primary candidates discussed in this guide are other aromatic amines, such as 4,4'-Diaminodiphenyl sulfone (DDS), and other classes of amines like cycloaliphatic and aliphatic diamines.
Data Summary
The following tables summarize the key performance indicators for epoxy resins cured with 4,4'-MDA and its alternatives. It is important to note that the data is compiled from various sources, and direct comparison may be limited by differences in the specific epoxy resin, cure cycles, and testing methodologies employed in each study.
Table 1: Thermal Properties of Cured Epoxy Resins
| Curing Agent | Epoxy Resin | Cure Cycle | Glass Transition Temp. (Tg) (°C) | Reference |
| 4,4'-Methylene dianiline (MDA) | DGEBA | Not Specified | ~180 - 220 | [3] |
| 4,4'-Diaminodiphenyl sulfone (DDS) | DGEBA | Not Specified | ~180 - 220 | [3] |
| 4,4'-Diaminodiphenyl sulfone (DDS) | DGEBF | 180°C | ~183 | [4][5] |
| Isophorone diamine (IPDA) | DGEBA | Not Specified | ~150 - 180 | [3] |
| Isophorone diamine (IPDA) | DGEBA | Not Specified | ~138 | [4] |
| Diethyltoluenediamine (DETDA) | Not Specified | Not Specified | Not Specified | [6][7][8][9] |
| Jeffamine D-230 | DGEBA | Not Specified | ~80 - 100 | [3] |
Table 2: Mechanical Properties of Cured Epoxy Resins
| Curing Agent | Epoxy Resin | Tensile Strength (MPa) | Tensile Modulus (GPa) | Fracture Toughness (MPa·m½) | Reference |
| 4,4'-Methylene dianiline (MDA) | DGEBA | ~75 | ~3.0 | Not Specified | [3] |
| 4,4'-Diaminodiphenyl sulfone (DDS) | DGEBA | ~70 | ~3.2 | Not Specified | [3] |
| Isophorone diamine (IPDA) | DGEBA | ~65 | ~2.8 | Not Specified | [3] |
| Diethyltoluenediamine (DETDA) | Not Specified | Not Specified | Not Specified | Not Specified | [6][7][8][9] |
| Jeffamine D-230 | DGEBA | ~50 | ~2.5 | Not Specified | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on internationally recognized standards to ensure reproducibility.
Tensile Properties (ASTM D638)
This test method determines the tensile properties of unreinforced and reinforced plastics.
-
Specimen Preparation : Test specimens are prepared in a standard "dumbbell" or "dogbone" shape, either by injection molding or machining from a cured plaque of the epoxy system. The dimensions of the specimen depend on the rigidity and thickness of the material.[10][11][12]
-
Instrumentation : A universal testing machine (tensile tester) equipped with appropriate grips and an extensometer is used. The machine must be capable of maintaining a constant rate of crosshead movement.[10][11][12]
-
Procedure :
-
The width and thickness of the specimen's narrow section are measured.[11]
-
The specimen is securely mounted in the grips of the testing machine.
-
The extensometer is attached to the gauge length of the specimen.
-
A tensile load is applied at a constant rate of speed until the specimen fails (ruptures). The speed of testing is determined by the material type and specimen geometry.[10]
-
-
Data Analysis : The following properties are calculated from the load-extension curve:
-
Tensile Strength
-
Tensile Modulus (Modulus of Elasticity)
-
Elongation at Yield and Break[10]
-
Glass Transition Temperature (ASTM D3418)
This standard test method is used to determine the transition temperatures of polymers by Differential Scanning Calorimetry (DSC).
-
Specimen Preparation : A small sample (typically 5-10 mg) of the cured epoxy material is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.[13]
-
Instrumentation : A Differential Scanning Calorimeter is used, which measures the heat flow to the sample relative to the reference as a function of temperature.[13]
-
Procedure :
-
The sample is subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 or 20°C/min).[14]
-
The heat flow into or out of the sample is recorded as a function of temperature.
-
-
Data Analysis : The glass transition temperature (Tg) is identified as a step-like change in the heat flow curve. It is typically reported as the midpoint of this transition.[13]
Visualizations
The following diagrams illustrate the chemical structures of the discussed curing agents, a generalized epoxy curing reaction, and a typical workflow for evaluating alternative curing agents.
References
- 1. CAS No 101-77-9 Epoxy Curing Agents 99.0% DDM White Crystal MDA 4,4'-MDA-China Moltec Materials Corp [mat99.com]
- 2. 4,4-Diaminodiphenylmethane Dealer and Distributor | 4,4-Diaminodiphenylmethane Supplier | 4,4-Diaminodiphenylmethane Stockist | 4,4-Diaminodiphenylmethane Importers [multichemindia.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aquila.usm.edu [aquila.usm.edu]
- 6. gantrade.com [gantrade.com]
- 7. ketjen.com [ketjen.com]
- 8. Diethyltoluene Diamine|DETDA|E100--Zhang Jia Gang YaRui Chemical Co., Ltd. [chemyr.com]
- 9. chinayaruichem.com [chinayaruichem.com]
- 10. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 11. victortestingmachine.com [victortestingmachine.com]
- 12. Step by Step Guide to ASTM D638 Testing | Frank Bacon % [frankbacon.com]
- 13. benchchem.com [benchchem.com]
- 14. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
Spectroscopic Face-Off: A Comparative Analysis of 2,2'-MDA and 2,4'-MDA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of 2,2'-methylenedianiline (2,2'-MDA) and 2,4'-methylenedianiline (2,4'-MDA). Understanding the distinct spectroscopic fingerprints of these isomers is crucial for their unambiguous identification and quantification in various applications, from industrial quality control to research settings. This document summarizes key quantitative data, details experimental protocols for spectroscopic analysis, and illustrates the analytical workflow.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic features of 2,2'-MDA and 2,4'-MDA, highlighting the differences that enable their differentiation.
| Spectroscopic Technique | Parameter | 2,2'-MDA | 2,4'-MDA | Key Differentiating Features |
| Mass Spectrometry (ESI-MS) | Protonated Molecule [M+H]⁺ (m/z) | 199.13 | 199.13 | Identical parent mass necessitates fragmentation analysis. |
| Base Peak (Tandem MS) | 106 | 106 | Both isomers share a major fragment, but the stability of the parent ion differs significantly. | |
| Gas-Phase Stability | Less Stable | Less Stable (than 4,4'-MDA) | 2,2'-MDA and 2,4'-MDA are less stable than the 4,4'-isomer, readily fragmenting with minimal or no collision energy in tandem MS experiments[1]. | |
| Infrared (IR) Spectroscopy | N-H Stretch (cm⁻¹) | ~3400-3200 (two bands) | ~3400-3200 (two bands) | The primary amine N-H stretches are present in both, but the fingerprint region is diagnostic. |
| Aromatic C-H Stretch (cm⁻¹) | >3000 | >3000 | Typical for aromatic compounds. | |
| Fingerprint Region (cm⁻¹) | Unique pattern | Unique pattern | The substitution pattern on the aromatic rings leads to distinct absorption bands in the 1600-600 cm⁻¹ region, allowing for differentiation. | |
| ¹H NMR Spectroscopy | Aromatic Protons (ppm) | Complex multiplet | Complex multiplet | The chemical shifts and coupling patterns of the aromatic protons are distinct due to the different substitution patterns. |
| Methylene Protons (-CH₂-) (ppm) | Singlet | Singlet | The methylene bridge protons typically appear as a singlet in both isomers, but their precise chemical shift may vary slightly. | |
| Amine Protons (-NH₂) (ppm) | Broad singlet | Broad singlet | The chemical shift is solvent and concentration-dependent. | |
| ¹³C NMR Spectroscopy | Aromatic Carbons (ppm) | Multiple distinct signals | Multiple distinct signals | The number and chemical shifts of the aromatic carbon signals will differ based on the symmetry and electronic environment of the carbon atoms in each isomer. |
| Methylene Carbon (-CH₂-) (ppm) | One signal | One signal | The chemical shift of the methylene carbon will be influenced by the positions of the amino groups. | |
| UV-Vis Spectroscopy | λmax in Methanol (nm) | Not explicitly found | Not explicitly found | While specific data is elusive, the different substitution patterns are expected to result in distinct absorption maxima and molar absorptivities, similar to other aromatic amine isomers. For comparison, 4,4'-MDA has absorption maxima at 243 nm and 289 nm in methanol. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Mass Spectrometry (Electrospray Ionization - Tandem Mass Spectrometry)
-
Sample Preparation: Prepare stock solutions of 2,2'-MDA and 2,4'-MDA in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Further dilute the stock solutions to a final concentration of 1-10 µg/mL for direct infusion.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source and tandem mass spectrometry (MS/MS) capabilities (e.g., a quadrupole time-of-flight or triple quadrupole instrument).
-
ESI Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Nebulizing Gas (N₂): Flow rate appropriate for stable spray
-
Drying Gas (N₂): Temperature and flow rate optimized for desolvation
-
-
MS Scan: Acquire full scan mass spectra over a range of m/z 50-500 to identify the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 199.13) as the precursor ion. Apply collision-induced dissociation (CID) with argon or nitrogen as the collision gas. Vary the collision energy to observe the fragmentation patterns. Note that 2,2'-MDA and 2,4'-MDA may require minimal to no collision energy to fragment due to their lower stability compared to 4,4'-MDA[1].
-
Data Analysis: Compare the fragmentation patterns and the relative abundance of the fragment ions. The ion at m/z 106 is a characteristic fragment for both isomers[1].
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid 2,2'-MDA or 2,4'-MDA sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Process the spectrum by performing a background subtraction. Identify the characteristic absorption bands, paying close attention to the N-H stretching region (~3400-3200 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), and the fingerprint region (1600-600 cm⁻¹). The unique substitution patterns of the two isomers will result in a distinct fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the MDA isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range for aromatic and aliphatic carbons (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns in the ¹H spectrum and the chemical shifts in the ¹³C spectrum to assign the signals to the respective nuclei in each isomer.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare stock solutions of each MDA isomer in a UV-grade solvent (e.g., methanol or ethanol) of known concentration. Prepare a series of dilutions to determine the molar absorptivity.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill the reference cuvette with the pure solvent.
-
Fill the sample cuvette with the sample solution.
-
Scan the absorbance from approximately 200 nm to 400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) for each isomer. If desired, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) at each λmax.
Experimental Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison of 2,2'-MDA and 2,4'-MDA.
Caption: Experimental workflow for the comparative spectroscopic analysis of 2,2'-MDA and 2,4'-MDA.
References
Unequivocal Identification of Aromatic Amine Isomers: An LC-MS/MS Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal identification of aromatic amine isomers is a critical challenge in analytical chemistry, with significant implications for toxicology, pharmaceutical development, and environmental monitoring. Due to their identical mass and often similar physicochemical properties, distinguishing between these isomers requires highly selective analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering a powerful combination of chromatographic separation and mass spectrometric detection.
This guide provides an objective comparison of various LC-MS/MS methodologies for the identification and quantification of aromatic amine isomers, supported by experimental data from peer-reviewed studies and application notes.
Data Presentation: Comparative Analysis of LC-MS/MS Methods
The unequivocal identification of aromatic amine isomers hinges on achieving chromatographic separation, as they typically exhibit identical precursor and product ions in the mass spectrometer. The choice of the analytical column and mobile phase is therefore paramount. The following table summarizes quantitative data from various studies, highlighting the performance of different LC columns in separating key aromatic amine isomers.
| Aromatic Amine Isomers | LC Column | Mobile Phase | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| o-, m-, p-Toluidine | Core-shell mixed-mode reversed-phase cation-exchange | ACN/Ammonium formate buffer (pH 3) | o: 3.2, m: 3.5, p: 3.8 | 108.1 | 91.1, 77.1 | Not Reported | Not Reported | [1] |
| Pentafluorophenyl (PFP) | Methanol/Ammonium acetate (pH 6.8) | Baseline separation achieved | 108.1 | Not specified | Not Reported | Not Reported | [2] | |
| 2,4- and 2,6-Diaminotoluene | InfinityLab Poroshell 120 PFP | Water/Acetonitrile with formic acid | Baseline separation achieved | 123.1 | 106.1, 91.1 | ~0.12 (µg/kg) | ~0.4 (µg/kg) | [3] |
| 3- and 4-Chloroaniline | Ultra Biphenyl | Water/Methanol/Acetonitrile with 0.1% formic acid | Co-eluted | 128.0 | 92.0, 65.1 | 0.025 - 0.20 | 0.1 - 1.0 | [4] |
| o/m-Toluidine | Ultra Biphenyl | Water/Methanol/Acetonitrile with 0.1% formic acid | Co-eluted | 108.1 | 91.1, 77.1 | 0.025 - 0.20 | 0.1 - 1.0 | [4] |
Key Observations:
-
Column Selection is Crucial: Standard C18 columns often fail to separate critical isomer pairs like m- and p-toluidine[2].
-
Alternative Stationary Phases: Pentafluorophenyl (PFP) and mixed-mode columns demonstrate superior selectivity for aromatic amine isomers, achieving baseline separation where C18 columns fall short[1][2]. Biphenyl columns also offer enhanced retention and selectivity for molecules containing phenyl rings[5].
-
Co-elution Challenges: Even with advanced column chemistries, some isomers, such as o- and m-toluidine, and 3- and 4-chloroaniline, may still co-elute, necessitating reliance on subtle differences in fragmentation patterns or derivatization for identification if complete chromatographic separation is not achieved[4].
Experimental Protocols: Foundational Methodologies
The successful separation and detection of aromatic amine isomers by LC-MS/MS is dependent on a meticulously optimized experimental protocol. Below are detailed methodologies synthesized from established research.
Sample Preparation (General Protocol for Biological Matrices)
-
Hydrolysis: For conjugated amines, treat the sample (e.g., 2 mL of urine) with a strong base (e.g., 10 M NaOH) and heat (e.g., 95 °C for 15 hours) to release the free amines[6].
-
Liquid-Liquid Extraction (LLE): Extract the hydrolyzed sample with an organic solvent such as methyl-tert-butyl ether (MTBE)[6].
-
Evaporation and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase[7].
Liquid Chromatography (LC) Parameters
-
Columns:
-
Pentafluorophenyl (PFP): Recommended for enhanced selectivity of aromatic compounds. Example: Agilent InfinityLab Poroshell 120 PFP (e.g., 100 mm x 2.1 mm, 1.9 µm)[3]. PFP columns provide unique selectivity through pi-pi interactions, dipole-dipole interactions, and shape selectivity[8].
-
Biphenyl: Offers alternative selectivity for aromatic compounds. Example: Ultra Biphenyl (100 mm x 2.1 mm, 5 µm)[4].
-
Mixed-Mode: Combines reversed-phase and ion-exchange mechanisms. Example: Core-shell mixed-mode reversed-phase cation-exchange column[1].
-
-
Mobile Phase:
-
Gradient Elution: A typical gradient would start with a low percentage of the organic phase (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute analytes with varying polarities.
Tandem Mass Spectrometry (MS/MS) Parameters
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for aromatic amines as the amino group is readily protonated[4].
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantitative analysis due to its high selectivity and sensitivity. For each analyte, at least two MRM transitions (a quantifier and a qualifier) should be monitored to ensure confident identification[9].
-
Optimization: For each aromatic amine, infuse a standard solution directly into the mass spectrometer to determine the optimal precursor ion (typically [M+H]+) and to optimize the collision energy for the production of specific product ions[4].
Visualizing the Process: Workflows and Logic
To further elucidate the process of unequivocal isomer identification, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying logical principles.
Caption: General experimental workflow for LC-MS/MS analysis of aromatic amine isomers.
Caption: Logical relationship for unequivocal isomer identification using LC-MS/MS.
References
- 1. helixchrom.com [helixchrom.com]
- 2. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 3. agilent.com [agilent.com]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. uhplcs.com [uhplcs.com]
- 9. researchgate.net [researchgate.net]
Performance Unveiled: A Comparative Guide to Polymers Synthesized from Methylenedianiline (MDA) Isomers
For researchers, scientists, and drug development professionals, the selection of a polymer backbone is a critical decision that dictates the ultimate performance and applicability of the resulting material. This guide provides an in-depth comparison of the performance characteristics of polymers synthesized from three distinct isomers of methylenedianiline (MDA): 4,4'-MDA, 2,4'-MDA, and 3,4'-MDA. The isomeric position of the amine groups on the diphenylmethane structure significantly influences the polymer's architecture, leading to profound differences in its thermal, mechanical, solubility, and dielectric properties.
This comparison is supported by experimental data collated from various studies to provide a clear, objective overview. Detailed experimental protocols for the synthesis and characterization of these polymers are also presented to aid in reproducible research.
The Impact of Isomerism on Polymer Properties
The spatial arrangement of the amine functionalities in MDA isomers directly affects the geometry and packing efficiency of the resulting polymer chains. Polyimides, a prominent class of high-performance polymers frequently synthesized from MDA, serve as an excellent model to illustrate these differences.
-
4,4'-MDA , with its linear and symmetric structure, tends to form highly ordered and tightly packed polymer chains. This regular structure generally leads to superior thermal stability and mechanical strength but often results in poor solubility.
-
2,4'-MDA and 3,4'-MDA are asymmetric isomers. This asymmetry disrupts the linearity and packing of the polymer chains, creating more free volume. Consequently, polymers derived from these isomers often exhibit enhanced solubility and lower dielectric constants, albeit sometimes at the cost of reduced thermal and mechanical performance compared to their 4,4'-MDA counterparts.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for polyimides synthesized from different MDA isomers when reacted with a common dianhydride, Pyromellitic Dianhydride (PMDA). It is important to note that direct comparative data from a single study for all three isomers is limited. Therefore, the data presented is a collation from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.
| Property | Polyimide from 4,4'-MDA | Polyimide from 2,4'-MDA | Polyimide from 3,4'-MDA |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | ~380-410 °C | ~350-380 °C | Not Widely Reported |
| 5% Weight Loss Temperature (TGA) | >500 °C | ~480-500 °C | Not Widely Reported |
| Mechanical Properties | |||
| Tensile Strength | ~120-180 MPa[1] | Moderate to High | Not Widely Reported |
| Tensile Modulus | ~3.0-4.0 GPa | Moderate | Not Widely Reported |
| Solubility | |||
| N-methyl-2-pyrrolidone (NMP) | Insoluble/Slightly Soluble | Soluble | Soluble |
| m-Cresol | Insoluble | Soluble | Soluble |
| Dielectric Properties | |||
| Dielectric Constant (1 MHz) | ~3.4-3.6 | ~3.0-3.3 | Not Widely Reported |
Experimental Protocols
The synthesis of polyimides from MDA isomers typically follows a two-step process involving the formation of a poly(amic acid) precursor, followed by cyclodehydration (imidization) to the final polyimide.
Synthesis of Poly(amic acid)
Materials:
-
Methylenedianiline (MDA) isomer (4,4'-MDA, 2,4'-MDA, or 3,4'-MDA)
-
Pyromellitic Dianhydride (PMDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
Procedure:
-
In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve the MDA isomer in anhydrous NMP at room temperature.
-
Slowly add an equimolar amount of PMDA to the stirred MDA solution. The addition should be done in portions to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature for 24 hours to yield a viscous poly(amic acid) solution.
Thermal Imidization
Procedure:
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Place the cast film in a vacuum oven and subject it to a staged heating program:
-
100 °C for 1 hour to remove the bulk of the solvent.
-
200 °C for 1 hour.
-
300 °C for 1 hour to ensure complete imidization.
-
-
Allow the oven to cool down slowly to room temperature before retrieving the polyimide film.
Characterization
-
Thermal Stability: Thermogravimetric Analysis (TGA) is used to determine the decomposition temperature.
-
Glass Transition Temperature: Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) can be employed.
-
Mechanical Properties: Tensile testing of thin film samples provides tensile strength, modulus, and elongation at break.
-
Solubility: Assessed by attempting to dissolve the polymer in various solvents at a specific concentration.
-
Dielectric Properties: Measured using a dielectric analyzer on thin film samples.
Visualizing the Synthesis and Structure-Property Relationship
The following diagrams illustrate the synthesis workflow and the fundamental relationship between the MDA isomer structure and the resulting polymer properties.
Caption: General workflow for the two-step synthesis of polyimides.
Caption: Relationship between MDA isomer structure and polymer properties.
Relevance to Drug Development
While high-performance polymers like polyimides are traditionally used in aerospace and electronics, their excellent biocompatibility and biostability have opened avenues for biomedical applications.[2][3] For drug development professionals, understanding the structure-property relationships of these polymers is crucial for designing advanced drug delivery systems. For instance, the solubility and porosity of a polymer, which can be tuned by isomer selection, are critical factors in controlling drug release kinetics.
The following diagram illustrates a conceptual signaling pathway for a polyimide-based nanoparticle designed for targeted drug delivery.
References
A Researcher's Guide to Deuterated 2,2'-Methylenedianiline as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly with mass spectrometry, the choice of a suitable internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of deuterated 2,2'-Methylenedianiline (MDA) as an internal standard against its alternatives, supported by experimental data and detailed protocols.
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled (SIL) internal standard, such as deuterated 2,2'-MDA, is the foundation of Isotope Dilution Mass Spectrometry (IDMS).[1][2] This technique is considered the gold standard for quantitative analysis due to its high precision and accuracy.[3] A SIL internal standard is a version of the analyte where several atoms have been replaced by their heavier stable isotopes (e.g., deuterium, ¹³C, or ¹⁵N).[4][5] When a known amount of the deuterated standard is added to a sample, it behaves almost identically to the native analyte throughout extraction, chromatography, and ionization.[6] This allows it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to more reliable quantification.[7][8]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary alternatives to a deuterated internal standard are structural analogs or not using an internal standard at all. Experimental data consistently demonstrates the superior performance of SIL internal standards.
Key Advantages of Deuterated 2,2'-MDA:
-
Co-elution with Analyte: Deuterated standards typically have nearly identical chromatographic retention times to the non-labeled analyte. This is crucial for accurately correcting matrix effects, which can vary across a chromatographic peak.[9][10]
-
Correction for Matrix Effects: Because they co-elute and share physicochemical properties, deuterated standards experience the same degree of ion suppression or enhancement from the sample matrix, allowing for effective normalization.[7][11]
-
Improved Accuracy and Precision: By compensating for variability in extraction recovery, injection volume, and ionization efficiency, deuterated internal standards significantly improve the accuracy and precision of the analytical method.[3][12]
Quantitative Data Summary
The following tables summarize comparative data from studies evaluating the performance of deuterated (SIL) internal standards against structural analog internal standards. While this data is for other analytes, it illustrates the performance benefits applicable to the analysis of this compound.
Table 1: Comparison of Accuracy and Precision
| Analyte/Matrix | Internal Standard Type | Accuracy (% Bias) | Precision (%RSD/CV) | Key Findings & Reference |
| Generic Drug | Structural Analog | 96.8% | 8.6% | The structural analog showed a significant deviation from the true value.[5] |
| Generic Drug | Deuterated (SIL) | 100.3% | 7.6% | The deuterated standard provided significantly better accuracy and precision.[5] |
| Carvedilol | Deuterated (²H) | Potentially up to 40% error | Not Specified | Imperfect retention time matching led to significant errors.[4] |
| Generic Drug | ¹³C-Labeled | 100.3% | 7.6% | ¹³C-labeled standards show excellent co-elution and accuracy.[9] |
Table 2: Qualitative Performance Characteristics
| Performance Characteristic | Deuterated Internal Standard | Structural Analog Internal Standard |
| Co-elution with Analyte | Nearly identical retention time.[13] | Different retention time. |
| Correction for Matrix Effects | Excellent, due to co-elution and similar ionization.[7] | Partial and often unreliable correction. |
| Extraction Recovery | Very closely mimics the analyte's recovery.[13] | May have significantly different recovery. |
| Isotopic Stability | Generally stable, but potential for back-exchange at certain positions.[9] | Not applicable. |
Experimental Protocols
Quantification of this compound using Deuterated Internal Standard by LC-MS/MS
This protocol is adapted from a validated method for a similar aromatic amine and is suitable for the quantification of 2,2'-MDA in biological matrices.[14]
a. Materials and Reagents:
-
This compound (purity ≥98%)
-
Deuterated this compound (e.g., 2,2'-MDA-d8, isotopic purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
b. Sample Preparation:
-
Spiking: To 100 µL of the sample (e.g., plasma, urine), add 10 µL of the deuterated 2,2'-MDA internal standard working solution (e.g., at 100 ng/mL).
-
Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.
-
SPE Cleanup (Optional, for cleaner samples):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).
c. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
2,2'-MDA: Precursor ion (Q1) -> Product ion (Q3)
-
Deuterated 2,2'-MDA: Precursor ion (Q1) -> Product ion (Q3) (Note: Specific MRM transitions need to be optimized for the instrument used).
-
Representative Synthesis of Deuterated this compound (e.g., 2,2'-MDA-d8)
A common method for introducing deuterium into aromatic rings is through acid-catalyzed hydrogen-deuterium exchange.
a. Materials:
-
This compound
-
Deuterated sulfuric acid (D₂SO₄)
-
Deuterium oxide (D₂O)
-
Sodium bicarbonate solution
-
Diethyl ether
b. Procedure:
-
Dissolve this compound in a minimal amount of D₂O.
-
Carefully add deuterated sulfuric acid dropwise while stirring.
-
Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to allow for hydrogen-deuterium exchange on the aromatic rings.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the deuterated product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography or recrystallization.
-
Confirm the degree and position of deuteration using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of 2,2'-MDA.
Caption: Logical relationship of internal standard correction.
Conclusion
For the high-stakes environment of research and drug development, the use of a deuterated internal standard like deuterated this compound is the superior choice for quantitative LC-MS/MS analysis. While non-deuterated standards can be a cost-effective option for some applications, the experimental evidence clearly shows that deuterated standards provide unparalleled accuracy and precision.[5][7] Their ability to co-elute and behave almost identically to the analyte ensures robust correction for matrix effects and other analytical variabilities, leading to higher quality and more reliable data.[13][15] Despite their advantages, careful method development and validation are still essential to address potential challenges like chromatographic shifts or isotopic instability.[9][11]
References
- 1. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Mass Spectrometry by Isotope Dilution and Multiple Reaction Monitoring (MRM) | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. ukisotope.com [ukisotope.com]
- 11. myadlm.org [myadlm.org]
- 12. lcms.cz [lcms.cz]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2,2'-Methylenedianiline: A Guide for Laboratory Professionals
The proper management and disposal of 2,2'-Methylenedianiline (MDA) are critical for ensuring laboratory safety and environmental protection. This substance is classified as a hazardous material, necessitating strict adherence to established protocols for its handling and disposal. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound and its waste with appropriate safety measures. The substance is known to cause skin and serious eye irritation and may trigger an allergic skin reaction.[1][2]
Personal Protective Equipment (PPE) and Handling Summary
| Protective Equipment | Specification | Rationale | Citation |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes and dust, preventing serious eye irritation. | [1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, irritation, and potential allergic reactions. | [1][3] |
| Body Protection | Lab coat or other protective clothing. | Minimizes skin exposure to the chemical. | [1][3] |
| Respiratory Protection | Particulate filter device (EN 143) or other appropriate respirator. | Required when dust or aerosols may be generated, to avoid inhalation. | [1] |
Key Handling Procedures:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling the substance.[1]
-
Contaminated work clothing must not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[4][5]
Step-by-Step Disposal Procedure
This compound must be disposed of as hazardous waste.[2] Do not discharge it into drains or the environment.[1][2][3] The recommended disposal route is through a licensed waste management contractor, typically involving industrial combustion or incineration.[1][3]
Step 1: Waste Segregation and Collection
-
Collect all waste materials containing this compound, including contaminated labware, PPE, and absorbent materials from spills, separately from other waste streams.
-
Use a dedicated, compatible, and clearly marked waste container.
Step 2: Containment
-
Place the waste into a suitable, sealable container to prevent leaks or the release of dust and vapors.[2][5]
-
For spill residues, soak up the material with an inert absorbent (e.g., vermiculite, sand) and place it in the closed container for disposal.[2]
Step 3: Labeling
-
Clearly label the waste container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
Associated hazards (e.g., "Irritant," "Skin Sensitizer").
-
The accumulation start date.
-
Contact information for the responsible researcher or lab.
-
Step 4: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as oxidizers.[1]
Step 5: Final Disposal
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they can handle it correctly.
-
The preferred method of disposal is high-temperature incineration at a permitted industrial facility.[1][3][6]
Accidental Release Measures
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Isolate the spill area and ensure unauthorized personnel do not enter.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Before cleaning, don the appropriate PPE as detailed in the table above.
-
Containment and Cleanup: Mechanically take up the spilled material (e.g., sweep or vacuum solids, absorb liquids with inert material).[1][3] Avoid generating dust.
-
Dispose: Place all contaminated materials into a suitable, labeled container for disposal as hazardous waste.[1][2][3]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Methodologies
High-Temperature Incineration
Incineration is the most effective and recommended disposal method for this compound waste.[6] This process utilizes high temperatures to destroy the chemical, breaking it down into less hazardous components.
Protocol Principles:
-
The waste is introduced into a primary combustion chamber at a controlled rate.
-
Gas-fired incinerators with a two-stage combustion process are considered suitable.[6]
-
First Stage: Combustion occurs with a less-than-stoichiometric air-to-fuel ratio.
-
Second Stage: The process is completed with excess air to ensure complete destruction.[6]
-
-
The temperature and residence time within the incinerator must be sufficient to guarantee a destruction efficiency of over 99.99%.[6]
-
Exhaust gases are treated by air pollution control systems to remove any harmful byproducts before release into the atmosphere.
This process must be carried out by a licensed and permitted hazardous waste treatment facility.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemos.de [chemos.de]
- 2. hpc-standards.com [hpc-standards.com]
- 3. chemos.de [chemos.de]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. 1910.1050 - Methylenedianiline. | Occupational Safety and Health Administration [osha.gov]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,2'-Methylenedianiline
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical protocols for the handling and disposal of 2,2'-Methylenedianiline (MDA). Adherence to these procedures is mandatory to ensure the safety of all personnel and to maintain a secure research environment.
Essential Safety Information at a Glance
Proper handling of this compound, a substance that can cause skin, eye, and respiratory irritation, is paramount.[1][2] Long-term or repeated exposure may pose more severe health risks, including potential cancer.[2] The Occupational Safety and Health Administration (OSHA) has established strict exposure limits to mitigate these risks.
| Parameter | Value | Source |
| Permissible Exposure Limit (PEL) - 8-Hour Time-Weighted Average (TWA) | 10 parts per billion (ppb) | [2][3] |
| Short-Term Exposure Limit (STEL) - 15-Minute Period | 100 ppb | [3][4] |
| Action Level | 5 ppb | [2] |
Operational Plan: Step-by-Step Handling of this compound
All handling of this compound must occur within a designated area to minimize potential exposure.[3][5][6]
1. Pre-Operational Checks:
-
Ventilation: Ensure a certified chemical fume hood is operational. General laboratory ventilation is not sufficient.[1][7]
-
Personal Protective Equipment (PPE) Inspection: Before entering the designated handling area, thoroughly inspect all PPE for integrity.[8] Replace any damaged items immediately.[2]
-
Emergency Equipment: Confirm that the safety shower and eyewash station are unobstructed and functional.
-
Spill Kit: Ensure a spill kit containing absorbent material is readily available.
2. Handling Procedure:
-
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
-
Gloves: Wear protective gloves. Inspect for tears or holes before and during use.[1][8]
-
Eye and Face Protection: Use splash-proof safety goggles and a face shield to protect against potential splashes.[2][8][9] Contact lenses should not be worn.[2]
-
Respiratory Protection: A NIOSH-approved respirator is required if engineering controls do not maintain exposure below the PEL.[2][3] A respiratory protection program must be in place.[3][10][11] If you can smell the substance while wearing a respirator, move to fresh air immediately.[2]
-
Protective Clothing: Wear coveralls or a lab coat to prevent skin contact.[2] For tasks with a high risk of splashing, an apron may be necessary.[2]
-
-
Weighing and Transfer:
-
Conduct all weighing and transfers of this compound within the chemical fume hood.
-
Use a disposable weighing boat or paper.
-
Handle the substance gently to avoid creating dust.[1]
-
-
Post-Handling:
3. Post-Handling Decontamination:
-
Work Surfaces: Clean all work surfaces within the fume hood with an appropriate solvent and then wash with soap and water.
-
Equipment: Decontaminate all non-disposable equipment used during the procedure.
-
PPE Removal: Remove protective clothing and gloves carefully to avoid skin contact with any contaminants.[8]
DOT script for the safe handling workflow of this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan for this compound Waste
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and disposable lab coats, in a designated, labeled, and sealed impermeable bag or container.[3]
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled container. Do not pour any waste down the drain.[1][7]
-
Sharps: Any contaminated sharps must be placed in a designated sharps container.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage:
-
Store waste containers in a designated, secure area away from incompatible materials.[1]
4. Disposal:
-
Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company.[8]
-
Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the substance itself.[1][7]
Emergency Response Plan: Accidental Exposure
In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with large amounts of soap and water.[2] Remove any contaminated clothing.[2][7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][7] Seek immediate medical attention.[2]
-
Inhalation: Move the affected individual to fresh air at once.[2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.
DOT script for the emergency response to accidental exposure to this compound.
Caption: Emergency response plan for accidental exposure.
References
- 1. chemos.de [chemos.de]
- 2. California Code of Regulations, Title 8, Section 5200. Methylenedianiline, Appendix A - Substance Data Sheet for 4-4'-Methylenedianiline [dir.ca.gov]
- 3. 1910.1050 - Methylenedianiline. | Occupational Safety and Health Administration [osha.gov]
- 4. michigan.gov [michigan.gov]
- 5. 1926.60 - Methylenedianiline. | Occupational Safety and Health Administration [osha.gov]
- 6. eCFR :: 29 CFR 1910.1050 -- Methylenedianiline. [ecfr.gov]
- 7. chemos.de [chemos.de]
- 8. hpc-standards.com [hpc-standards.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. Google [google.com]
- 11. oshatraining.com [oshatraining.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
